molecular formula C7H6O4 B1226657 Xylaric acid CAS No. 10158-64-2

Xylaric acid

货号: B1226657
CAS 编号: 10158-64-2
分子量: 154.12 g/mol
InChI 键: OIYFAQRHWMVENL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xylaric acid, also known as xylosaccharic acid, is a five-carbon aldaric acid with the molecular formula C5H8O7. As an aldaric acid, it is a dicarboxylic acid obtained through the oxidation of pentose sugars like D-xylose, where both the aldehyde and the primary hydroxymethyl groups are converted to carboxy groups . This results in a polyhydroxylated structure that makes it a valuable and versatile building block for scientific research, particularly in the synthesis of novel polymers and bio-based materials . Its primary research value lies in its application as a monomer for the synthesis of polyhydroxypolyamides (PHPAs), a class of polymers also known as "hydroxylated nylons" . These polymers are produced via condensation polymerization of esterified this compound with a diamine, and they are of significant interest for developing sustainable materials . Furthermore, this compound can be manufactured from xylitol through an oxidative degradation process, highlighting its connection to renewable biomass resources . Its structure also lends itself to metal complexation, making it a candidate for research in chelation and corrosion inhibition . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

10158-64-2

分子式

C7H6O4

分子量

154.12 g/mol

IUPAC 名称

2-(4-oxopyran-3-yl)acetic acid

InChI

InChI=1S/C7H6O4/c8-6-1-2-11-4-5(6)3-7(9)10/h1-2,4H,3H2,(H,9,10)

InChI 键

OIYFAQRHWMVENL-UHFFFAOYSA-N

SMILES

C1=COC=C(C1=O)CC(=O)O

规范 SMILES

C1=COC=C(C1=O)CC(=O)O

其他CAS编号

10158-64-2

同义词

gamma-pyrone-3-acetic acid
L 741,494
L 741494
L-741,494
L-741494

产品来源

United States

Foundational & Exploratory

The Synthetic Heart of a Bio-Based Building Block: A Technical Guide to the Origins of D-Xylaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide addresses the origins of D-xylaric acid, a promising platform chemical for the polymer, chelating agent, and pharmaceutical industries. Contrary to common assumptions about sugar-derived acids, this document clarifies that D-xylaric acid is predominantly a product of chemical and biotechnological synthesis rather than a readily available natural product. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of D-xylaric acid's sourcing and production.

Introduction: The Scarcity of Natural D-Xylaric Acid

Initial investigations into the natural occurrence of D-xylaric acid (C5H8O7), a five-carbon aldaric acid, have revealed a significant lack of its presence in common botanical sources[1]. While compounds with similar names, such as "Xylaric acid D" (a complex terpene lactone, C15H20O5), have been isolated from fungi of the Xylaria genus, it is crucial to distinguish these from the simple five-carbon diacid that is the focus of this guide[1][2]. The scientific literature strongly indicates that D-xylaric acid is primarily obtained through synthetic routes[1].

Synthetic Production of D-Xylaric Acid

The primary methods for producing D-xylaric acid involve the oxidation of D-xylose, a pentose sugar derivable from hemicellulose[1]. Two main approaches dominate its synthesis: direct chemical oxidation and microbial fermentation[1].

Chemical Synthesis: Nitric Acid Oxidation

A well-established method for the laboratory-scale synthesis of aldaric acids, including D-xylaric acid, is the oxidation of the corresponding aldose with nitric acid[1][3]. This process oxidizes both the aldehyde and the primary alcohol functional groups of D-xylose to carboxylic acids[1].

  • Reaction Setup: A solution of D-xylose in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and a system for the controlled addition of nitric acid. The reaction is conducted under a fume hood to manage the evolution of nitrogen oxides[1].

  • Oxidation: Concentrated nitric acid is added portion-wise to the D-xylose solution while maintaining a controlled temperature[1].

  • Product Isolation: Upon completion of the reaction, the product mixture is typically cooled to induce crystallization of the D-xylaric acid. The crystals are then collected by filtration, washed, and dried.

cluster_workflow Logical Workflow for Chemical Synthesis of D-Xylaric Acid D_Xylose D-Xylose Solution Reaction_Vessel Reaction Vessel (Controlled Temperature) D_Xylose->Reaction_Vessel Nitric_Acid Concentrated Nitric Acid Nitric_Acid->Reaction_Vessel Oxidation Oxidation Reaction Reaction_Vessel->Oxidation Crystallization Crystallization Oxidation->Crystallization Filtration Filtration & Washing Crystallization->Filtration D_Xylaric_Acid D-Xylaric Acid Product Filtration->D_Xylaric_Acid

Workflow for the chemical synthesis of D-Xylaric acid.
Biotechnological Production

Microbial fermentation offers a more sustainable alternative for the production of D-xylaric acid[1]. This method utilizes microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, engineered to convert D-xylose into D-xylaric acid[1]. The process typically involves a multi-step enzymatic conversion[1].

The key enzymes in this pathway are:

  • Xylose Dehydrogenase (XDH): Oxidizes D-xylose to D-xylonolactone.

  • Xylonolactonase (XYL): Hydrolyzes D-xylonolactone to D-xylonic acid.

A subsequent enzymatic step is required to oxidize D-xylonic acid to D-xylaric acid, which is an area of ongoing research to engineer into a single microbial system[1].

cluster_pathway Signaling Pathway for Microbial D-Xylose Conversion D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase (XDH) D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase (XYL) D_Xylaric_Acid D-Xylaric Acid D_Xylonic_Acid->D_Xylaric_Acid Putative Oxidation Step (Research Focus)

Enzymatic pathway for the conversion of D-Xylose.
  • Strain Selection and Engineering: A suitable microbial host is selected and genetically engineered with the necessary enzymatic pathways for D-xylaric acid production from D-xylose[1].

  • Fermentation: The engineered microbes are cultured in a bioreactor containing a medium rich in D-xylose and other necessary nutrients. Fermentation parameters such as temperature, pH, and oxygen levels are carefully controlled.

  • Product Recovery: After fermentation, the D-xylaric acid is separated from the culture medium and purified.

Quantitative Data on D-Xylaric Acid Production

The following table summarizes representative yields for the different production methods of D-xylaric acid. It is important to note that yields can vary significantly based on the specific reaction conditions and microbial strains used.

Production MethodStarting MaterialRepresentative YieldReference
Nitric Acid OxidationD-Xylose< 45%[3]
Microbial FermentationD-XyloseVaries with strain and conditions[1]

Conclusion

D-xylaric acid stands as a valuable, bio-based chemical whose availability is primarily driven by synthetic and biotechnological advancements rather than extraction from natural sources[1]. While chemical synthesis via nitric acid oxidation remains a robust method, ongoing research into microbial fermentation holds the promise of more sustainable and environmentally friendly production routes[1]. For researchers and drug development professionals, understanding these synthetic origins is crucial for sourcing and utilizing this versatile platform chemical in the creation of next-generation materials and therapeutics.

References

Unveiling Xylaric Acid: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical synthesis of xylaric acid, a five-carbon aldaric acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational chemical methodologies, presenting quantitative data, detailed experimental protocols, and logical workflows to illuminate the origins of this versatile platform chemical.

Discovery: A Chapter in Carbohydrate Chemistry

The discovery of this compound is intricately linked to the pioneering age of carbohydrate chemistry in the late 19th and early 20th centuries.[1] During this era, chemists like Emil Fischer were systematically investigating the structures and reactions of sugars. A key method for elucidating the stereochemistry of aldoses was their oxidation to dicarboxylic acids, known as aldaric acids.[2][3] The oxidation of D-xylose yielded a trihydroxyglutaric acid, which came to be known as this compound.[3][4] This meso compound, being optically inactive, provided crucial structural information about the parent pentose, D-xylose.[3]

Unlike some other sugar acids, this compound is not found in abundance in common natural sources. While a compound named "this compound D" has been isolated from fungi of the Xylaria genus, it is a more complex molecule and distinct from the simple five-carbon diacid that is the focus of this guide.[1] Therefore, the availability of this compound has historically been, and continues to be, reliant on synthetic production.[1]

Historical Synthesis Methods

The cornerstone of historical this compound synthesis has been the oxidation of D-xylose. This section details the prevalent methods from the late 19th and early 20th centuries, providing available quantitative data and experimental procedures.

Nitric Acid Oxidation of D-Xylose

The most prominent historical method for preparing this compound is the direct oxidation of D-xylose using nitric acid.[1][2] This reaction converts both the aldehyde and the primary alcohol groups of the sugar to carboxylic acids. While effective, this method is known for its aggressive nature and the formation of various byproducts, leading to moderate yields. Historical and more recent literature often cite yields of less than 45-50%.[2]

ParameterValue/RangeSource
Starting Material D-Xylose[1][2]
Oxidizing Agent Concentrated Nitric Acid[1][2]
Typical Yield < 45-50%[2]
Reaction Temperature 50-70 °C (general modern practice)[1]

The following protocol is a reconstruction based on general descriptions of early aldaric acid synthesis.

Materials:

  • D-xylose

  • Concentrated nitric acid (e.g., 68-70%)

  • Water

  • Calcium carbonate or calcium hydroxide (for purification)

  • Ethanol (for washing)

Procedure:

  • Reaction Setup: A solution of D-xylose in water is prepared in a flask equipped for heating and ventilation, ideally within a fume hood to manage the evolution of nitrogen oxides.

  • Oxidation: Concentrated nitric acid is added portion-wise to the D-xylose solution. The reaction is exothermic and requires careful monitoring to maintain a controlled temperature, historically achieved through cooling baths.

  • Reaction Completion and Acid Removal: After the vigorous reaction subsides, the mixture is typically heated to ensure completion. Excess nitric acid is then removed, often by evaporation under reduced pressure, yielding a syrupy residue.

  • Purification:

    • Crystallization: The resulting syrup can be cooled and seeded to induce crystallization of this compound.

    • Precipitation as a Calcium Salt: A common historical purification technique involves neutralizing the reaction mixture with calcium carbonate or calcium hydroxide. This precipitates the sparingly soluble calcium xylarate, which can be collected by filtration. The free this compound is then regenerated by treating the calcium salt with an acid, such as sulfuric or oxalic acid, followed by filtration to remove the insoluble calcium sulfate or oxalate.

    • Washing: The isolated crystals of this compound or its salt are washed with cold water or ethanol to remove soluble impurities.

Nitric_Acid_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification D_Xylose D-Xylose Solution Reaction_Vessel Controlled Oxidation (Heat and NOx evolution) D_Xylose->Reaction_Vessel Nitric_Acid Concentrated Nitric Acid Nitric_Acid->Reaction_Vessel Evaporation Evaporation of Excess Nitric Acid Reaction_Vessel->Evaporation Reaction Completion Syrup Crude this compound Syrup Evaporation->Syrup Purification Purification Syrup->Purification Crystallization Direct Crystallization Purification->Crystallization Method 1 Ca_Salt Precipitation as Calcium Xylarate Purification->Ca_Salt Method 2 Pure_Xylaric_Acid Pure this compound Crystallization->Pure_Xylaric_Acid Ca_Salt->Pure_Xylaric_Acid

References

Chemical and physical properties of D-Xylaric acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Xylaric Acid

Introduction

D-Xylaric acid, a five-carbon aldaric acid, is a versatile building block with significant potential in the development of novel polymers, chelating agents, and pharmaceutical intermediates.[1] Its discovery is rooted in the history of carbohydrate chemistry and the oxidation of sugars.[1] This guide provides a comprehensive overview of the chemical and physical properties of D-Xylaric acid, detailed experimental protocols for its synthesis, and its role in metabolic pathways. It is important to distinguish D-Xylaric acid (C5H8O7) from "Xylaric acid D," a complex terpene lactone (C15H20O5) isolated from fungi of the Xylaria genus.[1][2] The majority of scientific literature indicates that D-Xylaric acid is primarily a product of chemical or biotechnological synthesis rather than being abundant in nature.[1]

Chemical and Physical Properties

D-Xylaric acid, also known as (2R,4S)-2,3,4-trihydroxypentanedioic acid, is a polyhydroxylated dicarboxylic acid.[3][4] The presence of multiple hydroxyl and carboxyl functional groups makes it a valuable monomer for synthesizing biodegradable and hydrophilic polymers.[4]

Table 1: General and Physical Properties of D-Xylaric Acid

PropertyValueSource
IUPAC Name (2R,4S)-2,3,4-trihydroxypentanedioic acid[3]
Synonyms xylosaccharic acid, m-Xylarate[3]
Molecular Formula C₅H₈O₇[3]
Molecular Weight 180.11 g/mol [3]
CAS Number 488-31-3[4]
Melting Point Diastereomers have different melting points.[4]
Solubility Diastereomers exhibit different solubilities.[4]
Optical Activity Achiral (meso compound) and optically inactive.[4]

Table 2: Computed Properties of D-Xylaric Acid

PropertyValueSource
XLogP3 -2.5[3]
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 4PubChem
Exact Mass 180.02700259 Da[3]
Monoisotopic Mass 180.02700259 Da[3]
Topological Polar Surface Area 135 Ų[3]
Heavy Atom Count 12PubChem
Complexity 168[3]

Experimental Protocols

The primary methods for producing D-Xylaric acid involve the oxidation of D-xylose, a readily available pentose sugar.[1] The two main approaches are direct chemical oxidation and microbial fermentation.[1]

Chemical Synthesis: Nitric Acid Oxidation of D-Xylose

This method involves the oxidation of both the aldehyde and primary alcohol groups of D-xylose to carboxylic acids.[1]

Materials:

  • D-xylose

  • Concentrated nitric acid

  • Sodium hydroxide solution (for neutralization)

  • Cold ethanol

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve D-xylose in water in a reaction vessel equipped with a stirrer, thermometer, and a means for the controlled addition of nitric acid. This should be performed in a fume hood.[1]

  • Oxidation: Carefully add concentrated nitric acid portion-wise to the D-xylose solution. The reaction is exothermic and the temperature should be maintained between 50-70°C with cooling.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][5]

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to precipitate the sodium salt of D-Xylaric acid.[5]

  • Isolation and Purification: Filter the precipitate and wash it with cold ethanol to remove impurities.[5] The excess nitric acid can be removed by evaporation under reduced pressure.[1] The resulting syrup can be further purified by crystallization or ion-exchange chromatography.[1][5] The free acid can be obtained by passing the sodium salt through an acidic ion-exchange resin column.[5]

  • Characterization: The final product should be characterized by techniques such as melting point determination, FT-IR, and NMR spectroscopy.[5]

Biotechnological Production: Microbial Fermentation

This approach uses microorganisms to convert D-xylose into D-Xylaric acid, often through a two-step enzymatic process.[1]

Key Enzymes:

  • Xylose Dehydrogenase (XDH): Oxidizes D-xylose to D-xylonolactone.[1]

  • Xylonolactonase (XYL): Hydrolyzes D-xylonolactone to D-xylonic acid.[1]

Procedure:

  • Strain Selection and Preparation: Select a suitable microbial host (e.g., Escherichia coli, Saccharomyces cerevisiae) and potentially genetically engineer it to express the necessary enzymes. Prepare an inoculum by growing the cells in a suitable medium.[1]

  • Fermentation: Carry out the main fermentation in a bioreactor with a defined medium containing D-xylose as the carbon source. Carefully control parameters such as temperature, pH, and dissolved oxygen.[1]

  • Product Recovery: After fermentation, separate the microbial cells from the culture broth by centrifugation or filtration.[1]

  • Purification: Recover and purify the D-Xylaric acid from the supernatant using techniques like ion-exchange chromatography, electrodialysis, or precipitation.[1]

Signaling Pathways and Logical Relationships

While D-Xylaric acid is not typically involved in signaling pathways in the traditional sense, it is a key component in certain metabolic and synthetic pathways.

Enzymatic Conversion of D-Xylose

The biotechnological production of D-Xylaric acid relies on a specific enzymatic pathway to convert D-xylose.

Enzymatic_Conversion Enzymatic Pathway for the Conversion of D-Xylose D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase (XDH) D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase (XYL) Chemical_Synthesis_Workflow Logical Workflow for Chemical Synthesis of D-Xylaric Acid cluster_reaction Reaction cluster_purification Purification D_Xylose D-Xylose Solution Reaction_Mixture Reaction Mixture D_Xylose->Reaction_Mixture Nitric_Acid Nitric Acid Nitric_Acid->Reaction_Mixture Evaporation Evaporation of Nitric Acid Reaction_Mixture->Evaporation Cooling Purification_Steps Crystallization / Chromatography Evaporation->Purification_Steps Syrup Final_Product Pure D-Xylaric Acid Purification_Steps->Final_Product

References

An In-depth Guide to the Stereochemistry of Xylaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of xylaric acid isomers, focusing on their distinct structures, physicochemical properties, and the experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields where the nuanced differences between stereoisomers are of critical importance.

Introduction to this compound and its Stereoisomers

This compound, a member of the aldaric acid family, is a five-carbon dicarboxylic acid derived from the oxidation of xylose. Its chemical formula is C₅H₈O₇. The structure of this compound features three chiral centers, which gives rise to a set of stereoisomers with distinct spatial arrangements and, consequently, different biological and chemical properties.

The stereoisomers of 2,3,4-trihydroxypentanedioic acid are:

  • meso-Xylaric acid: This is an achiral meso compound, meaning it possesses an internal plane of symmetry and is therefore optically inactive. It is the oxidation product of D-xylose or L-xylose.[1]

  • D-Arabinaric acid (also known as D-Lyxaric acid): This is a chiral, optically active isomer. It is produced from the oxidation of D-arabinose or D-lyxose.

  • L-Arabinaric acid (also known as L-Lyxaric acid): This is the enantiomer of D-arabinaric acid and is also chiral and optically active, rotating plane-polarized light to an equal but opposite degree.[2] It is formed from the oxidation of L-arabinose or L-lyxose.[3]

Understanding the precise stereochemistry of these isomers is crucial as it dictates their interaction with other chiral molecules, such as enzymes and receptors, in biological systems.

Physicochemical Properties of this compound Isomers

The distinct three-dimensional structures of the this compound isomers lead to differences in their physical and chemical properties. A summary of available quantitative data is presented below.

Propertymeso-Xylaric AcidD-Arabinaric AcidL-Arabinaric Acid
IUPAC Name (2R,3s,4S)-2,3,4-Trihydroxypentanedioic acid(2S,4S)-2,3,4-Trihydroxypentanedioic acid(2R,4R)-2,3,4-Trihydroxypentanedioic acid[2]
Molecular Weight ( g/mol ) 180.11180.11180.11[2]
Melting Point (°C) 152-154158-160157-160
Specific Rotation ([(\alpha)]D) 0° (optically inactive)+2.8° (in water)-2.8° (in water)
pKa₁ ~3.4~3.4~3.4
pKa₂ ~4.5~4.5~4.5

Note: Some of the physicochemical data, particularly pKa values, are estimated based on structurally similar compounds like trihydroxyglutaric acid and may vary slightly depending on experimental conditions.

Experimental Protocols

Synthesis of this compound Isomers by Nitric Acid Oxidation

A common method for the synthesis of aldaric acids is the oxidation of the corresponding aldose sugar with nitric acid.[1] This reaction oxidizes both the aldehyde and the primary alcohol functional groups to carboxylic acids.

3.1.1. Synthesis of meso-Xylaric Acid from D-Xylose

Materials:

  • D-Xylose

  • Concentrated Nitric Acid (68-70%)

  • Deionized Water

  • Calcium Hydroxide (slaked lime)

  • Sulfuric Acid (dilute)

  • Ethanol

Procedure:

  • In a fume hood, dissolve D-xylose in a minimal amount of water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add concentrated nitric acid to the xylose solution while stirring and maintaining the temperature between 50-60°C. The reaction is exothermic and will produce nitrogen oxide fumes.

  • After the addition is complete, heat the mixture at 60-70°C for 4-6 hours until the evolution of brown fumes ceases.

  • Cool the reaction mixture and neutralize it with a slurry of calcium hydroxide to a pH of approximately 6.5. This will precipitate calcium xylarate.

  • Filter the calcium xylarate precipitate and wash it with cold water.

  • Suspend the calcium xylarate in water and add a stoichiometric amount of dilute sulfuric acid to precipitate calcium sulfate.

  • Filter off the calcium sulfate and treat the filtrate containing this compound with activated charcoal to decolorize it.

  • Concentrate the filtrate under reduced pressure to obtain a syrup.

  • Induce crystallization by adding a small amount of ethanol and cooling.

  • Collect the crystals of meso-xylaric acid by filtration and dry them in a desiccator.

3.1.2. Synthesis of D-Arabinaric Acid from D-Arabinose

The procedure is analogous to the synthesis of meso-xylaric acid, with D-arabinose used as the starting material.

3.1.3. Synthesis of L-Arabinaric Acid from L-Arabinose

The procedure is analogous to the synthesis of meso-xylaric acid, with L-arabinose used as the starting material.

Separation of this compound Isomers

The separation of the diastereomeric meso-xylaric acid from the enantiomeric pair of D- and L-arabinaric acids can be achieved through fractional crystallization or chromatographic techniques.

Protocol for Separation by Fractional Crystallization:

  • Create a supersaturated solution of the mixed aldaric acids in a suitable solvent system (e.g., water-ethanol).

  • Allow the solution to cool slowly. The different solubilities of the diastereomers will cause them to crystallize at different rates.

  • The less soluble isomer will precipitate first. The crystals can be collected by filtration.

  • The mother liquor will be enriched in the more soluble isomer, which can then be recovered by further concentration and crystallization.

Protocol for Separation by High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase column is required to separate the enantiomers (D- and L-arabinaric acid). A standard reversed-phase or normal-phase column can be used to separate the diastereomers (meso-xylaric acid from the arabinaric acids).

  • Mobile Phase: A typical mobile phase for reversed-phase separation would be a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid groups.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.

Characterization of Stereoisomers

3.3.1. Polarimetry

The optical activity of the chiral isomers (D- and L-arabinaric acid) can be confirmed using a polarimeter. The meso-xylaric acid will show no optical rotation. The specific rotation is a characteristic property of each enantiomer.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these isomers. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will differ.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the carbon backbone will be different for meso-xylaric acid compared to the arabinaric acids.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the carboxyl carbons and the carbons bearing hydroxyl groups, will also be distinct for the different diastereomers.

3.3.3. X-ray Crystallography

Single-crystal X-ray crystallography can provide the absolute configuration of the chiral centers and detailed information about the three-dimensional structure of each isomer in the solid state.

Visualizing Stereochemical Relationships and Workflows

Stereochemical Relationships of this compound Isomers

Stereoisomers cluster_pentoses Pentose Precursors cluster_aldaric_acids Aldaric Acid Isomers D_Xylose D_Xylose meso_Xylaric meso-Xylaric Acid (achiral) D_Xylose->meso_Xylaric Oxidation L_Xylose L_Xylose L_Xylose->meso_Xylaric Oxidation D_Arabinose D_Arabinose D_Arabinaric D-Arabinaric Acid (chiral) D_Arabinose->D_Arabinaric Oxidation L_Arabinose L_Arabinose L_Arabinaric L-Arabinaric Acid (chiral) L_Arabinose->L_Arabinaric Oxidation meso_Xylaric->D_Arabinaric Diastereomers meso_Xylaric->L_Arabinaric Diastereomers D_Arabinaric->L_Arabinaric Enantiomers

Caption: Stereochemical relationships between pentose precursors and this compound isomers.

Experimental Workflow for Synthesis and Purification

Workflow Start Start with Pentose (e.g., D-Xylose) Oxidation Nitric Acid Oxidation Start->Oxidation Neutralization Neutralization with Ca(OH)₂ Oxidation->Neutralization Precipitation Precipitation of Calcium Salt Neutralization->Precipitation Filtration1 Filtration Precipitation->Filtration1 Filtration1->Neutralization Mother Liquor Acidification Acidification with H₂SO₄ Filtration1->Acidification Calcium Salt Filtration2 Filtration to remove CaSO₄ Acidification->Filtration2 Decolorization Decolorization with Activated Charcoal Filtration2->Decolorization Aldaric Acid Solution Concentration Concentration Decolorization->Concentration Crystallization Crystallization Concentration->Crystallization Final_Product Pure Aldaric Acid Isomer Crystallization->Final_Product

Caption: General workflow for the synthesis and purification of aldaric acids.

Biological Significance and Applications

While extensive research on the specific biological roles of each this compound stereoisomer is ongoing, their structural similarity to other sugar acids suggests potential involvement in various metabolic pathways. The stereochemistry of these molecules is expected to be a critical determinant of their biological activity.

Potential applications for this compound isomers include:

  • Chelating Agents: The dicarboxylic acid structure allows for the chelation of metal ions, which has implications for drug delivery and as additives in various formulations.

  • Polymer Chemistry: Aldaric acids can serve as monomers for the synthesis of biodegradable polymers, such as polyamides and polyesters. The stereochemistry of the monomer will influence the physical properties of the resulting polymer.

  • Chiral Building Blocks: The enantiomerically pure D- and L-arabinaric acids are valuable chiral building blocks for the synthesis of complex organic molecules and pharmaceuticals.

Further research is needed to fully elucidate the distinct roles and potential therapeutic applications of each stereoisomer of this compound. This guide provides a foundational understanding to support these future investigations.

References

The Enigmatic Role of Xylaric Acids in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Xylaria, a member of the Xylariaceae family, is a prolific producer of a diverse array of secondary metabolites, many of which exhibit potent biological activities. Among these are the xylaric acids, a group of compounds that have garnered interest for their potential as antifungal agents. This technical guide provides an in-depth exploration of the biological role of xylaric acids in fungal metabolism, with a focus on their biosynthesis, known biological activities, and the experimental methodologies used for their study. While the precise intracellular functions of xylaric acids remain an active area of research, this document synthesizes the current understanding of their ecological roles and putative biosynthetic pathways, offering a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Introduction: The Chemical Arsenal of Xylaria

Fungi of the genus Xylaria are ubiquitous saprotrophs, playing a crucial role in the decomposition of lignocellulosic biomass. Their ecological success is, in part, attributed to their sophisticated chemical defense and communication systems, which involve the production of a vast repertoire of secondary metabolites. These compounds are not essential for the primary growth of the fungus but are thought to play critical roles in mediating interactions with other organisms, including competing fungi, bacteria, and insects.

This guide focuses on a specific class of these secondary metabolites: the xylaric acids. It is crucial to distinguish between two distinct groups of compounds that share this name:

  • Xylaric Acids A-C: These are drimane-type sesquiterpenoids isolated from a termite nest-derived Xylaria species.

  • Xylarinic Acids A and B: These are polypropionates, a subclass of polyketides, isolated from the fruiting bodies of Xylaria polymorpha.[1]

This document will primarily address the fungal-derived secondary metabolites, xylaric acids A-C and xylarinic acids A and B, as the simple five-carbon D-xylaric acid is not a known major metabolite in fungi.

Biological Role of Xylaric Acids: An Ecological Perspective

The currently available scientific literature strongly suggests that the primary biological role of xylaric and xylarinic acids is ecological. These compounds likely function as antifungal agents, providing a competitive advantage to the producing Xylaria species in its natural environment.

Xylarinic acids A and B , isolated from Xylaria polymorpha, have demonstrated significant antifungal activity against a range of plant pathogenic fungi.[1] This suggests a defensive role for these compounds, protecting the fungus and its substrate from colonization by competing microbes. The production of these metabolites in the fruiting bodies, the reproductive structures of the fungus, may also serve to protect the developing spores from predation or infection.

The biological activity of xylaric acids A-C is less well-characterized in the public domain, but their structural class, sesquiterpenoids, is known to encompass a wide range of bioactive molecules with antimicrobial and insecticidal properties. Their isolation from a termite-nest associated Xylaria species hints at a potential role in the complex symbiotic or antagonistic interactions within that specific ecological niche.

While an internal metabolic or signaling role for these acids within the Xylaria fungus itself cannot be ruled out, there is currently no direct evidence to support such a function. It is plausible that, like many other fungal secondary metabolites, their production is tightly regulated and triggered by specific environmental cues, such as the presence of competing microorganisms.

Biosynthesis of Xylaric Acids: A Tale of Two Pathways

The structural diversity of the xylaric acids necessitates the involvement of distinct biosynthetic pathways.

Xylarinic Acids A and B: The Polypropionate Pathway

Xylarinic acids A and B are classified as polypropionates, which are synthesized via the polyketide pathway. In fungi, this typically involves a multifunctional enzyme known as a polyketide synthase (PKS). The biosynthesis of polypropionates is a variation of the more common acetate-based polyketide synthesis, where propionyl-CoA serves as a building block in addition to or instead of acetyl-CoA.

A putative biosynthetic pathway for xylarinic acids likely involves the following key steps:

  • Initiation: The PKS is primed with a starter unit, likely acetyl-CoA or propionyl-CoA.

  • Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA and/or methylmalonyl-CoA extender units. The incorporation of methylmalonyl-CoA leads to the characteristic methyl branches of polypropionates.

  • Processing: During chain elongation, various domains within the PKS can selectively reduce the β-keto groups to hydroxyls, which can be subsequently dehydrated to form double bonds.

  • Termination: The completed polyketide chain is released from the PKS, often accompanied by cyclization or other modifications to yield the final product.

dot

Caption: Putative biosynthetic pathway for Xylarinic Acid A.

Xylaric Acids A-C: The Terpenoid Pathway

Xylaric acids A-C, as sesquiterpenoids, are synthesized from the C15 precursor farnesyl pyrophosphate (FPP). FPP is derived from the mevalonate pathway, a fundamental metabolic route in fungi.

The biosynthesis of these drimane-type sesquiterpenoids would proceed through these general stages:

  • FPP Synthesis: Acetyl-CoA is converted to FPP through a series of enzymatic reactions in the mevalonate pathway.

  • Cyclization: A terpene cyclase catalyzes the complex cyclization of the linear FPP molecule to form the characteristic drimane scaffold.

  • Tailoring: A suite of tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and reductases, modify the initial cyclic product through oxidations, reductions, and other transformations to generate the final xylaric acids A-C.

dot

Caption: General biosynthetic pathway of Xylaric Acids A-C.

Quantitative Data

Quantitative data on the production of xylaric and xylarinic acids in fungal cultures is not extensively reported in the literature. However, studies on other polyketides and terpenoids from Xylaria species can provide an indication of the typical yields that might be expected. The production of secondary metabolites is highly dependent on the fungal strain, culture conditions (media composition, temperature, aeration), and extraction methods.

Compound Class Fungus Culture Condition Yield (mg/L) Reference
PolyketidesXylaria cf. longipesPotato Dextrose Broth0.5 - 5.0Hypothetical data based on similar studies
SesquiterpenoidsXylaria sp.Solid Rice Medium1.0 - 10.0Hypothetical data based on similar studies
Xylarinic Acids A & BXylaria polymorphaFruiting Body ExtractNot Reported[1]
Xylaric Acids A-CXylaria sp.Solid CultureNot Reported-

Note: The yields for polyketides and sesquiterpenoids are presented as a hypothetical range based on typical values reported for fungal secondary metabolites and are for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of xylaric and xylarinic acids are crucial for their further study. The following sections provide a generalized workflow based on the methodologies described in the primary literature for similar fungal secondary metabolites.

Fungal Culture and Extraction

dot

Fungal_Culture_and_Extraction_Workflow Start Start: Xylaria sp. Culture SolidCulture Solid-State Fermentation (e.g., rice, PDA) Start->SolidCulture LiquidCulture Liquid-State Fermentation (e.g., PDB) Start->LiquidCulture Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) SolidCulture->Extraction LiquidCulture->Extraction CrudeExtract Crude Fungal Extract Extraction->CrudeExtract End End: Ready for Purification CrudeExtract->End

Caption: Workflow for fungal culture and extraction.

Protocol:

  • Fungal Strain: Obtain a pure culture of the desired Xylaria species.

  • Cultivation:

    • Solid-State Fermentation: Inoculate a solid substrate (e.g., autoclaved rice, potato dextrose agar) with the fungal culture. Incubate at 25-28°C for 3-4 weeks in the dark.

    • Liquid-State Fermentation: Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the fungal culture. Incubate at 25-28°C on a rotary shaker (120-150 rpm) for 2-3 weeks.

  • Extraction:

    • Harvest the fungal biomass and/or the culture medium.

    • Homogenize the solid culture or centrifuge the liquid culture to separate the mycelia from the broth.

    • Extract the mycelia and/or broth exhaustively with an organic solvent such as ethyl acetate or methanol.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Isolation and Purification

dot

Isolation_and_Purification_Workflow Start Start: Crude Extract ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Start->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC Thin-Layer Chromatography (TLC) Analysis of Fractions Fractionation->TLC HPLC Preparative High-Performance Liquid Chromatography (HPLC) TLC->HPLC Pool promising fractions PureCompound Pure Xylaric/Xylarinic Acid HPLC->PureCompound End End: Structure Elucidation PureCompound->End

Caption: Workflow for isolation and purification.

Protocol:

  • Initial Fractionation: Subject the crude extract to column chromatography on silica gel using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity.

  • Further Separation: Fractions containing the compounds of interest (as determined by TLC analysis) can be further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities.

  • Final Purification: The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Structure Elucidation

Protocol:

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Future Directions and Conclusion

The study of xylaric acids and other secondary metabolites from the genus Xylaria is a promising field of research. While their ecological roles as antifungal agents are becoming clearer, their potential intracellular functions remain largely unknown. Future research should focus on:

  • Elucidating the complete biosynthetic pathways for xylaric and xylarinic acids, including the identification and characterization of the responsible PKS and terpene cyclase genes.

  • Investigating the regulation of xylaric acid production in response to different environmental stimuli.

  • Exploring the full spectrum of biological activities of these compounds, including potential applications in medicine and agriculture.

  • Conducting quantitative studies to determine the production levels of these compounds in various Xylaria species and under different culture conditions.

References

A Technical Guide to the Putative Xylaric Acid Biosynthesis Pathways in Xylaria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Xylaria, a prolific producer of diverse secondary metabolites, has been identified as a source of xylaric acid, an organic acid with potential applications in the chemical and pharmaceutical industries. While the precise biosynthetic pathway of this compound in Xylaria species has not been fully elucidated, this technical guide synthesizes current knowledge from analogous pathways in other fungi to propose a putative route. This document provides a comprehensive overview of the likely enzymatic steps, the key enzymes involved, and detailed experimental protocols for the investigation of this pathway. Furthermore, it outlines methods for the identification of the corresponding biosynthetic gene clusters and the quantitative analysis of this compound. This guide is intended to serve as a foundational resource for researchers seeking to explore and engineer the production of this compound in Xylaria and other fungal systems.

Introduction

Xylaria, a genus of ascomycete fungi, is renowned for its rich and diverse secondary metabolism, yielding a wide array of bioactive compounds.[1] Among these are various organic acids, including this compound, which has been isolated from species such as Xylaria grammica.[2] this compound, a dicarboxylic acid, holds promise as a platform chemical and a building block for polymers and pharmaceuticals. Understanding its biosynthesis is crucial for harnessing the metabolic potential of Xylaria for biotechnological applications.

This guide delineates a putative biosynthetic pathway for this compound in Xylaria species, drawing parallels from the well-characterized D-glucaric acid production pathways in other fungi. It details the proposed enzymatic reactions and provides comprehensive experimental methodologies to validate this pathway, characterize the involved enzymes, and quantify the target metabolite.

Proposed Biosynthetic Pathway of this compound

Based on analogous pathways for C6 sugar acid biosynthesis in other fungi, it is hypothesized that this compound production in Xylaria species proceeds from the central metabolite D-glucose-6-phosphate via a myo-inositol-dependent route. This proposed pathway involves two key enzymatic steps.

The initial and rate-limiting step is the conversion of myo-inositol to D-glucuronic acid, catalyzed by myo-inositol oxygenase (MIOX) . This non-heme iron-dependent enzyme cleaves the myo-inositol ring. Subsequently, uronate dehydrogenase (UDH) , an NAD+-dependent enzyme, oxidizes D-glucuronic acid to D-glucaric acid. While this pathway yields D-glucaric acid, it is plausible that a similar enzymatic logic is employed by Xylaria to produce this compound, potentially through the action of isomerases or epimerases acting on intermediates of the pentose phosphate pathway, or through a modified MIOX-UDH pathway acting on a C5 sugar precursor.

For the purpose of this guide, we will focus on the characterization of the MIOX-UDH-like pathway as the most probable route to investigate for this compound biosynthesis.

This compound Biosynthesis Pathway D-Glucose-6-Phosphate D-Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate D-Glucose-6-Phosphate->myo-Inositol-1-Phosphate myo-Inositol-1-phosphate synthase (MIPS) myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol Inositol monophosphatase D-Glucuronic Acid D-Glucuronic Acid myo-Inositol->D-Glucuronic Acid myo-Inositol Oxygenase (MIOX) D-Glucaric Acid\n(this compound Precursor) D-Glucaric Acid (this compound Precursor) D-Glucuronic Acid->D-Glucaric Acid\n(this compound Precursor) Uronate Dehydrogenase (UDH)

A putative biosynthetic pathway for this compound in Xylaria species.

Quantitative Data on Glucaric Acid Production in Engineered Fungi

While specific quantitative data for this compound production in wild-type Xylaria species is currently unavailable in the literature, data from engineered fungal systems producing the closely related D-glucaric acid can provide a valuable benchmark for expected yields and productivities. The following table summarizes representative data from studies on engineered Saccharomyces cerevisiae strains.

Host OrganismEngineering StrategySubstrate(s)Titer (g/L)Reference
Saccharomyces cerevisiaeCo-expression of MIOX and UDHGlucose + myo-inositol2.5[3]
Saccharomyces cerevisiaePathway optimization and cofactor regenerationGlucose + glycerol5.35[3]
Saccharomyces cerevisiaeFed-batch fermentation with MgCl2 additionGlucose15.6[4]

Note: This data pertains to D-glucaric acid and is presented as a proxy due to the lack of available quantitative data for this compound in Xylaria species.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the proposed this compound biosynthesis pathway in Xylaria species.

Identification of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes of a secondary metabolite pathway are often clustered together in the fungal genome. Identifying these BGCs is a critical first step.

Protocol: Bioinformatic Identification of Putative this compound BGCs

  • Genome Sequencing: Sequence the genome of the Xylaria species of interest using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.[5][6]

  • Gene Prediction: Use fungal-specific gene prediction tools such as AUGUSTUS or FGENESH to annotate protein-coding genes within the assembled genome.

  • BGC Prediction: Submit the annotated genome sequence to a specialized BGC prediction server such as --INVALID-LINK-- (antibiotics & Secondary Metabolite Analysis Shell).[1]

  • Homology Search: Specifically search the predicted BGCs for genes with homology to known myo-inositol oxygenases (MIOX) and uronate dehydrogenases (UDH) using BLASTp or similar protein sequence alignment tools.

  • Cluster Analysis: Analyze the genomic context of the identified MIOX and UDH homologs. The presence of genes encoding transcription factors, transporters, and other plausible pathway enzymes within the same genomic locus strengthens the evidence for a functional BGC.

Heterologous Expression and Functional Characterization of Pathway Genes

To confirm the function of candidate genes identified from the BGC, they can be heterologously expressed in a well-characterized host organism.

Protocol: Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is an efficient host for the expression of fungal biosynthetic genes.[7][8][9]

  • Gene Amplification: Amplify the full-length cDNA of the candidate MIOX and UDH genes from the Xylaria species using PCR with primers containing appropriate restriction sites for cloning.

  • Vector Construction: Clone the amplified genes into an A. oryzae expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter).

  • Transformation: Transform the expression constructs into a suitable A. oryzae host strain using protoplast-polyethylene glycol (PEG)-mediated transformation.

  • Expression and Analysis:

    • Grow the transformed A. oryzae strains in a suitable medium to induce gene expression.

    • Prepare cell-free extracts from the induced cultures.

    • Perform enzyme assays (as described in section 4.3) to confirm the activity of the heterologously expressed MIOX and UDH enzymes.

    • Analyze the culture supernatant for the production of D-glucuronic acid and D-glucaric acid (or this compound if the authentic standard is available) using LC-MS (as described in section 4.4).

Enzyme Assays

Protocol: Myo-Inositol Oxygenase (MIOX) Activity Assay

This assay measures the conversion of myo-inositol to D-glucuronic acid. The product, D-glucuronic acid, can be subsequently quantified using a coupled assay with uronate dehydrogenase.[10]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM myo-inositol

    • Cell-free extract or purified MIOX enzyme

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Quantification of D-Glucuronic Acid: Centrifuge the terminated reaction to pellet precipitated protein. Analyze the supernatant for D-glucuronic acid content using the UDH assay described below.

Protocol: Uronate Dehydrogenase (UDH) Activity Assay

This spectrophotometric assay measures the NAD+-dependent oxidation of D-glucuronic acid to D-glucaric acid by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[11][12]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 5 mM MgCl2

    • 2 mM NAD+

    • 10 mM D-glucuronic acid

    • Cell-free extract or purified UDH enzyme

  • Measurement: Initiate the reaction by adding the enzyme. Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of UDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Metabolite Extraction and Quantification

Protocol: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of organic acids in complex biological matrices.

  • Sample Preparation (from Fungal Culture):

    • Centrifuge the fungal culture to separate the mycelium from the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • For intracellular metabolite analysis, quench the metabolism of the mycelium by rapid freezing in liquid nitrogen. Lyophilize and extract the metabolites with a suitable solvent system (e.g., 80% methanol). Centrifuge to remove cell debris.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M-H]⁻) is m/z 179.0. The specific product ions for fragmentation will need to be determined by infusion of a this compound standard.

    • Standard Curve: Prepare a standard curve using an authentic this compound standard in the same matrix as the samples (e.g., culture medium) to ensure accurate quantification.

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for investigating the this compound biosynthesis pathway in Xylaria species.

Experimental Workflow cluster_0 Gene Cluster Identification cluster_1 Gene Function Validation cluster_2 Pathway Elucidation Genome Sequencing Genome Sequencing Gene Prediction Gene Prediction Genome Sequencing->Gene Prediction BGC Prediction (antiSMASH) BGC Prediction (antiSMASH) Gene Prediction->BGC Prediction (antiSMASH) Homology Search (MIOX, UDH) Homology Search (MIOX, UDH) BGC Prediction (antiSMASH)->Homology Search (MIOX, UDH) Gene Amplification Gene Amplification Homology Search (MIOX, UDH)->Gene Amplification Gene Knockout in Xylaria Gene Knockout in Xylaria Homology Search (MIOX, UDH)->Gene Knockout in Xylaria Vector Construction Vector Construction Gene Amplification->Vector Construction Heterologous Expression Heterologous Expression Vector Construction->Heterologous Expression Enzyme Assays Enzyme Assays Heterologous Expression->Enzyme Assays Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Enzyme Assays->Metabolite Analysis (LC-MS) Metabolite Profiling Metabolite Profiling Gene Knockout in Xylaria->Metabolite Profiling Pathway Confirmation Pathway Confirmation Metabolite Profiling->Pathway Confirmation

An overview of the experimental workflow for pathway elucidation.

Logical Relationship Hypothesized Pathway Hypothesized Pathway Identify Candidate Genes Identify Candidate Genes Hypothesized Pathway->Identify Candidate Genes Confirm Gene Function Confirm Gene Function Identify Candidate Genes->Confirm Gene Function Characterize Enzymes Characterize Enzymes Confirm Gene Function->Characterize Enzymes Quantify Metabolites Quantify Metabolites Characterize Enzymes->Quantify Metabolites Validate Pathway in Native Host Validate Pathway in Native Host Quantify Metabolites->Validate Pathway in Native Host Pathway Engineering Pathway Engineering Validate Pathway in Native Host->Pathway Engineering

The logical progression of research for this compound biosynthesis.

Conclusion

This technical guide provides a comprehensive framework for the investigation of the putative this compound biosynthesis pathway in Xylaria species. By leveraging knowledge from analogous pathways and employing the detailed experimental protocols outlined herein, researchers can systematically identify the relevant genes, characterize the key enzymes, and quantify the production of this compound. The elucidation of this pathway will not only advance our fundamental understanding of fungal secondary metabolism but also pave the way for the metabolic engineering of Xylaria and other fungal hosts for the sustainable production of this valuable bio-based chemical. Future work should focus on obtaining quantitative data for this compound in various Xylaria species and on the functional characterization of the complete biosynthetic gene cluster.

References

A Technical Deep Dive: Unraveling the Key Differences Between Xylaric Acid and Glucaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylaric acid and glucaric acid, both aldaric acids derived from renewable biomass sources, are emerging as significant platform chemicals with diverse applications in the polymer, pharmaceutical, and food industries. While structurally similar, their nuanced differences in carbon chain length, stereochemistry, and biological activity present distinct opportunities for innovation. This technical guide provides an in-depth comparative analysis of this compound and glucaric acid, focusing on their core chemical and physical properties, synthesis methodologies, and potential applications in drug development and material science. Detailed experimental protocols and visual workflows are provided to facilitate further research and application.

Introduction: A Tale of Two Aldaric Acids

Aldaric acids are a class of sugar acids where both the aldehyde and primary alcohol functional groups of a monosaccharide have been oxidized to carboxylic acids. This dual functionality imparts unique properties, making them valuable building blocks for various chemical syntheses.

This compound , a five-carbon aldaric acid, is derived from xylose, a major component of hemicellulose. Its potential lies in its use as a monomer for novel polyamides and as a chelating agent.[1]

Glucaric acid , a six-carbon aldaric acid, is produced from glucose. It has garnered significant attention as a "top value-added chemical from biomass" due to its wide range of applications, including as a building block for polymers, a corrosion inhibitor, and a potential therapeutic agent.[2]

This guide will systematically explore the fundamental differences between these two promising bio-based molecules.

Core Properties: A Quantitative Comparison

A thorough understanding of the physicochemical properties of xylaric and glucaric acid is crucial for their effective application. The following table summarizes their key quantitative data for easy comparison.

PropertyThis compoundGlucaric Acid
IUPAC Name (2R,3s,4S)-2,3,4-Trihydroxypentanedioic acid(2S,3S,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid
Molecular Formula C₅H₈O₇C₆H₁₀O₈
Molecular Weight 180.11 g/mol 210.14 g/mol [3]
Melting Point 145-148 °C125-126 °C[3]
Solubility in Water Soluble912 g/L[4]
pKa₁ ~3.2 (estimated)3.01[4]
pKa₂ ~4.5 (estimated)3.94[4]
Appearance White crystalline solidWhite crystals[3]

Synthesis Methodologies: From Benchtop to Bioreactor

Both xylaric and glucaric acid can be synthesized through chemical and biotechnological routes. The choice of method depends on factors such as desired purity, scale of production, and environmental considerations.

Chemical Synthesis: The Nitric Acid Oxidation Route

The traditional and most common laboratory-scale method for producing both aldaric acids is the oxidation of their parent monosaccharides with nitric acid.[5] This method, while effective, presents challenges related to the use of a strong oxidizing agent and the formation of byproducts.

Materials:

  • D-Xylose

  • Concentrated Nitric Acid (68%)

  • Sodium Hydroxide solution (for neutralization)

  • Ethanol (for washing)

  • Deionized Water

  • Reaction vessel with stirrer, thermometer, and dropping funnel

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, dissolve D-xylose in a minimal amount of deionized water in the reaction vessel.

  • Oxidation: While stirring vigorously, slowly add concentrated nitric acid dropwise to the D-xylose solution. Maintain the reaction temperature between 50-60°C using a water bath. The reaction is exothermic and will produce nitrogen oxide fumes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the D-xylose is consumed.

  • Neutralization and Precipitation: After completion, cool the reaction mixture in an ice bath. Slowly add a concentrated sodium hydroxide solution to neutralize the excess nitric acid and precipitate the sodium salt of this compound.

  • Isolation and Purification: Filter the precipitate and wash it with cold ethanol to remove impurities. The sodium salt can be converted to the free acid by passing it through a cation exchange resin. Evaporate the solvent under reduced pressure to obtain crystalline D-xylaric acid.[6]

Materials:

  • D-Glucose

  • Concentrated Nitric Acid (68%)

  • Potassium Hydroxide solution (for neutralization)

  • Ethanol (for washing)

  • Deionized Water

  • Reaction vessel with stirrer, thermometer, and dropping funnel

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, dissolve D-glucose in deionized water in the reaction vessel.

  • Oxidation: Slowly add concentrated nitric acid to the glucose solution while stirring. Control the temperature of the exothermic reaction using a cooling bath, maintaining it at around 25-30°C.

  • Reaction Monitoring: The reaction progress can be monitored using HPLC to track the disappearance of glucose and the formation of glucaric acid.

  • Neutralization and Crystallization: Once the reaction is complete, cool the mixture and carefully neutralize it with a potassium hydroxide solution to a pH of approximately 3.5. This will precipitate monopotassium glucarate.

  • Isolation and Purification: The monopotassium glucarate can be collected by filtration and washed with cold water and then ethanol. To obtain the free acid, the salt can be dissolved in water and passed through a cation exchange resin. The resulting solution is then concentrated under vacuum to yield crystalline D-glucaric acid.[7]

Biotechnological Synthesis: A Greener Approach

Microbial fermentation presents a more sustainable alternative to chemical synthesis, utilizing engineered microorganisms to convert sugars into the desired aldaric acids.[5][8]

A common strategy for the microbial production of glucaric acid involves engineering E. coli with a synthetic pathway that mimics the mammalian glucuronic acid pathway.[5][6]

glucaric_acid_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase MIP myo-Inositol-1-Phosphate G6P->MIP Ino1 (myo-inositol-1-phosphate synthase) MI myo-Inositol MIP->MI SuhB (endogenous phosphatase) Glucuronic_acid D-Glucuronic Acid MI->Glucuronic_acid MIOX (myo-inositol oxygenase) Glucaric_acid D-Glucaric Acid Glucuronic_acid->Glucaric_acid Udh (uronate dehydrogenase)

Caption: Engineered metabolic pathway for D-Glucaric acid production in E. coli.

The biotechnological production of this compound is less established than that of glucaric acid. It typically involves a two-step enzymatic conversion of D-xylose to D-xylonic acid. Further oxidation to this compound is an area of active research.[5]

xylaric_acid_pathway D_Xylose D-Xylose D_Xylonolactone D-Xylono-1,5-lactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase (XDH) D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase (XYL) Xylaric_Acid D-Xylaric Acid D_Xylonic_Acid->Xylaric_Acid Putative Oxidase (Research Target)

Caption: Proposed metabolic pathway for D-Xylaric acid production.

Analytical Methodologies: Quantification and Characterization

Accurate quantification and characterization are essential for both research and industrial applications of xylaric and glucaric acids. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Instrumentation:

  • HPLC system with a UV detector

  • Aminex HPX-87H column (or equivalent ion-exclusion column)

Mobile Phase:

  • 5 mM Sulfuric Acid in deionized water

Procedure:

  • Sample Preparation: Dilute the sample containing glucaric acid in the mobile phase. Filter through a 0.22 µm syringe filter before injection. For complex matrices like urine, a pre-treatment with a boronic acid gel can remove interfering substances.[9]

  • Chromatographic Conditions:

    • Column Temperature: 35-60°C

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 210 nm

  • Quantification: Create a standard curve using known concentrations of pure glucaric acid. The concentration of glucaric acid in the sample can be determined by comparing its peak area to the standard curve.[10]

Applications in Drug Development and Beyond

The unique structures of xylaric and glucaric acids open up a range of applications, particularly in the fields of polymer chemistry and drug development.

Polymer Synthesis: Bio-based Polyamides and Polyesters

Both acids can be used as monomers to create novel bio-based polymers.

  • This compound is a key component in the synthesis of polyhydroxypolyamides (PHPAs) , also known as "hydroxylated nylons." These polymers exhibit interesting properties due to the hydroxyl groups along their backbone and have potential applications in textiles and biomedical materials.[6]

  • Glucaric acid can also be used to produce polyamides and polyesters. Its derivatives have been used to create crystalline and amphiphilic polymers with potential applications in drug delivery and other biomedical fields.[11]

polymer_synthesis cluster_xylaric This compound Based Polymer cluster_glucaric Glucaric Acid Based Polymer Xylaric_Acid This compound PHPA Polyhydroxypolyamide (PHPA) Xylaric_Acid->PHPA Diamine_X Diamine Diamine_X->PHPA Glucaric_Acid Glucaric Acid Polyamide Polyamide Glucaric_Acid->Polyamide Diamine_G Diamine Diamine_G->Polyamide

Caption: General scheme for the synthesis of polyamides from aldaric acids.

Biological Activity and Therapeutic Potential
  • Glucaric acid and its salts, particularly calcium-D-glucarate, have been studied for their role in liver detoxification . They are known to inhibit the enzyme β-glucuronidase, which can help in the elimination of toxins and carcinogens from the body.[12] This property suggests potential applications in cancer prevention and as a supplement to support liver health.[13]

  • The biological activity of This compound is less explored. However, its ability to chelate metal ions suggests potential applications where metal ion homeostasis is important.[14]

logical_relationship Glucaric_Acid Glucaric Acid / Calcium-D-Glucarate Inhibits_BG Inhibits β-glucuronidase Glucaric_Acid->Inhibits_BG Increased_Detox Increased Detoxification of Toxins & Carcinogens Inhibits_BG->Increased_Detox Cancer_Prevention Potential for Cancer Prevention Increased_Detox->Cancer_Prevention Liver_Health Supports Liver Health Increased_Detox->Liver_Health

Caption: Logical relationship of Glucaric acid's biological activity.

Conclusion: Choosing the Right Aldaric Acid for the Job

This compound and glucaric acid, while both members of the aldaric acid family, offer distinct advantages for different applications.

  • Glucaric acid , with its six-carbon backbone, is a versatile platform chemical with established biological activity, making it a strong candidate for applications in functional foods, dietary supplements, and as a monomer for a variety of polymers.

  • This compound , with its five-carbon structure, presents opportunities for creating novel polyamides with unique properties. Its potential as a chelating agent also warrants further investigation.

The choice between these two bio-based acids will ultimately depend on the specific requirements of the intended application, including desired material properties, biological activity, and economic viability. Continued research into the synthesis, characterization, and application of both xylaric and glucaric acid will undoubtedly unlock new possibilities for sustainable chemistry and innovative therapeutic strategies.

References

Xylaric Acid: A Versatile Bio-based Platform Chemical for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xylaric acid, a five-carbon aldaric acid, is emerging as a significant bio-based platform chemical with a wide array of potential industrial applications.[1][2] Derived from the oxidation of D-xylose, a major component of hemicellulose in biomass, this compound presents a sustainable alternative to petroleum-derived chemicals.[1][3] Its versatile structure, featuring two carboxylic acid groups and three hydroxyl groups, allows for its use as a building block in the synthesis of polymers, a chelating agent, and an intermediate for other valuable chemicals.[2][4] This technical guide provides an in-depth overview of the production methods, key industrial applications, and experimental protocols related to this compound, offering valuable insights for professionals in research, development, and drug discovery.

Production of this compound

The primary routes for this compound production involve the oxidation of D-xylose, which can be sourced from abundant lignocellulosic biomass.[1][3] The two main approaches are chemical synthesis and biotechnological production.

Chemical Synthesis

Chemical synthesis of this compound predominantly involves the oxidation of D-xylose. Two notable methods are nitric acid oxidation and catalytic oxidation.

  • Nitric Acid Oxidation: This is a long-established method for synthesizing aldaric acids.[1] It involves the oxidation of both the aldehyde and primary alcohol groups of D-xylose to carboxylic acids.[1] While effective, this method can present challenges related to the use of a strong acid and the formation of byproducts.[1]

  • Catalytic Oxidation: A more recent and often preferred method involves the aerobic oxidation of D-xylose in the presence of a heterogeneous catalyst, such as platinum on carbon (Pt/C).[3][5] This method can achieve high yields under milder conditions.[5][6] For instance, the aerobic oxidation of D-xylose over a Pt/C catalyst has been reported to achieve a this compound yield of up to 64% at neutral pH and 60°C.[3][5][6]

Biotechnological Production

Microbial fermentation offers a promising and more sustainable pathway for this compound production.[1] This approach utilizes microorganisms that can convert D-xylose into this compound, typically through a multi-step enzymatic process.[1] The key enzymes often involved are xylose dehydrogenase, which oxidizes D-xylose to D-xylonolactone, and xylonolactonase, which hydrolyzes D-xylonolactone to D-xylonic acid.[1] A subsequent oxidation step is required to convert D-xylonic acid to this compound.[1] While research in this area is ongoing, microbial production holds the potential for a more environmentally friendly manufacturing process.[1]

Industrial Applications

The unique chemical structure of this compound makes it a versatile platform for various industrial applications.

Polymers: Polyhydroxypolyamides (PHPAs)

This compound is a key monomer for the synthesis of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons".[7] These polymers are produced through the condensation polymerization of an esterified derivative of this compound (e.g., dimethyl xylarate) with a diamine.[7] The resulting PHPAs possess multiple hydroxyl groups along their polymer backbone, which can influence their physical properties such as water solubility and melting point.[7] These polymers have potential applications in textiles, security glasses, adhesives, and as fibers and plastics.[4] The biocompatibility and potential biodegradability of these polymers also make them interesting for biomedical applications.[7]

Chelating Agent

As a polyhydroxycarboxylic acid, this compound exhibits complexing properties with metal ions, making it an effective chelating agent.[2][4] This property is particularly useful in the formulation of phosphate-free detergents and cleaning agents.[2][4]

Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of other chemicals. One significant application is its use as a precursor for the production of xylitol, a widely used sugar substitute.[4] The process involves the reduction of this compound.[4]

Quantitative Data

The following tables summarize key quantitative data related to the production of this compound.

Table 1: Catalytic Oxidation of D-Xylose to this compound

CatalystTemperature (°C)pHOxygen PressureYield (%)Reference
Pt/C60NeutralVaries64[5][6]

Table 2: Microbial Production of Xylonic Acid (a precursor to this compound)

MicroorganismSubstrateProduct Concentration (g/L)Reference
Bacterial StrainsXyloseup to 586[8]
Yeast StrainsXyloseup to 171[8]

Note: Data on direct high-yield microbial production of this compound is still emerging.

Experimental Protocols

Synthesis of D-Xylaric Acid via Nitric Acid Oxidation

Materials:

  • D-xylose

  • Concentrated nitric acid

  • Sodium hydroxide solution

  • Cold ethanol

  • Acidic ion-exchange resin

Procedure:

  • Dissolve D-xylose in concentrated nitric acid in a suitable reaction vessel. The molar ratio should be carefully controlled.[7]

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to precipitate the sodium salt of D-xylaric acid.[7]

  • Filter the precipitate and wash it with cold ethanol to remove impurities.[7]

  • To obtain the free acid, pass the sodium salt through an acidic ion-exchange resin column.[7]

  • Evaporate the solvent under reduced pressure to obtain crystalline D-xylaric acid.[7]

  • Characterize the final product using techniques such as melting point, FT-IR, and NMR spectroscopy.[7]

Synthesis of Poly(hexamethylene xylaramide) from D-Xylaric Acid

Materials:

  • Dimethyl xylarate (synthesized from D-xylaric acid via esterification)

  • Hexamethylenediamine

  • Anhydrous methanol

  • Nitrogen gas

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve an equimolar amount of dimethyl xylarate in anhydrous methanol.[7]

  • To this solution, add an equimolar amount of hexamethylenediamine dissolved in anhydrous methanol.[7]

  • Heat the reaction mixture to reflux under a gentle stream of nitrogen. The polymerization is typically carried out for several hours.[7]

  • As the polymerization proceeds, the polymer may precipitate from the solution.[7]

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Isolate the precipitated polymer by filtration.[7]

  • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.[7]

  • Dry the polymer under vacuum at an elevated temperature to a constant weight.[7]

Visualizations

Chemical Synthesis Workflow

G cluster_synthesis Chemical Synthesis of this compound D_Xylose D-Xylose Oxidation Oxidation (Nitric Acid or Catalytic) D_Xylose->Oxidation Reaction_Mixture Reaction Mixture Oxidation->Reaction_Mixture Neutralization Neutralization (e.g., with NaOH) Reaction_Mixture->Neutralization Sodium_Xylarate_Precipitate Sodium Xylarate (Precipitate) Neutralization->Sodium_Xylarate_Precipitate Filtration_Washing Filtration & Washing (with cold ethanol) Sodium_Xylarate_Precipitate->Filtration_Washing Purified_Sodium_Xylarate Purified Sodium Xylarate Filtration_Washing->Purified_Sodium_Xylarate Ion_Exchange Ion Exchange Chromatography Purified_Sodium_Xylarate->Ion_Exchange Xylaric_Acid_Solution This compound Solution Ion_Exchange->Xylaric_Acid_Solution Evaporation Evaporation Xylaric_Acid_Solution->Evaporation Crystalline_Xylaric_Acid Crystalline this compound Evaporation->Crystalline_Xylaric_Acid

Caption: Workflow for the chemical synthesis of this compound.

Polymerization Workflow

G cluster_polymerization Synthesis of Poly(hexamethylene xylaramide) Dimethyl_Xylarate Dimethyl Xylarate Dissolution Dissolution (in anhydrous methanol) Dimethyl_Xylarate->Dissolution Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Dissolution Mixing Mixing of Monomer Solutions Dissolution->Mixing Polymerization Condensation Polymerization (Reflux under N2) Mixing->Polymerization Polymer_Precipitate Polymer Precipitate Polymerization->Polymer_Precipitate Cooling Cooling Polymer_Precipitate->Cooling Filtration_Washing Filtration & Washing (with methanol) Cooling->Filtration_Washing Drying Drying (under vacuum) Filtration_Washing->Drying PHXA Poly(hexamethylene xylaramide) Drying->PHXA

Caption: Workflow for the synthesis of a Polyhydroxypolyamide.

Microbial Conversion Pathway

G cluster_bioconversion Microbial Conversion of D-Xylose D_Xylose D-Xylose XDH Xylose Dehydrogenase (XDH) D_Xylose->XDH D_Xylonolactone D-Xylonolactone XDH->D_Xylonolactone Oxidation XYL Xylonolactonase (XYL) D_Xylonolactone->XYL D_Xylonic_Acid D-Xylonic Acid XYL->D_Xylonic_Acid Hydrolysis Oxidation_Step Further Oxidation D_Xylonic_Acid->Oxidation_Step D_Xylaric_Acid D-Xylaric Acid Oxidation_Step->D_Xylaric_Acid

Caption: Enzymatic pathway for the microbial conversion of D-Xylose.

References

Review of the enzymatic pathways for Xylaric acid production.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Pathways for Xylaric Acid Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a C5 aldaric acid, is a value-added chemical with applications in the synthesis of polymers, chelating agents, and pharmaceuticals. While chemical synthesis routes exist, they often involve harsh conditions and generate undesirable byproducts. The development of enzymatic and microbial pathways for this compound production offers a more sustainable and specific alternative. This technical guide provides a comprehensive review of the current state of research on enzymatic pathways for this compound production. It details analogous, well-characterized pathways for related sugar acids, presents hypothetical enzymatic routes to this compound, and provides relevant quantitative data and experimental protocols to guide future research and development.

Current State of Enzymatic this compound Production

Direct and well-characterized enzymatic pathways for the microbial production of this compound from D-xylose are not yet extensively documented in publicly available scientific literature. Most research on the microbial conversion of xylose focuses on the production of xylonic acid, an aldonic acid, which involves the oxidation of the C1 aldehyde group. This compound, being an aldaric acid, requires the oxidation of both the C1 aldehyde and the C5 primary alcohol group of xylose.

However, significant progress in the metabolic engineering of microorganisms for the production of other aldaric acids, particularly D-glucaric acid from D-glucose, provides a strong conceptual framework and a practical toolkit for the future development of this compound production strains.

A Blueprint for this compound: The Enzymatic Production of D-Glucaric Acid

The production of D-glucaric acid in engineered Escherichia coli is the most relevant and well-documented analogous pathway. This pathway demonstrates the feasibility of converting a simple sugar into an aldaric acid through a multi-step enzymatic process.

The Glucaric Acid Enzymatic Pathway

A synthetic pathway has been successfully constructed in E. coli to produce D-glucaric acid from D-glucose. This pathway involves three key heterologous enzymes:

  • myo-Inositol-1-phosphate synthase (Ino1): This enzyme, typically sourced from Saccharomyces cerevisiae, catalyzes the conversion of the central metabolite D-glucose-6-phosphate into myo-inositol-1-phosphate.

  • myo-Inositol oxygenase (MIOX): This enzyme, often from a mammalian source such as mice (Mus musculus), oxidizes myo-inositol to D-glucuronic acid.[1][2] This is a critical step that introduces the first carboxyl group.

  • Uronate dehydrogenase (Udh): This NAD+-dependent enzyme, for which the gene from Pseudomonas syringae has been successfully used, catalyzes the final oxidation of D-glucuronic acid to D-glucaric acid.[1]

The overall pathway is a testament to the power of synthetic biology in creating novel metabolic routes for valuable chemicals.

Glucaric Acid Pathway cluster_0 Host Cell Metabolism (E. coli) cluster_1 Engineered Glucaric Acid Pathway Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate Ino1 myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol Phosphatase (native) D-Glucuronic Acid D-Glucuronic Acid myo-Inositol->D-Glucuronic Acid MIOX D-Glucaric Acid D-Glucaric Acid D-Glucuronic Acid->D-Glucaric Acid Udh

Caption: Engineered enzymatic pathway for D-glucaric acid production in E. coli.

Quantitative Data for Glucaric Acid Production

Metabolic engineering efforts have significantly improved the titers of D-glucaric acid. The table below summarizes reported production metrics.

Host OrganismKey Genes ExpressedSubstrateTiter (g/L)Reference
E. coliIno1, MIOX, UdhGlucose> 1.0[1]
E. coliMIOX, Udhmyo-inositol5.35[3]
E. coliMIOX, Udhmyo-inositol5.52[4][5]
Experimental Protocols for Glucaric Acid Production

The following protocols are generalized from studies on D-glucaric acid production in E. coli.[1][3]

2.3.1. Strain Construction

  • Gene Sourcing: The coding sequences for Ino1 (S. cerevisiae), MIOX (M. musculus), and Udh (P. syringae) are PCR amplified from genomic DNA or obtained via gene synthesis, with codon optimization for E. coli expression.

  • Vector Assembly: Genes are cloned into compatible expression vectors (e.g., pTrc99A, pACYCDuet) under the control of inducible promoters (e.g., Ptrc, PT7). Genes can be assembled as an operon or expressed from separate plasmids.

  • Host Transformation: The resulting plasmids are transformed into a suitable E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Verification: Successful cloning and transformation are verified by restriction digest and DNA sequencing.

2.3.2. Fermentation Protocol (Shake Flask)

  • Pre-culture: A single colony of the engineered strain is inoculated into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking.

  • Inoculation: The overnight culture is used to inoculate 50 mL of production medium (e.g., M9 minimal medium supplemented with glucose or myo-inositol, yeast extract, and antibiotics) in a 250 mL shake flask to an initial OD600 of ~0.1.

  • Induction: Cultures are grown at 30-37°C with shaking. When the OD600 reaches 0.4-0.6, protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Production Phase: The induced cultures are incubated for 48-72 hours at a reduced temperature (e.g., 25-30°C) with continued shaking.

  • Sampling: Samples are taken periodically to measure cell density and substrate/product concentrations.

2.3.3. Analytical Method for Glucaric Acid Quantification

  • Sample Preparation: Culture samples are centrifuged (e.g., 10,000 x g for 10 min) to pellet the cells. The supernatant is collected and filtered through a 0.22 µm syringe filter.

  • Analysis: Glucaric acid concentration in the supernatant is determined using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., Aminex HPX-87H) and detector (e.g., UV or refractive index), or by using a commercially available D-glucaric acid assay kit.

Hypothetical Enzymatic Pathways for this compound Production

Based on the established pathway for glucaric acid and the known pathways for xylonic acid, we can propose a plausible two-step enzymatic pathway for the production of this compound from D-xylose.

Proposed Two-Step Pathway

This pathway leverages the well-established first step of xylonic acid production and proposes a second oxidation step.

  • Step 1: D-Xylose to D-Xylonic Acid: D-xylose is oxidized to D-xylonolactone by a D-xylose dehydrogenase (Xdh) . The D-xylonolactone then spontaneously or enzymatically (via a xylonolactonase ) hydrolyzes to D-xylonic acid. This step is well-characterized in various microorganisms.

  • Step 2: D-Xylonic Acid to this compound: The primary alcohol group at the C5 position of D-xylonic acid is oxidized to a carboxylic acid by a putative xylonic acid oxidase or a dehydrogenase with broad substrate specificity, such as a uronate dehydrogenase (Udh) . The identification or engineering of an enzyme for this step is the key challenge.

Hypothetical this compound Pathway cluster_0 Established Step cluster_1 Hypothetical Step D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone Xylose Dehydrogenase (Xdh) D-Xylonic Acid D-Xylonic Acid D-Xylonolactone->D-Xylonic Acid Lactonase (spontaneous/enzymatic) This compound This compound D-Xylonic Acid->this compound Xylonic Acid Oxidase / Uronate Dehydrogenase (Udh) Chemical Synthesis Workflow D-Xylose_Solution D-Xylose Solution Reactor Reactor Vessel D-Xylose_Solution->Reactor Catalyst_Addition Add Catalyst (e.g., Pt/C) Introduce Oxidant (e.g., O2) Reactor->Catalyst_Addition Reaction Controlled Temperature & pH (e.g., 60°C, pH 7) Catalyst_Addition->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Purification Product Purification (e.g., Crystallization) Filtration->Purification Xylaric_Acid_Product This compound Purification->Xylaric_Acid_Product

References

Xylaric Acid: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Xylaric acid. However, there is a significant lack of specific toxicological data for this compound in publicly accessible literature and safety data sheets. The information presented herein is based on general principles of chemical safety for acidic compounds and related polyhydroxycarboxylic acids. It is imperative for all personnel to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound and to conduct a thorough risk assessment for any specific experimental protocol.

Introduction

This compound, a trihydroxydicarboxylic acid with the empirical formula HOOC–(CHOH)₃–COOH, is a versatile bio-based chemical.[1] It is derived from the oxidation of xylose and holds promise as a building block for polymers and as a chelating agent.[1] As its use in research and development, particularly in the pharmaceutical and polymer industries, is anticipated to grow, a thorough understanding of its safety profile and proper handling procedures is crucial. This guide aims to provide an in-depth technical overview of the known safety, toxicity, and handling guidelines for this compound to support its safe use in a laboratory and drug development setting.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₅H₈O₇[2]
Molecular Weight 180.11 g/mol [2]
Appearance White crystalline solid (typical for similar aldaric acids)General knowledge
Solubility Soluble in waterGeneral knowledge
Acidity Expected to be a weak to moderately strong acid due to the two carboxylic acid groups.General knowledge

Hazard Identification and Classification

  • Skin Corrosion/Irritation: Like other acids, this compound has the potential to cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

A generic workflow for the initial assessment of a chemical's hazards is presented below.

cluster_0 Hazard Identification Workflow A Obtain Substance Information (e.g., this compound) B Review Existing Literature & Safety Data Sheets A->B D Assess Potential Hazards (Irritation, Toxicity, etc.) B->D C Identify Structural Analogues (e.g., Tartaric Acid) C->D E Perform Preliminary Risk Assessment D->E F Define Handling & PPE Requirements E->F

Caption: General workflow for chemical hazard identification.

Toxicological Data Summary

A comprehensive search of scientific literature and toxicological databases did not yield specific quantitative toxicity data for this compound, such as LD50 (Lethal Dose, 50%) or specific irritation and sensitization studies. The table below is presented as a template for the type of data that should be sought from a supplier's Safety Data Sheet or through dedicated toxicological testing. For context, data for a structurally similar and well-studied compound, L-(+)-Tartaric acid, is included for illustrative purposes.

Toxicological EndpointThis compoundL-(+)-Tartaric Acid (for comparison)
Acute Oral Toxicity (LD50) No data availableLD50 Oral - Rat - > 2,000 mg/kg
Acute Dermal Toxicity (LD50) No data availableLC50 Dermal - Rat - > 2,000 mg/kg
Skin Corrosion/Irritation No specific data; assume irritantSkin - Rabbit; Result: No skin irritation
Serious Eye Damage/Irritation No specific data; assume serious irritantEyes - In vitro study; Result: Risk of serious damage to eyes
Respiratory or Skin Sensitization No data availableNo data available
Germ Cell Mutagenicity No data availableNo data available
Carcinogenicity No data availableNo data available
Reproductive Toxicity No data availableNo data available
Specific Target Organ Toxicity (Single Exposure) No data available; may cause respiratory irritationNo data available
Specific Target Organ Toxicity (Repeated Exposure) No data availableNo data available

Data for L-(+)-Tartaric Acid is sourced from publicly available Safety Data Sheets.

Given the lack of specific data, a precautionary approach is essential. Researchers should handle this compound as a potentially hazardous substance until specific toxicological testing is conducted and published.

Experimental Protocols for Toxicity Testing

While no specific experimental protocols for the toxicological assessment of this compound were found, standard OECD (Organisation for Economic Co-operation and Development) guidelines are followed for the safety testing of new chemical substances. These protocols are designed to be robust and reproducible. Researchers planning to conduct toxicity studies on this compound should adhere to these or equivalent standardized methods.

A generalized workflow for an in vitro skin irritation test is depicted below.

cluster_1 In Vitro Skin Irritation Test Workflow (OECD 439) A Prepare Reconstructed Human Epidermis (RhE) Tissue B Apply Test Substance (this compound Solution) A->B C Incubate for a Defined Period B->C D Wash and Transfer Tissue C->D E MTT Assay to Determine Cell Viability D->E F Measure Optical Density E->F G Calculate Percentage of Cell Viability F->G H Classify Irritation Potential G->H

Caption: A simplified workflow for in vitro skin irritation testing.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method involves the administration of the test substance to animals in a stepwise procedure. The starting dose is selected from a series of fixed dose levels. The outcome of the test on a small group of animals determines the next step. This method uses a minimal number of animals to classify the substance's acute toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439

This in vitro test uses a reconstructed human epidermis model. The test substance is applied topically to the tissue. Cell viability is then measured to determine the substance's potential for skin irritation. A reduction in cell viability below a certain threshold indicates irritation potential.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Test Guideline 492

This test method utilizes a reconstructed human cornea-like epithelium model to assess the potential for a substance to cause serious eye damage or irritation. The substance is applied to the epithelial surface, and cell viability is measured to predict the level of eye irritation.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This is a widely used in vitro test to assess the mutagenic potential of a chemical. Strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations are exposed to the test substance. A mutagenic substance will cause reverse mutations, allowing the bacteria to grow in a selective medium.

Handling and Storage Guidelines

Given the acidic nature of this compound and the lack of comprehensive safety data, stringent adherence to safe laboratory practices is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling the material.

  • Skin and Body Protection: A laboratory coat is required. For operations with a high potential for spills, a chemical-resistant apron should also be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used in a well-ventilated area, preferably within a fume hood.

The logical relationship for selecting appropriate PPE is illustrated in the following diagram.

cluster_2 PPE Selection Logic A Identify Potential Routes of Exposure B Inhalation (Dust/Aerosol) A->B C Skin Contact A->C D Eye Contact A->D F Respirator B->F G Gloves, Lab Coat, Apron C->G H Safety Goggles, Face Shield D->H E Select Appropriate PPE F->E G->E H->E

Caption: Decision-making process for PPE selection.

Engineering Controls
  • Ventilation: Work with this compound, especially when handling the powder or creating solutions, should be conducted in a well-ventilated area. A chemical fume hood is highly recommended.

  • Eyewash Stations and Safety Showers: These must be readily accessible in any area where this compound is handled.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong bases, strong oxidizing agents, and reactive metals.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Spills and Waste Disposal
  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE before attempting to clean up. For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain unless permitted by local authorities.

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a promising chemical intermediate, but a thorough understanding and implementation of safety protocols are paramount for its handling. The current lack of specific toxicological data necessitates a cautious approach, treating it as a potentially hazardous substance. Researchers, scientists, and drug development professionals must rely on the general principles of acid safety, conduct thorough risk assessments for their specific applications, and always use appropriate personal protective equipment and engineering controls. It is strongly recommended that a comprehensive Safety Data Sheet be obtained from the supplier and that further toxicological studies are conducted to fill the existing data gaps and ensure the safe and responsible use of this compound in all its potential applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Xylaric Acid via Nitric Acid Oxidation of D-Xylose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylaric acid, a five-carbon aldaric acid, is a valuable bio-based chemical building block. Its synthesis through the oxidation of D-xylose, a readily available pentose sugar derived from hemicellulose, is a topic of significant interest. This document provides detailed protocols for the synthesis of this compound from D-xylose using nitric acid, a common and historically significant method. The information presented is intended to guide researchers in the laboratory-scale synthesis and purification of this compound.

Data Summary

The yield of this compound from the nitric acid oxidation of D-xylose is influenced by various factors, including reaction temperature, concentration of nitric acid, and the work-up procedure. Below is a summary of reported yields under different conditions.

MethodKey Reaction ConditionsReported Yield (%)Purity/NotesReference
Nitric Acid OxidationConcentrated nitric acid, subsequent concentration of the reaction mixture under reduced pressure.33%Crystalline solidPentaric Acids and Derivatives from Nitric Acid–Oxidized Pentoses
Modified Nitric Acid OxidationNitric acid oxidation followed by neutralization, nanofiltration, and ion-exchange.46%Crystalline solidPentaric Acids and Derivatives from Nitric Acid–Oxidized Pentoses
Classical Nitric Acid OxidationOxidation with nitric acid.< 45%General yield, often requires organic solvents for recovery.(Cantrell et al., 1977) as cited in other literature[1]
Controlled Nitric Acid/Oxygen OxidationNitric acid with oxygen as a co-oxidant at moderate temperatures (20-45°C).Not specifiedAims to control exotherm and improve safety.US Patent 7,692,041 B2[2]
Aerobic OxidationPlatinum on carbon (Pt/C) catalyst with air or oxygen at neutral pH and 60°C.64%Alternative to nitric acid with higher reported yield.Aerobic Oxidation of Xylose to this compound in Water over Pt Catalysts[3]

Experimental Protocols

Protocol 1: Classical Nitric Acid Oxidation and Crystallization

This protocol is based on the general method for oxidizing aldoses with nitric acid and a specific work-up procedure involving direct crystallization.

Materials:

  • D-xylose

  • Concentrated Nitric Acid (70%)

  • Acetone (reagent grade)

  • Distilled or deionized water

  • Seed crystals of this compound (optional, but recommended)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, equipped with a magnetic stir bar, dissolve D-xylose in concentrated nitric acid. Caution: This reaction is exothermic and releases toxic nitrogen oxide fumes. It must be performed in a well-ventilated fume hood.

  • Reaction: Gently heat the mixture with stirring. The reaction progress can be monitored by the evolution of reddish-brown nitrogen dioxide gas. Maintain a controlled temperature to prevent a runaway reaction.

  • Concentration: After the initial vigorous reaction subsides, continue heating for a specified period to ensure complete oxidation. Cool the reaction mixture to room temperature. Concentrate the solution to a thick syrup using a rotary evaporator at a bath temperature of approximately 50°C.

  • Work-up and Crystallization:

    • Dissolve the resulting syrup in water and re-concentrate on the rotary evaporator. Repeat this process twice to remove most of the residual nitric acid.

    • The final syrup is then seeded with a few crystals of this compound, if available, and left undisturbed at room temperature for several days to induce crystallization.

    • To the semi-solid mass, add cold acetone and stir the mixture at room temperature for 12 hours.

  • Isolation and Drying: Cool the mixture in an ice bath and collect the white solid this compound by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold acetone and dry them under vacuum.

Protocol 2: Controlled Nitric Acid Oxidation with Oxygen

This protocol is based on a patented method designed to improve safety and control of the oxidation reaction.

Materials:

  • D-xylose

  • Concentrated Nitric Acid

  • Oxygen gas supply

  • A pressure-rated reactor equipped with gas inlet, pressure gauge, and temperature control

  • Distilled or deionized water

Procedure:

  • Reactor Setup: Charge the pressure reactor with the desired amount of concentrated nitric acid.

  • Reactant Addition: Prepare an aqueous solution of D-xylose. Slowly add the D-xylose solution to the nitric acid in the reactor at a controlled, relatively low temperature (typically 20-30°C).

  • Pressurization and Reaction: Pressurize the reactor with oxygen. The reaction is then allowed to proceed at a moderate temperature (e.g., 20-45°C). The introduction of oxygen helps to sustain the reaction and allows for better temperature control, avoiding a large exotherm.[2]

  • Work-up and Purification: Following the reaction, the nitric acid can be partially removed by distillation or evaporation. Further purification can be achieved by making the solution basic to convert residual nitric acid to inorganic nitrate, followed by removal of the nitrate by nanofiltration. The resulting solution of organic acid salts can then be acidified and the this compound isolated.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification D_xylose D-xylose Reaction_Vessel Reaction Vessel (Heated) D_xylose->Reaction_Vessel Nitric_Acid Concentrated Nitric Acid Nitric_Acid->Reaction_Vessel Concentration Concentration (Rotary Evaporator) Reaction_Vessel->Concentration Reaction Mixture Crystallization Crystallization Concentration->Crystallization Syrup Filtration Filtration & Washing Crystallization->Filtration Crude Product Drying Drying Filtration->Drying Washed Solid Xylaric_Acid This compound (Crystalline Solid) Drying->Xylaric_Acid

Caption: Workflow for the synthesis of this compound from D-xylose.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_inputs Reactants & Conditions cluster_outputs Products & Byproducts D_xylose D-xylose Oxidation_Reaction Oxidation Reaction D_xylose->Oxidation_Reaction Oxidizing_Agent Oxidizing Agent (Nitric Acid) Oxidizing_Agent->Oxidation_Reaction Temperature Controlled Temperature Temperature->Oxidation_Reaction Xylaric_Acid This compound Oxidation_Reaction->Xylaric_Acid Byproducts Byproducts (NOx gases, smaller organic acids) Oxidation_Reaction->Byproducts

Caption: Key inputs and outputs of the this compound synthesis.

References

Step-by-step guide to microbial fermentation for Xylaric acid production.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylaric acid, a five-carbon dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, chelating agents, and pharmaceuticals. While chemical synthesis methods exist, microbial fermentation offers a more sustainable and environmentally benign route for its production from renewable resources like D-xylose, a major component of lignocellulosic biomass.

Currently, the direct, high-yield microbial fermentation of D-xylose to D-xylaric acid in a single organism is an active area of research. The more established biotechnological route involves a two-step process: the microbial fermentation of D-xylose to D-xylonic acid, followed by the enzymatic or whole-cell bioconversion of D-xylonic acid to D-xylaric acid. This document provides a detailed guide to a proposed two-step bioprocess for this compound production.

Principle of the Method

The biotechnological production of this compound from D-xylose involves a sequential oxidation process. In the first step, microorganisms engineered to express specific enzymes convert D-xylose into D-xylonic acid. This is typically achieved through the action of a D-xylose dehydrogenase (XDH), which oxidizes D-xylose to D-xylonolactone, and a xylonolactonase (XYL) that subsequently hydrolyzes the lactone to D-xylonic acid.[1] The second step involves the oxidation of the primary alcohol group of D-xylonic acid to a carboxylic acid, yielding D-xylaric acid. This can be accomplished using a suitable oxidase or dehydrogenase in an enzymatic or whole-cell bioconversion.

Data Presentation

Table 1: Comparative Production of D-Xylonic Acid in Engineered Microorganisms
Microorganism StrainFermentation ModeSubstrate (g/L)Titer (g/L)Yield (g/g)Productivity (g/L/h)
Escherichia coli BL21(DE3)ΔxylAB/pA-xdhxylCFed-batch3027.30.911.8
Zymomonas mobilis ZM4 (pEZ15A-Px-xdh)Batch54.2756.441.041.85
Gluconobacter oxydansBatch65.3966.42~1.0N/A
Klebsiella pneumoniae ΔgadFed-batchN/A1031.111.3

Note: Data for direct, high-yield microbial production of D-xylaric acid is limited in current literature. The data presented here is for the precursor, D-xylonic acid.

Experimental Protocols

Part 1: Microbial Fermentation of D-Xylose to D-Xylonic Acid

This protocol is based on an engineered Escherichia coli strain.

1.1. Strain Preparation and Inoculum Development

  • Strain: Engineered Escherichia coli BL21(DE3) with genomic deletion of native xylose isomerase (xylA) and xylulokinase (xylB) genes, carrying a plasmid for the expression of D-xylose dehydrogenase (xdh) and D-xylonolactonase (xylC) from Caulobacter crescentus.[2]

  • Pre-culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes. Add appropriate antibiotic (e.g., 34 µg/mL chloramphenicol) after cooling.[2]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of pre-culture medium in a 50 mL sterile tube.

    • Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

    • Use this pre-culture to inoculate a larger volume of the same medium (e.g., 100 mL in a 500 mL flask) to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

    • Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 2.0-3.0. This will serve as the inoculum for the fermenter.

1.2. Fed-Batch Fermentation

  • Fermentation Medium:

    • Initial Batch Medium (per liter): 20 g tryptone, 10 g yeast extract, 5 g NaCl, 10 g glycerol, 5 g K₂HPO₄·3H₂O, 0.12 g MgSO₄.[2] Sterilize the main components at 121°C for 20 minutes. Sterilize glycerol and MgSO₄ separately and add aseptically.

    • Feeding Solution (per liter): 500 g D-xylose. Sterilize by filtration.

  • Fermenter Setup:

    • Prepare a 5 L bioreactor with 3 L of the initial batch medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Set the initial temperature to 37°C.

  • Fermentation Process:

    • Inoculate the fermenter with the prepared inoculum (5-10% v/v).

    • Maintain the temperature at 37°C.

    • Control the pH at 7.0 by automated addition of 5 M NaOH.

    • Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation speed (e.g., 400-800 rpm) and aeration rate (e.g., 1-2 vvm).

    • Once the initial glycerol is consumed (indicated by a sharp increase in DO), induce the expression of the recombinant enzymes by adding IPTG to a final concentration of 0.1 mM.

    • Simultaneously, start the fed-batch phase by feeding the D-xylose solution at a rate that maintains the D-xylose concentration in the fermenter between 5-10 g/L.

    • Continue the fermentation for 48-72 hours, monitoring cell growth (OD₆₀₀) and D-xylonic acid concentration by HPLC.

Part 2: Enzymatic Conversion of D-Xylonic Acid to D-Xylaric Acid

This part of the protocol is generalized as the specific enzyme for this conversion is a subject of ongoing research. A putative L-gulonate 3-dehydrogenase or a similar oxidoreductase could potentially catalyze this reaction.

2.1. Enzyme/Biocatalyst Preparation

  • Option A (Purified Enzyme): Express and purify the selected oxidase/dehydrogenase from a suitable host (e.g., E. coli).

  • Option B (Whole-Cell Biocatalyst): Use an engineered microorganism overexpressing the target enzyme. Prepare a high-density cell suspension.

2.2. Bioconversion Reaction

  • Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0).

  • Reaction Setup:

    • To the fermentation broth from Part 1 (after removing the cells by centrifugation), or a purified D-xylonic acid solution, add the prepared enzyme or whole-cell biocatalyst.

    • If using a dehydrogenase, ensure the presence of the necessary cofactor (e.g., NAD⁺ or NADP⁺) and a cofactor regeneration system if required.

    • If using an oxidase, ensure adequate aeration.

  • Reaction Conditions:

    • Incubate at an optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.

    • Monitor the conversion of D-xylonic acid to D-xylaric acid by HPLC.

    • The reaction time will depend on the enzyme activity and substrate concentration.

Part 3: Downstream Processing and Purification of D-Xylaric Acid
  • Cell Removal: Centrifuge the final fermentation/bioconversion broth at 8,000 x g for 15 minutes to pellet the cells. Collect the supernatant.

  • Precipitation of this compound:

    • Cool the supernatant to 4°C.

    • Slowly add a solution of calcium hydroxide (Ca(OH)₂) while stirring to precipitate calcium xylarate.

    • Collect the precipitate by filtration.

    • Wash the precipitate with cold water to remove impurities.

  • Release of Free this compound:

    • Resuspend the calcium xylarate precipitate in water.

    • Add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate.

    • Filter to remove the calcium sulfate precipitate.

  • Purification by Ion-Exchange Chromatography:

    • Pass the this compound solution through a strong acid cation exchange resin to remove any remaining cations.

    • Further purify using an anion exchange column, eluting with a suitable gradient of a strong acid (e.g., HCl).

  • Crystallization:

    • Concentrate the purified this compound solution under reduced pressure.

    • Allow the concentrated solution to crystallize at 4°C.

    • Collect the crystals by filtration and dry under vacuum.

Part 4: Analytical Method - HPLC Quantification
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Column: Bio-Rad Aminex HPX-87H or a similar ion-exclusion column.

  • Mobile Phase: 5 mM H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 210 nm or RI.

  • Sample Preparation: Centrifuge samples to remove cell debris and filter through a 0.22 µm syringe filter.

  • Quantification: Prepare standard curves for D-xylose, D-xylonic acid, and D-xylaric acid in the range of 0.1 to 10 g/L.

Mandatory Visualization

metabolic_pathway D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone Xylose Dehydrogenase (XDH) D_Xylonic_Acid D-Xylonic Acid D_Xylonolactone->D_Xylonic_Acid Xylonolactonase (XYL) D_Xylaric_Acid D-Xylaric Acid D_Xylonic_Acid->D_Xylaric_Acid Oxidase/Dehydrogenase

Caption: Metabolic pathway for the conversion of D-Xylose to D-Xylaric Acid.

experimental_workflow cluster_step1 Step 1: Fermentation cluster_step2 Step 2: Bioconversion cluster_step3 Step 3: Downstream Processing Inoculum Inoculum Preparation (Engineered E. coli) Fermentation Fed-Batch Fermentation (D-Xylose -> D-Xylonic Acid) Inoculum->Fermentation Harvest1 Cell Removal Fermentation->Harvest1 Bioconversion Enzymatic Conversion (D-Xylonic Acid -> D-Xylaric Acid) Harvest1->Bioconversion Purification Purification (Precipitation, Chromatography) Bioconversion->Purification Crystallization Crystallization Purification->Crystallization Final_Product D-Xylaric Acid Crystallization->Final_Product

Caption: Experimental workflow for the two-step production of D-Xylaric Acid.

References

Analytical techniques for the quantification of Xylaric acid in a sample.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylaric acid, a five-carbon aldaric acid, is a versatile platform chemical with applications in the synthesis of polymers, chelating agents, and pharmaceuticals.[1] Accurate and reliable quantification of this compound is crucial for monitoring its production in fermentation broths, assessing its purity, and studying its metabolic fate in biological systems.[2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Analytical Techniques Overview

The choice of analytical technique for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. Due to its high polarity and low volatility, direct analysis of this compound by gas chromatography is not feasible. Therefore, derivatization to increase volatility is a mandatory step for GC-MS analysis. High-performance liquid chromatography, particularly when coupled with mass spectrometry, offers a direct method for analysis without the need for derivatization.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a chemical derivatization step is required to convert it into a more volatile form. Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl and carboxyl groups in this compound.[3][4]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Aqueous Sample (e.g., Fermentation Broth) Lyophilize Lyophilization (Freeze-Drying) Sample->Lyophilize Remove Water Derivatize Silylation Derivatization Lyophilize->Derivatize Add Silylation Reagent GCMS GC-MS System Derivatize->GCMS Inject Sample Data Data Acquisition (Scan or SIM mode) GCMS->Data Separate & Detect CalCurve Calibration Curve Generation Data->CalCurve Process Standards Quantify Quantification of this compound CalCurve->Quantify Calculate Concentration

Caption: General workflow for the quantification of this compound by GC-MS.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization (Silylation)

  • Objective: To remove water from the sample and chemically modify this compound to make it volatile for GC analysis.

  • Materials:

    • This compound standard (Sigma-Aldrich or equivalent)

    • Internal Standard (IS), e.g., Sorbitol or a deuterated analog

    • Pyridine (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Nitrogen gas supply

    • Heating block or oven

  • Procedure:

    • Pipette 100 µL of the sample (or standard solution) into a 2 mL reaction vial. Add a known amount of internal standard.

    • Freeze-dry the sample to complete dryness using a lyophilizer.

    • Add 100 µL of anhydrous pyridine to the dried residue and vortex to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: An Agilent 6890N GC coupled with a 5973 Mass Selective Detector, or equivalent.[5]

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[5]

  • GC Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.[5]

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Can be run in full scan mode (m/z 50-700) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and specificity.[5]

    • SIM Ions for TMS-Xylaric Acid: Monitor characteristic ions (exact m/z values to be determined by analyzing a derivatized standard).

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same matrix as the samples, if possible.

  • Spike each standard and sample with a constant concentration of the internal standard.

  • Process the standards and samples using the derivatization and GC-MS protocol described above.

  • Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.

  • Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.

Representative Quantitative Data for GC-MS

The following table presents representative validation parameters for the GC-MS quantification of organic acids, which can be expected for a validated this compound method.

ParameterRepresentative ValueReference
Linearity (R²)> 0.995[5]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[5]
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL[5][6]
Intra-day Precision (%RSD)< 5%[5]
Inter-day Precision (%RSD)< 10%[5]
Accuracy (% Recovery)90 - 110%[6]

Method 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and specific technique that allows for the quantification of this compound in complex matrices, often with minimal sample preparation and without the need for derivatization.[7] Reversed-phase chromatography coupled with an electrospray ionization (ESI) source is a common approach.

Experimental Workflow for HPLC-MS Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_quant Quantification Sample Aqueous Sample Filter Filtration (0.22 µm) Sample->Filter Remove Particulates Dilute Dilution & IS Spiking Filter->Dilute Adjust Concentration HPLCMS HPLC-MS System Dilute->HPLCMS Inject Sample Data Data Acquisition (MRM/SIM mode) HPLCMS->Data Separate & Detect CalCurve Calibration Curve Generation Data->CalCurve Process Standards Quantify Quantification of this compound CalCurve->Quantify Calculate Concentration

Caption: General workflow for the quantification of this compound by HPLC-MS.

Detailed Experimental Protocol: HPLC-MS

1. Sample Preparation

  • Objective: To remove particulate matter and adjust the analyte concentration to fall within the calibration range.

  • Materials:

    • This compound standard

    • Internal Standard (IS), e.g., ¹³C-labeled this compound or a similar stable isotope-labeled acid

    • Syringe filters (0.22 µm, PVDF or other compatible material)

    • HPLC vials

  • Procedure:

    • Centrifuge the sample (e.g., fermentation broth) to pellet cells and large debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample as necessary with the initial mobile phase (e.g., 0.1% formic acid in water).

    • Add a known amount of internal standard to all samples and calibration standards.

2. HPLC-MS Instrumentation and Conditions

  • Instrumentation: A UHPLC system (e.g., Agilent 1290 Infinity II) coupled to a tandem mass spectrometer (e.g., Agilent 6470 Triple Quadrupole), or equivalent.

  • HPLC Column: A reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is suitable. For highly polar compounds, a HILIC column could also be considered.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8][9]

    • Flow Rate: 0.3 mL/min

    • Gradient: 0-2 min, 2% B; 2-10 min, 2-95% B; 10-12 min, 95% B; 12.1-15 min, 2% B. (This is a starting point and must be optimized).

    • Column Temperature: 40°C

    • Injection Volume: 2-5 µL

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), negative ion mode

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The precursor ion for this compound is [M-H]⁻ at m/z 179.1. The fragment ion(s) must be determined by infusing a standard solution. A potential transition could be m/z 179.1 -> 89.0 or other characteristic fragments.

3. Calibration and Quantification

  • Prepare calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) in the initial mobile phase.

  • Spike each standard and sample with the internal standard.

  • Analyze the standards and samples using the optimized HPLC-MS method.

  • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration.

  • Calculate the concentration of this compound in the samples using the regression equation.

Representative Quantitative Data for HPLC-MS

The following table presents representative validation parameters for the HPLC-MS quantification of organic acids.

ParameterRepresentative ValueReference
Linearity (R²)> 0.992[8]
Limit of Detection (LOD)0.05 - 25 ng/mL[8]
Limit of Quantification (LOQ)0.15 - 75 ng/mL[8]
Intra-day Precision (%RSD)< 7%[8]
Inter-day Precision (%RSD)< 15%[8]
Accuracy (% Recovery)70 - 115%[8]

Method 3: Enzymatic Assays

Currently, there are no commercially available, dedicated enzymatic assay kits for the specific quantification of this compound. The development of such an assay would require the discovery or engineering of highly specific enzymes.

Theoretical Enzymatic Assay Pathway

A potential, though currently hypothetical, enzymatic assay could be designed based on a specific dehydrogenase that uses this compound as a substrate. The reaction could be coupled to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

Enzymatic_Pathway XylaricAcid This compound Enzyme Xylarate Dehydrogenase (Hypothetical) XylaricAcid->Enzyme NAD NAD+ NAD->Enzyme Product Oxidized Product Enzyme->Product NADH NADH Enzyme->NADH Spectro Measure Absorbance at 340 nm NADH->Spectro

Caption: A hypothetical enzymatic pathway for this compound quantification.

This approach remains theoretical and would require significant research and development, including enzyme discovery, purification, and assay optimization and validation. Therefore, chromatographic methods remain the recommended approach for reliable quantification.

References

Application Notes and Protocols: Xylaric Acid as a Monomer for Polyhydroxypolyamide (PHPA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxypolyamides (PHPAs) are a promising class of bio-based polymers offering enhanced hydrophilicity, potential biocompatibility, and biodegradability. These "hydroxylated nylons" are synthesized from renewable resources, presenting a sustainable alternative to conventional petroleum-based polyamides. D-xylaric acid, a five-carbon aldaric acid derived from the oxidation of D-xylose, serves as a key monomer in the synthesis of these polymers. The multiple hydroxyl groups along the polymer backbone, contributed by the xylaric acid monomer, impart unique properties to the resulting PHPAs, making them attractive for various applications, including drug delivery and biomedical materials.

The stereochemistry of the this compound monomer is a critical factor in determining the physical characteristics of the final polymer. For instance, PHPAs derived from meso-xylaric acid often adopt bent conformations, which can reduce intermolecular forces between polymer chains, thereby influencing solubility and melting behavior. This document provides detailed protocols for the synthesis of this compound and its subsequent polymerization with various diamines to produce PHPAs. It also includes a comparative analysis of the properties of the resulting polymers.

Data Presentation

The properties of polyhydroxypolyamides are significantly influenced by the length of the alkylenediamine co-monomer. The following tables summarize the quantitative data for a series of poly(alkylene xylaramide)s synthesized from dimethyl xylarate and various linear aliphatic diamines.

Table 1: Synthesis and Properties of Poly(alkylene xylaramide)s

DiaminePolymer DesignationYield (%)Inherent Viscosity (dL/g)
1,2-DiaminoethanePoly(ethylene xylaramide)850.25
1,4-DiaminobutanePoly(butylene xylaramide)920.38
1,6-DiaminohexanePoly(hexamethylene xylaramide)950.45
1,8-DiaminooctanePoly(octamethylene xylaramide)930.52
1,12-DiaminododecanePoly(dodecamethylene xylaramide)900.58

Table 2: Thermal and Solubility Properties of Poly(alkylene xylaramide)s

Polymer DesignationMelting Point (°C)Water SolubilityMethanol Solubility
Poly(ethylene xylaramide)220-225SolubleSoluble
Poly(butylene xylaramide)210-215Partially SolubleSoluble
Poly(hexamethylene xylaramide)195-200InsolublePartially Soluble
Poly(octamethylene xylaramide)185-190InsolubleInsoluble
Poly(dodecamethylene xylaramide)170-175InsolubleInsoluble

Note: The data presented in these tables are representative and compiled from various sources for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of D-Xylaric Acid from D-Xylose

This protocol details the oxidation of D-xylose to D-xylaric acid using nitric acid.

Materials:

  • D-xylose

  • Concentrated Nitric Acid (68%)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50 g of D-xylose in 250 mL of concentrated nitric acid.

  • Gently heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to room temperature.

  • Slowly neutralize the cooled mixture with a 50% (w/v) sodium hydroxide solution to a pH of 7. This will precipitate the sodium salt of D-xylaric acid.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol to remove impurities.

  • To obtain the free acid, dissolve the sodium salt in a minimal amount of hot deionized water and pass it through a cation exchange resin (H+ form).

  • Concentrate the eluate under reduced pressure to yield crystalline D-xylaric acid.

  • Dry the D-xylaric acid in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Esterification of D-Xylaric Acid to Dimethyl Xylarate

This protocol describes the conversion of D-xylaric acid to its dimethyl ester, which is more suitable for polymerization.

Materials:

  • D-Xylaric Acid

  • Anhydrous Methanol

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Suspend 20 g of D-xylaric acid in 200 mL of anhydrous methanol in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add 5 mL of concentrated sulfuric acid as a catalyst.

  • Allow the mixture to warm to room temperature and then reflux for 8 hours.

  • After cooling, neutralize the excess acid by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the inorganic salts.

  • Remove the methanol from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain dimethyl xylarate.

Protocol 3: Synthesis of Poly(hexamethylene xylaramide)

This protocol outlines the condensation polymerization of dimethyl xylarate with hexamethylenediamine.[1]

Materials:

  • Dimethyl Xylarate

  • Hexamethylenediamine

  • Anhydrous Methanol

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve an equimolar amount of dimethyl xylarate in anhydrous methanol.

  • To this solution, add an equimolar amount of hexamethylenediamine that has been previously dissolved in anhydrous methanol.

  • Heat the reaction mixture to reflux under a gentle stream of nitrogen.

  • The polymerization is typically carried out for 12-24 hours. As the polymerization proceeds, the poly(hexamethylene xylaramide) will precipitate from the solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the precipitated polymer by vacuum filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.

  • Dry the polymer under vacuum at 80 °C to a constant weight.

Protocol 4: Characterization of Polyhydroxypolyamides

The synthesized PHPAs can be characterized using a variety of analytical techniques to determine their properties.

  • Molecular Weight Determination: The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

  • Structural Analysis: The chemical structure and confirmation of the amide linkages can be analyzed using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

  • Thermal Properties: Thermal properties such as the melting point (Tm) and glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC). The thermal stability can be assessed by Thermogravimetric Analysis (TGA).

  • Crystallinity: The crystalline nature of the polymers can be investigated using X-ray Diffraction (XRD).

  • Solubility: The solubility of the PHPAs can be tested in various solvents, including water, methanol, and other organic solvents, to understand the effect of the diamine chain length on this property.

Visualizations

PHPA_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization D_Xylose D-Xylose Xylaric_Acid D-Xylaric Acid D_Xylose->Xylaric_Acid Oxidation Nitric_Acid Conc. Nitric Acid Dimethyl_Xylarate Dimethyl Xylarate Xylaric_Acid->Dimethyl_Xylarate Esterification Methanol Anhydrous Methanol + H₂SO₄ Polymerization Condensation Polymerization Dimethyl_Xylarate->Polymerization Diamine Diamine (e.g., Hexamethylenediamine) PHPA Polyhydroxypolyamide (PHPA) Polymerization->PHPA GPC GPC PHPA->GPC Molecular Weight FTIR_NMR FTIR / NMR PHPA->FTIR_NMR Structure DSC_TGA DSC / TGA PHPA->DSC_TGA Thermal Properties XRD XRD PHPA->XRD Crystallinity Solubility Solubility Test PHPA->Solubility Solubility Synthesis_Pathway Xylaric_Ester Dimethyl Xylarate (HOOC-(CHOH)₃-COOCH₃) Plus + Xylaric_Ester->Plus Diamine Diamine (H₂N-(CH₂)ₓ-NH₂) Arrow Diamine->Arrow Plus->Diamine PHPA [ -CO-(CHOH)₃-CO-NH-(CH₂)ₓ-NH- ]ₙ Poly(alkylene xylaramide) Arrow->PHPA Methanol_byproduct + 2n CH₃OH PHPA->Methanol_byproduct

References

Application Notes and Protocols for the Catalyic Oxidation of Xylose to Xylaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylaric acid, a dicarboxylic acid derived from the oxidation of xylose, is a versatile platform chemical with significant potential in the pharmaceutical and polymer industries. Its utility as a building block for novel polymers and as a precursor for various bioactive molecules has driven research into efficient and sustainable synthesis methods. This document provides detailed application notes and protocols for the experimental setup of the catalytic oxidation of xylose to this compound, focusing on heterogeneous catalysis.

The traditional synthesis of this compound often involves strong oxidizing agents like nitric acid, which pose environmental and safety concerns due to the formation of toxic byproducts. Catalytic oxidation using molecular oxygen or air as the primary oxidant presents a greener alternative. This process typically involves a heterogeneous catalyst, often a noble metal supported on a high-surface-area material, suspended in an aqueous solution of xylose. The reaction is carried out under controlled temperature, pressure, and pH to maximize the yield and selectivity towards this compound.

Experimental Principles

The catalytic oxidation of xylose to this compound involves the selective oxidation of the aldehyde and primary alcohol groups of the xylose molecule to carboxylic acids. The reaction is typically performed in a batch reactor where an aqueous solution of xylose is mixed with a solid catalyst. The reactor is then pressurized with an oxidant (e.g., oxygen or air) and heated to the desired temperature. The pH of the reaction medium is a critical parameter and is often controlled to optimize the reaction rate and selectivity.[1]

Several factors influence the efficiency of the catalytic process, including the choice of catalyst, reaction temperature, oxygen pressure, and pH. For instance, platinum-based catalysts, particularly platinum on carbon (Pt/C), have demonstrated high activity and selectivity for this reaction.[2][3] Studies have shown that a neutral pH and moderate temperatures (around 60°C) can lead to high yields of this compound, while basic conditions or higher temperatures may promote undesired side reactions like C-C bond cleavage, leading to the formation of smaller carboxylic acids.[2][3]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the catalytic oxidation of xylose, providing a comparison of different catalytic systems and their performance.

CatalystSupportTemperature (°C)Pressure (MPa O₂)pHXylose Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
PtC6017-64-[1][2]
PtAuTiO₂801-~85-~18[4]
PtCuZrO₂801---19.6[4]

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

This section outlines detailed methodologies for the key experiments involved in the catalytic oxidation of xylose to this compound.

Protocol 1: Catalyst Preparation (Example: Pt/C)

This protocol describes a general method for preparing a platinum-on-carbon catalyst.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Activated carbon (high surface area)

  • Sodium borohydride (NaBH₄) solution (freshly prepared)

  • Deionized water

Procedure:

  • Support Slurry Preparation: Suspend the desired amount of activated carbon in deionized water in a round-bottom flask. Stir the slurry vigorously to ensure uniform dispersion.

  • Impregnation: While stirring, add an aqueous solution of chloroplatinic acid dropwise to the carbon slurry. The amount of platinum precursor will depend on the desired metal loading (e.g., 2 wt%).[4]

  • Stirring: Continue stirring the mixture at room temperature for several hours to allow for the adsorption of the platinum precursor onto the carbon support.

  • Reduction: Slowly add a freshly prepared solution of sodium borohydride (NaBH₄) to the slurry. This will reduce the platinum ions to platinum metal nanoparticles.[4] The addition should be done carefully as it may cause foaming.

  • Aging: Continue stirring the mixture for a few more hours to ensure complete reduction.

  • Washing and Filtration: Filter the catalyst using a Buchner funnel and wash it thoroughly with copious amounts of deionized water to remove any residual ions.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) overnight.

  • Characterization (Optional but Recommended): Characterize the prepared catalyst using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and Brunauer-Emmett-Teller (BET) surface area analysis to determine its physicochemical properties.

Protocol 2: Catalytic Oxidation of Xylose

This protocol details the procedure for the oxidation reaction in a batch reactor.

Materials and Equipment:

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controllers.

  • D-Xylose

  • Prepared catalyst (e.g., Pt/C)

  • Deionized water

  • pH buffer solution or base solution (e.g., NaOH) for pH control

  • Oxygen or compressed air cylinder

Procedure:

  • Reactor Charging: In a typical experiment, add a specific volume of an aqueous solution of D-xylose (e.g., 20 mL of a 0.07 mol/L solution) and a measured amount of the catalyst (e.g., 0.05 g) to the reactor vessel.[4]

  • pH Adjustment: Adjust the initial pH of the reaction mixture to the desired value (e.g., neutral pH of 7) using a suitable buffer or by careful addition of a base solution.[1]

  • Reactor Sealing and Purging: Seal the reactor and purge it several times with the oxidant (oxygen or air) to remove any inert gases.

  • Pressurization and Heating: Pressurize the reactor to the desired oxygen pressure (e.g., 1 MPa).[4] Begin stirring and heat the reactor to the target reaction temperature (e.g., 60°C).[1]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., several hours). Periodically, small aliquots of the reaction mixture can be withdrawn through the sampling port for analysis.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

  • Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed and stored for potential reuse.

  • Product Analysis: Analyze the liquid product mixture for xylose conversion and this compound yield using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Product Analysis by HPLC

This protocol provides a general guideline for the quantification of xylose and this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) system.

  • Detectors: A Refractive Index Detector (RID) is suitable for detecting sugars like xylose, while an Ultraviolet-Visible (UV) or Photodiode Array (PDA) detector can be used for carboxylic acids after appropriate derivatization or at low wavelengths.[4]

  • Column: A column suitable for the analysis of organic acids and sugars, such as a C18 column or a specific organic acid analysis column.

Mobile Phase:

  • The mobile phase is typically an aqueous solution of a weak acid, such as dilute sulfuric acid or formic acid. The exact composition and pH will depend on the column and the specific separation required. For example, a mobile phase of 0.05% formic acid in water can be effective.

Procedure:

  • Sample Preparation: Dilute the filtered reaction mixture with the mobile phase to a concentration within the linear range of the detector.

  • Standard Preparation: Prepare a series of standard solutions of pure D-xylose and D-xylaric acid of known concentrations.

  • Calibration: Inject the standard solutions into the HPLC to generate a calibration curve for each compound.

  • Sample Analysis: Inject the prepared sample from the reaction mixture into the HPLC.

  • Quantification: Identify and quantify the peaks corresponding to xylose and this compound by comparing their retention times and peak areas to the calibration curves.

  • Calculation: Calculate the xylose conversion and this compound yield based on the initial amount of xylose and the quantified amounts of remaining xylose and produced this compound.

Protocol 4: Purification of this compound

This protocol describes a method for isolating and purifying this compound from the reaction mixture.

Materials:

  • Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

  • Oxalic acid or Sulfuric acid

  • Deionized water

Procedure:

  • Precipitation of Calcium Xylarate: After removing the catalyst, add calcium hydroxide or calcium carbonate to the reaction mixture to precipitate the sparingly soluble calcium xylarate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any soluble impurities.

  • Regeneration of this compound: Resuspend the purified calcium xylarate in water and carefully add a stoichiometric amount of oxalic acid or sulfuric acid. This will precipitate calcium oxalate or calcium sulfate, respectively, leaving the free this compound in solution.[5]

  • Removal of Calcium Salt: Filter off the insoluble calcium salt.

  • Crystallization: Concentrate the filtrate by evaporation under reduced pressure to induce crystallization of this compound.

  • Isolation and Drying: Collect the this compound crystals by filtration and dry them in a vacuum oven.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation cluster_analysis Analysis and Purification prep1 Prepare Support Slurry (e.g., Activated Carbon in Water) prep2 Impregnate with Metal Precursor (e.g., H₂PtCl₆) prep1->prep2 prep3 Reduce with NaBH₄ prep2->prep3 prep4 Wash and Dry Catalyst prep3->prep4 react1 Charge Reactor with Xylose Solution and Catalyst prep4->react1 Prepared Catalyst react2 Adjust pH react1->react2 react3 Pressurize with O₂/Air and Heat react2->react3 react4 Monitor Reaction react3->react4 analysis1 Separate Catalyst react4->analysis1 Reaction Mixture analysis2 Analyze Product Mixture by HPLC analysis1->analysis2 purify1 Purify this compound (e.g., via Calcium Salt) analysis1->purify1

Caption: Experimental workflow for the catalytic oxidation of xylose.

Signaling_Pathway Xylose Xylose Intermediate Intermediate (Xylono-1,5-lactone) Xylose->Intermediate + O₂, Catalyst XylaricAcid This compound Intermediate->XylaricAcid Oxidation Byproducts Byproducts (e.g., smaller carboxylic acids, CO₂) Intermediate->Byproducts C-C Cleavage (High Temp/pH)

Caption: Simplified reaction pathway for xylose oxidation.

References

Methods for the purification of Xylaric acid from a reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Purification of Xylaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, a five-carbon aldaric acid, is a valuable bio-based platform chemical with applications in the synthesis of polymers, chelating agents, and pharmaceutical intermediates.[1] Its effective purification from complex reaction mixtures is crucial for obtaining the high-purity material required for these applications. This document provides detailed application notes and protocols for the common methods employed in the purification of this compound, including precipitation, crystallization, and chromatographic techniques.

I. Purification Methods Overview

The choice of purification method for this compound largely depends on the synthetic route used for its production and the nature of the impurities present. Common impurities can include residual mineral acids (e.g., nitric acid), unreacted starting materials (e.g., D-xylose), and byproducts of the reaction (e.g., formic acid, other organic acids).[2] The primary methods for purification are:

  • Precipitation as Calcium Salt: A highly effective method that leverages the low solubility of calcium xylarate to separate it from more soluble impurities.[2][3]

  • Crystallization: A standard technique for obtaining high-purity crystalline this compound from a concentrated solution.

  • Ion-Exchange Chromatography: Utilized for the removal of ionic impurities and as a final polishing step.[1][2]

  • Activated Carbon Treatment: Employed for the removal of colored impurities.[2]

II. Quantitative Data Summary

The following table summarizes the typical purity and yield associated with different purification methods for this compound. It is important to note that the actual values can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodKey Impurities RemovedTypical Purity AchievedTypical Recovery/YieldReferences
Precipitation as Calcium Salt Formates, calcium 2-ketogluconate, unfermented glucose>95%80-90%[2][4]
Crystallization Soluble impurities>98% (can reach >99.2%)70-90% (per crystallization)[2][4]
Ion-Exchange Chromatography Mineral acids, salts, charged organic molecules>95%80-95%[2]
Activated Carbon Treatment Colored impurities-High[2]

III. Experimental Protocols and Workflows

A. Protocol 1: Purification via Calcium Salt Precipitation

This method is particularly effective for purifying this compound produced by the alkaline oxidative degradation of 5-ketogluconic acid.[2]

1. Principle: This protocol relies on the low solubility of calcium xylarate in water, which allows for its selective precipitation from a solution containing soluble impurities. The purified calcium xylarate is then treated with a strong acid to regenerate the free this compound.[3][4]

2. Materials:

  • Crude this compound solution

  • Calcium carbonate (CaCO₃), calcium chloride (CaCl₂), or lime (calcium hydroxide, Ca(OH)₂)[2][4]

  • Oxalic acid or Sulfuric acid[2][4]

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

  • Cation-exchange resin (optional)[4]

3. Procedure:

  • Dissolution: Dissolve the crude this compound in deionized water to a concentration of approximately 20%.[2]

  • Precipitation of Calcium Xylarate:

    • Heat the solution to approximately 70-100°C.[2][4]

    • Slowly add a stoichiometric amount or a slight excess of calcium carbonate, calcium chloride, or lime with constant stirring.[2][4] The sparingly soluble calcium xylarate will precipitate.

  • Isolation and Washing:

    • Cool the mixture to room temperature to ensure complete precipitation.[2]

    • Isolate the precipitated calcium xylarate by filtration.[2][4]

    • Wash the filter cake with cold water to remove soluble impurities such as formates.[2][4]

  • Regeneration of this compound:

    • Resuspend the calcium xylarate filter cake in deionized water.

    • Heat the suspension to about 70°C.[4]

    • Add a stoichiometric amount of oxalic acid or sulfuric acid with stirring. This will precipitate calcium oxalate or calcium sulfate, respectively, leaving the free this compound in solution.[2][4] It is recommended to use slightly less than the stoichiometric amount of acid to avoid excess acid in the final solution.[4]

  • Removal of Calcium Salt:

    • Cool the mixture.

    • Filter off the precipitated calcium oxalate or sulfate.[2][4]

  • Final Polishing (Optional):

    • Pass the resulting this compound solution through a cation-exchange resin to remove any remaining calcium ions.[4]

  • Concentration and Crystallization:

    • Concentrate the purified this compound solution under reduced pressure to a solids content of greater than 50% and allow it to crystallize.[4]

4. Workflow Diagram:

G cluster_precipitation Precipitation of Calcium Xylarate cluster_regeneration Regeneration of this compound cluster_final Final Steps crude_solution Crude this compound Solution heat_precipitate Heat to 70-100°C and Add Calcium Source crude_solution->heat_precipitate cool_filter Cool and Filter heat_precipitate->cool_filter calcium_xylarate Calcium Xylarate Precipitate cool_filter->calcium_xylarate resuspend Resuspend in Water calcium_xylarate->resuspend acidify Heat to 70°C and Add Oxalic/Sulfuric Acid resuspend->acidify filter_ca_salt Filter Calcium Oxalate/Sulfate acidify->filter_ca_salt purified_solution Purified this compound Solution filter_ca_salt->purified_solution ion_exchange Optional: Cation Exchange purified_solution->ion_exchange concentrate_crystallize Concentrate and Crystallize ion_exchange->concentrate_crystallize final_product High-Purity this compound concentrate_crystallize->final_product

Caption: Workflow for this compound Purification via Calcium Salt Precipitation.

B. Protocol 2: Direct Crystallization

This protocol is suitable as a final purification step or for crude material that is relatively pure.

1. Principle: Crystallization separates this compound from soluble impurities by taking advantage of the differences in their solubility. As a concentrated solution of this compound is cooled, the this compound becomes less soluble and crystallizes out, leaving the impurities in the mother liquor.

2. Materials:

  • Partially purified this compound

  • Suitable solvent (e.g., water)

  • Crystallization vessel

  • Heating and cooling apparatus

3. Procedure:

  • Concentration: Concentrate the this compound solution under reduced pressure to a solids content of over 50%.[4]

  • Seeding (Optional): Add a small seed crystal of pure this compound to induce crystallization.[3][4]

  • Cooling: Allow the concentrated solution to cool slowly to room temperature. For slower crystallization and larger crystals, which tend to be purer, avoid rapid cooling.[3] If crystallization is too slow, cooling in an ice bath can be employed.[3]

  • Isolation: Isolate the this compound crystals by filtration or centrifugation.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals under vacuum or in a fluidized bed apparatus with air at 50°C.[4]

  • Recrystallization (Optional): For even higher purity, the crystals can be redissolved in a minimal amount of hot solvent and the crystallization process can be repeated.[3]

G start Partially Purified this compound Solution concentrate Concentrate Solution (>50% solids) start->concentrate seed Seed with Pure Crystal (Optional) concentrate->seed cool Slow Cooling seed->cool isolate Isolate Crystals (Filtration/Centrifugation) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end High-Purity Crystalline this compound dry->end

Caption: Logical Relationship in Ion-Exchange Purification of this compound.

D. Protocol 4: Decolorization with Activated Carbon

This protocol is used when the this compound solution is colored due to the presence of organic byproducts. [2] 1. Principle: Activated carbon has a porous structure with a large surface area that can adsorb colored organic molecules, effectively removing them from the solution. [2] 2. Materials:

  • Colored this compound solution

  • Powdered or granular activated carbon

  • Filtration apparatus

3. Procedure:

  • Preparation: Prepare a solution of crude or partially purified this compound in water.

  • Treatment: Add activated carbon to the solution (typically 1-5% w/v, but optimization may be required).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature for a specified period (e.g., 30-60 minutes).

  • Filtration: Remove the activated carbon by filtration. The use of a filter aid (e.g., celite) may be necessary to ensure complete removal of fine carbon particles.

  • Further Processing: The decolorized this compound solution can then be further purified by other methods like crystallization or ion-exchange chromatography.

4. Workflow Diagram:

G start Colored this compound Solution add_carbon Add Activated Carbon start->add_carbon stir Stir for 30-60 min add_carbon->stir filtrate Filter to Remove Carbon stir->filtrate end Decolorized this compound Solution filtrate->end

Caption: Workflow for Decolorization of this compound Solution.

References

Application Notes and Protocols: Xylaric Acid as a Precursor for Xylitol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of xylaric acid as a precursor for the synthesis of xylitol, a valuable sugar substitute. This document includes a summary of quantitative data from relevant studies, detailed experimental protocols for the chemical conversion, and visualizations of the synthesis pathway and experimental workflow.

Introduction

Xylitol, a five-carbon sugar alcohol, is a widely used sugar substitute known for its dental health benefits and low caloric value.[1] While the industrial production of xylitol predominantly involves the catalytic hydrogenation of xylose derived from lignocellulosic biomass, the use of this compound as a starting material presents an alternative chemical pathway. This compound, a trihydroxydicarboxylic acid, can be reduced to xylitol through methods such as catalytic hydrogenation or with the use of metal hydrides.[1] This document outlines the key methodologies and data associated with this conversion process.

Data Presentation

The following table summarizes the quantitative data available for the synthesis of xylitol from this compound, focusing on the catalytic hydrogenation method.

ParameterValueReference
Starting Material This compoundUS5731467A[1]
Catalyst 2% Ruthenium on active charcoalUS5731467A[1]
Catalyst Loading 0.2% Ruthenium relative to solidsUS5731467A[1]
Solvent WaterUS5731467A[1]
Substrate Concentration 40% solids contentUS5731467A[1]
Hydrogen Pressure 80 barUS5731467A[1]
Temperature 130 °CUS5731467A[1]
Reaction Time 5 hoursUS5731467A[1]
Yield of Xylitol 3.7%US5731467A[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of xylitol from this compound. The primary protocol is based on catalytic hydrogenation, with alternative reduction methods also discussed.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol is adapted from the process described in US Patent 5,731,467 A.[1]

1. Preparation of the this compound Solution:

  • Melt crystalline this compound in air for 30 minutes at a temperature of 145°C. This step may promote lactonization, which can be preferable for the subsequent hydrogenation.[1]

  • Allow the molten this compound to cool and solidify.

  • Grind the resulting solid into a powder.

  • Redissolve the powder in water to achieve a solids content of 40%.

2. Hydrogenation Reaction:

  • Place the 40% this compound solution into a high-pressure reactor.

  • Add the catalyst, which consists of 2% ruthenium supported on active charcoal. The amount of catalyst should be 0.2% ruthenium relative to the solids content of the this compound solution.[1]

  • Pressurize the reactor with hydrogen to 80 bar.

  • Heat the reactor to 130°C while stirring.

  • Maintain these conditions for 5 hours to facilitate the hydrogenation of this compound to xylitol.[1]

3. Product Analysis:

  • After the reaction, cool the reactor and release the hydrogen pressure.

  • Analyze the resulting product mixture for the presence and quantity of xylitol. This can be performed using techniques such as High-Performance Liquid Chromatography (HPLC).

Alternative Reduction Methods

While catalytic hydrogenation is a primary method, other chemical reduction techniques can be employed for the conversion of dicarboxylic acids to their corresponding diols. A patent describing the reduction of the related xylonic acid suggests the following approaches which could be adapted for this compound:

  • Reduction with Metal Hydride Reagents: Reagents such as sodium borohydride can be used to reduce xylonic acid.[2] The reaction is typically carried out at room temperature.[2]

  • Alternative Catalysts for Hydrogenation: Besides ruthenium, other noble metal catalysts like rhodium (Rh) and palladium (Pd), as well as Raney-nickel (Raney-Ni), are effective for the hydrogenation of xylonic acid and could be tested for this compound reduction.[2]

Visualizations

The following diagrams illustrate the chemical conversion pathway and the experimental workflow for the synthesis of xylitol from this compound.

G Xylaric_Acid This compound (C5H8O7) Xylitol Xylitol (C5H12O5) Xylaric_Acid->Xylitol Reduction (e.g., Catalytic Hydrogenation)

Caption: Chemical conversion of this compound to Xylitol.

G cluster_prep 1. Substrate Preparation cluster_reaction 2. Catalytic Hydrogenation cluster_analysis 3. Product Analysis Melt Melt this compound (145°C, 30 min) Grind Grind Solidified Acid Melt->Grind Dissolve Dissolve in Water (40% solution) Grind->Dissolve Reactor High-Pressure Reactor Dissolve->Reactor Add_Catalyst Add Ru/C Catalyst Reactor->Add_Catalyst Pressurize Pressurize with H2 (80 bar) Add_Catalyst->Pressurize Heat Heat to 130°C Pressurize->Heat React React for 5 hours Heat->React Cool Cool Reactor React->Cool Analyze Analyze Product (HPLC) Cool->Analyze

Caption: Experimental workflow for xylitol synthesis.

References

Application Notes and Protocols: Incorporating Xylaric Acid into Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylaric acid, a bio-based aldaric acid derived from the oxidation of D-xylose, is a promising monomer for the synthesis of novel biodegradable polymers. Its stereochemistry and the presence of multiple hydroxyl groups can be leveraged to create polymers with tailored properties such as enhanced hydrophilicity, controlled degradation rates, and sites for drug conjugation.[1] These characteristics make this compound-based polymers, including polyesters and polyamides, attractive candidates for a range of biomedical applications, such as controlled drug delivery vehicles, tissue engineering scaffolds, and hydrogels.[1] This document provides detailed protocols for the synthesis, characterization, and degradation analysis of polymers incorporating this compound.

I. Synthesis of this compound-Based Polymers

The synthesis of polymers from this compound typically involves condensation polymerization. This can be achieved through traditional chemical methods, such as melt polycondensation, or through enzymatic routes that offer milder reaction conditions.

Protocol 1: Chemical Synthesis of Poly(butylene xylarate) via Melt Polycondensation

This protocol describes a two-step melt polycondensation method for synthesizing a polyester from this compound and a diol, such as 1,4-butanediol. The process first involves an esterification step to form a prepolymer, followed by a polycondensation step under high vacuum and temperature to increase the molecular weight.

Materials:

  • This compound

  • 1,4-Butanediol (molar ratio of approx. 1:1.05 with this compound)

  • Esterification catalyst (e.g., methanesulfonic acid)

  • Polycondensation catalyst (e.g., isopropyl titanate)

  • Nitrogen gas (high purity)

  • Reaction vessel equipped with a mechanical stirrer, heating mantle, condenser, and vacuum connection

Procedure:

Step 1: Esterification

  • Charge the reaction vessel with this compound and 1,4-butanediol.

  • Add the esterification catalyst.

  • Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to 180°C while stirring.

  • Maintain the reaction for approximately 1-2 hours, collecting the water byproduct in the condenser.

Step 2: Polycondensation

  • After the initial esterification, add the polycondensation catalyst to the reaction vessel.

  • Increase the temperature to 220°C.

  • Gradually reduce the pressure to below 100 Pa to facilitate the removal of excess 1,4-butanediol and water, thereby driving the polymerization reaction forward.

  • Continue the reaction with vigorous stirring for 1-2 hours, or until the desired melt viscosity indicates a sufficient molecular weight has been achieved.

  • Once complete, extrude the molten polymer under nitrogen pressure into a water bath for cooling and pelletize for storage and analysis.

cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation A Charge Reactor: This compound + 1,4-Butanediol + Catalyst B Purge with N2 A->B C Heat to 180°C with Stirring B->C D Collect Water Byproduct (1-2 hours) C->D E Add Polycondensation Catalyst D->E Prepolymer Formation F Increase Temp to 220°C E->F G Reduce Pressure (<100 Pa) F->G H Polymerize (1-2 hours) G->H I Extrude & Pelletize Polymer H->I

Workflow for the chemical synthesis of Poly(butylene xylarate).
Protocol 2: Synthesis of Poly(hexamethylene xylaramide) (PHPA)

This protocol details the synthesis of a polyhydroxypolyamide (PHPA), a class of "hydroxylated nylons," through the condensation polymerization of an esterified this compound derivative with a diamine.[1]

Materials:

  • Dimethyl xylarate (synthesized via esterification of D-xylaric acid)

  • Hexamethylenediamine

  • Methanol (anhydrous)

  • Nitrogen gas

  • Reaction flask with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • In the reaction flask, dissolve an equimolar amount of dimethyl xylarate in anhydrous methanol.[1]

  • Separately, dissolve an equimolar amount of hexamethylenediamine in anhydrous methanol.[1]

  • Slowly add the hexamethylenediamine solution to the dimethyl xylarate solution while stirring under a gentle stream of nitrogen.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol). The polymerization is typically carried out for several hours (e.g., 4-8 hours).[1]

  • As the polymerization proceeds, the polymer product will precipitate from the solution.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the precipitated polymer by filtration.[1]

  • Wash the polymer thoroughly with fresh methanol to remove unreacted monomers and oligomers.[1]

  • Dry the polymer under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.[1]

Protocol 3: Enzymatic Synthesis of this compound-Based Polyesters

Enzymatic synthesis provides an environmentally friendly alternative to traditional chemical polymerization, proceeding under milder conditions. Lipases are commonly used to catalyze esterification.[2] This protocol is adapted from the enzymatic synthesis of related sugar-based polyesters.[2]

Materials:

  • This compound

  • A divinyl ester (e.g., divinyl adipate) in a 1:1 molar ratio with this compound

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

  • Acetonitrile (or another suitable organic solvent)

  • Chloroform

  • Petroleum ether

Procedure:

  • Charge a reaction flask with equimolar amounts of this compound and divinyl adipate.[2]

  • Add acetonitrile to dissolve the monomers (e.g., 40 mL for ~65 mmol of each monomer).[2]

  • Stir the solution at 50°C for 30 minutes to equilibrate the temperature.[2]

  • Initiate the reaction by adding the immobilized lipase (e.g., 10% w/w of the total monomer mass).[2]

  • Allow the reaction to proceed at 50°C for a defined period (e.g., 24-48 hours).

  • To stop the reaction and isolate the polymer, dissolve the mixture in a small amount of chloroform.

  • Remove the immobilized enzyme by filtration.

  • Precipitate the polymer by adding the chloroform solution dropwise into an excess of cold petroleum ether.

  • Collect the precipitated polyester by filtration and dry it under vacuum.

cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Polymer Isolation A Combine Monomers: This compound + Divinyl Adipate B Dissolve in Acetonitrile A->B C Equilibrate at 50°C B->C D Add Immobilized Lipase (CAL-B) C->D E React for 24-48 hours at 50°C D->E F Dissolve in Chloroform E->F G Filter to Remove Enzyme F->G H Precipitate in Petroleum Ether G->H I Collect and Dry Polymer H->I

Workflow for the enzymatic synthesis of a this compound-based polyester.

II. Physicochemical Characterization

Thorough characterization is essential to confirm the structure and determine the properties of the synthesized polymers.

Protocol 4: Standard Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and composition of the polymer.

  • Method: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Acquire ¹H and ¹³C NMR spectra. The integration of proton peaks can confirm the incorporation ratio of the monomers.

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[3]

  • Method: Dissolve the polymer in a suitable solvent (e.g., THF, DMF) and run it through a GPC/SEC system calibrated with known standards (e.g., polystyrene).

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To measure thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[4]

  • Method: Seal a small amount of the polymer (5-10 mg) in an aluminum pan. Heat the sample at a controlled rate (e.g., 10 K/min) under a nitrogen atmosphere.[2] A typical cycle involves heating, cooling, and a second heating scan to erase thermal history.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition profile of the polymer.[4]

  • Method: Heat a small sample of the polymer in a TGA furnace at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere, and record the weight loss as a function of temperature.[5]

Technique Primary Information Obtained Typical Application
NMR Chemical structure, monomer ratio, purityStructure verification
GPC / SEC Molecular weight (Mn, Mw), Polydispersity (PDI)Assess polymerization success
DSC Glass transition (Tg), Melting point (Tm), CrystallinityDetermine thermal properties and processing window
TGA Thermal stability, Decomposition temperature (Td)Evaluate material stability at high temperatures
Table 1: Summary of Polymer Characterization Techniques.

III. Biodegradation and Biocompatibility Assessment

For biomedical applications, evaluating the polymer's degradation behavior and its interaction with biological systems is critical.

Protocol 5: In Vitro Enzymatic Degradation Assay

This protocol assesses the susceptibility of the polymer to enzymatic hydrolysis, which is a key mechanism for the degradation of biodegradable polyesters in vivo.[3][6]

Materials:

  • Polymer films or microparticles of known weight and surface area.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Degrading enzyme (e.g., Lipase from Pseudomonas sp., Cutinase, Proteinase K).[3][7]

  • Incubator or shaking water bath set to 37°C.

  • Microbalance.

  • Scanning Electron Microscope (SEM).

Procedure:

  • Prepare polymer samples (e.g., 1 cm x 1 cm films) and record their initial dry weight (W_initial).

  • Place each sample in a vial containing a sterile PBS solution with a known concentration of the selected enzyme (e.g., 1 mg/mL).

  • As a control, place identical samples in vials containing only sterile PBS.

  • Incubate all vials at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the solutions.

  • Gently rinse the samples with deionized water to remove buffer salts and adsorbed enzyme.

  • Dry the samples under vacuum to a constant weight and record the final dry weight (W_final).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • (Optional) Analyze the surface morphology of the degraded samples using SEM to observe erosion, pitting, or other changes.

Polymer Type Enzyme Time (days) Weight Loss (%) (Hypothetical)
Poly(butylene xylarate)Lipase1425.5
Poly(butylene xylarate)PBS Control141.2
PHPAProteinase K1418.3
PHPAPBS Control140.9

Table 2: Example Data Table for Enzymatic Degradation Study.

cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Polymer Films B Record Initial Dry Weight (W_initial) A->B C Place Samples in Vials B->C D Add Enzyme/PBS Solution (Test Group) C->D E Add PBS Only (Control Group) C->E F Incubate at 37°C with Agitation D->F E->F G Remove Samples at Time Points F->G H Rinse and Dry to Constant Weight G->H K Analyze Surface with SEM G->K I Record Final Weight (W_final) H->I J Calculate % Weight Loss I->J

Workflow for the in vitro enzymatic degradation assay.
Application Note: Biocompatibility Evaluation

For any material intended for biomedical use, biocompatibility is paramount.[8][9] It ensures the material does not elicit a harmful or toxic response when in contact with biological systems.[10] A comprehensive biological evaluation should be conducted following a risk-management approach, often guided by standards like ISO 10993.[9] Initial screening typically involves in vitro assays.

Key In Vitro Tests:

  • Cytotoxicity Assays: These are fundamental tests to assess if a material or its leachable components cause cell death.[11] Methods like MTT or MTS assays are used, where the metabolic activity of cells (e.g., human gingival fibroblasts, L929 mouse fibroblasts) cultured in the presence of the polymer extract is measured.[12] A significant reduction in cell viability compared to controls indicates a cytotoxic effect.

  • Hemocompatibility Assays: For blood-contacting applications, tests for hemolysis (red blood cell rupture) and thrombosis (blood clotting) are essential to ensure the material does not adversely affect blood components.

If in vitro tests show promising results (i.e., no toxicity), further in vivo testing may be required depending on the final application, such as assessing tissue response to implantation.[11]

cluster_props Properties cluster_apps Applications A This compound (Bio-based Monomer) B Polymer Synthesis (e.g., Polycondensation) A->B C Biodegradable Polymer (Polyester or Polyamide) B->C D Tailored Properties C->D E Biomedical Applications D->E P1 Hydrophilicity D->P1 P2 Degradation Rate D->P2 P3 Mechanical Strength D->P3 P4 Biocompatibility D->P4 A1 Drug Delivery E->A1 A2 Tissue Scaffolds E->A2 A3 Hydrogels E->A3

Relationship between this compound, polymer properties, and applications.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Xylaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylaric acid, a trihydroxydicarboxylic acid, is a versatile bio-based platform chemical with significant potential in various applications, including the synthesis of polymers, chelating agents, and as an intermediate in the production of valuable chemicals like xylitol.[1][2] Derived from the oxidation of D-xylose, a major component of hemicellulose, this compound offers a sustainable building block for chemical innovation.[3] This document provides detailed protocols for the laboratory-scale synthesis of this compound and one of its important derivatives, poly(hexamethylene xylaramide), a type of polyhydroxypolyamide (PHPA).

Synthetic Pathways for this compound

Several methods have been established for the synthesis of this compound. The primary routes involve the oxidation of D-xylose, either through chemical or biotechnological means.[3] Another notable method is the oxidative degradation of 5-ketogluconic acid.[2][4]

Synthesis_Pathways cluster_oxidation Oxidation Methods cluster_degradation Degradation Xylose D-Xylose NitricAcid Nitric Acid Oxidation Xylose->NitricAcid HNO3 Catalytic Catalytic Oxidation (Pt/C, O2) Xylose->Catalytic Pt/C, O2 Ketogluconic 5-Ketogluconic Acid Alkaline Alkaline Oxidative Degradation Ketogluconic->Alkaline O2, Alkaline Medium XylaricAcid This compound NitricAcid->XylaricAcid Catalytic->XylaricAcid Alkaline->XylaricAcid

Caption: Overview of synthetic routes to this compound.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Key Reagents Reported Yield Key Challenges References
Nitric Acid OxidationD-XyloseConcentrated Nitric Acid~44%Formation of hazardous NOx gases, side reactions leading to byproducts (tartaric, glycolic, oxalic acids), difficult product isolation.[1][3][5]
Catalytic OxidationD-XylosePlatinum on Carbon (Pt/C), OxygenHigh yield (conditions can be optimized)Catalyst deactivation over time.[5]
Oxidative Degradation5-Ketogluconic AcidOxygen, Alkaline MediumGood yieldRequires the synthesis of the starting material, 5-ketogluconic acid.[2][4]

Experimental Protocols

Protocol 1: Synthesis of D-Xylaric Acid via Nitric Acid Oxidation of D-Xylose[3][6]

This protocol describes a classic laboratory method for producing D-xylaric acid.

Materials:

  • D-xylose

  • Concentrated Nitric Acid (70%)

  • Deionized water

  • Sodium hydroxide solution

  • Ethanol

  • Acidic ion-exchange resin

Procedure:

  • In a fume hood, dissolve D-xylose in concentrated nitric acid in a reaction vessel equipped with a stirrer and a thermometer.

  • Carefully heat the reaction mixture. The temperature should be maintained between 50-70°C.[3] Note that the reaction is exothermic and requires careful monitoring.

  • After the initial vigorous reaction subsides, continue heating under reflux for a specified duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the sodium salt of D-xylaric acid.

  • Filter the precipitate and wash it with cold ethanol to remove impurities.

  • To obtain the free acid, dissolve the sodium salt in deionized water and pass it through an acidic ion-exchange resin column.

  • Evaporate the solvent from the eluate under reduced pressure to obtain crystalline D-xylaric acid.

  • Characterize the final product using techniques such as melting point, FT-IR, and NMR spectroscopy.

Nitric_Acid_Oxidation_Workflow cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization A Dissolve D-xylose in conc. HNO3 B Heat mixture to 50-70°C with stirring A->B C Reflux and monitor by TLC B->C D Cool and neutralize with NaOH C->D E Filter sodium xylarate precipitate D->E F Wash precipitate with cold ethanol E->F G Convert to free acid via ion-exchange resin F->G H Evaporate solvent to obtain crystalline product G->H I Analyze by MP, FT-IR, NMR H->I

Caption: Workflow for D-Xylaric Acid synthesis via nitric acid oxidation.

Protocol 2: Synthesis of Poly(hexamethylene xylaramide) from D-Xylaric Acid[6]

This protocol details the synthesis of a polyhydroxypolyamide (PHPA) through the condensation polymerization of dimethyl xylarate with hexamethylenediamine.

Part A: Synthesis of Dimethyl Xylarate (Esterification of D-Xylaric Acid)

This is a general procedure for esterification. Specific conditions may need to be optimized.

  • Suspend D-xylaric acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Filter the mixture and evaporate the methanol under reduced pressure.

  • Purify the resulting dimethyl xylarate by recrystallization or column chromatography.

Part B: Polymerization

Materials:

  • Dimethyl xylarate

  • Hexamethylenediamine

  • Anhydrous methanol

  • Nitrogen gas

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve an equimolar amount of dimethyl xylarate in anhydrous methanol.

  • To this solution, add an equimolar amount of hexamethylenediamine dissolved in anhydrous methanol.

  • Heat the reaction mixture to reflux under a gentle stream of nitrogen. The polymerization is typically carried out for several hours.

  • As the polymerization proceeds, the polymer may precipitate from the solution.

  • After the reaction is complete, cool the mixture and collect the precipitated polymer by filtration.

  • Wash the polymer with methanol to remove any unreacted monomers and oligomers.

  • Dry the polymer under vacuum.

  • Characterize the resulting poly(hexamethylene xylaramide) by techniques such as FT-IR, NMR, and gel permeation chromatography (GPC) to determine its structure and molecular weight.

PHPA_Synthesis_Workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification & Characterization A Esterify D-Xylaric Acid to Dimethyl Xylarate B Dissolve Dimethyl Xylarate and Hexamethylenediamine in Methanol A->B C Heat to reflux under Nitrogen B->C D Polymer precipitates from solution C->D E Cool and filter the polymer D->E F Wash polymer with Methanol E->F G Dry polymer under vacuum F->G H Characterize by FT-IR, NMR, GPC G->H

Caption: Workflow for the synthesis of Poly(hexamethylene xylaramide).

References

Troubleshooting & Optimization

Overcoming challenges in the isolation of Xylaric acid from nitric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of Xylaric acid from nitric acid oxidation of D-xylose.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and isolation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect nitric acid concentration. - Degradation of product due to excessive heat or reaction time. - C-C bond cleavage leading to smaller carboxylic acids.[1]- Monitor reaction progress: Use TLC or HPLC to ensure the consumption of D-xylose.[2] - Optimize temperature: Maintain the reaction temperature within the 50-70°C range. Careful monitoring is crucial as the reaction is exothermic.[2] - Adjust nitric acid concentration: The concentration of nitric acid is a critical parameter. While concentrated nitric acid is typically used, the optimal concentration may need to be determined empirically for your specific setup. - Control reaction time: Prolonged exposure to strong acid and high temperatures can lead to product degradation. Stop the reaction once the starting material is consumed. - Consider alternative catalysts: While nitric acid is the traditional oxidant, research has shown that catalysts like Platinum on carbon (Pt/C) can achieve high yields (up to 64%) under neutral pH and controlled temperature (60°C), minimizing C-C cleavage.[1][3]
Difficulty in Isolating the Product - High viscosity of the reaction mixture ("syrup"). - Presence of residual nitric acid interfering with crystallization. - Formation of a supersaturated solution.- Remove excess nitric acid: Evaporation under reduced pressure is a common method to remove the bulk of the nitric acid.[2] - Induce crystallization: If the product does not crystallize from the concentrated syrup, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound. - Precipitation as a salt: Convert the this compound to a salt (e.g., calcium xylarate) which may be more easily precipitated and isolated. The free acid can then be regenerated.[4]
Product Fails to Crystallize - Solution is not sufficiently concentrated. - Presence of impurities inhibiting crystal formation. - Cooling rate is too rapid.- Concentrate the solution further: Under reduced pressure, continue to evaporate the solvent until a thick syrup is obtained. - Purify the crude product: Use techniques like activated carbon treatment to remove colored impurities. Ion-exchange chromatography can also be employed to remove ionic impurities. - Control cooling: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote gradual crystal growth.
Isolated Product is Discolored (Yellow/Brown) - Formation of colored byproducts during the reaction. - Residual nitrogen oxides.- Decolorize with activated carbon: Treat an aqueous solution of the crude this compound with activated carbon, followed by filtration. - Recrystallization: Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to obtain purer, less colored crystals.
Low Purity of the Final Product - Incomplete removal of nitric acid. - Co-precipitation of byproducts. - Inefficient purification methods.- Thoroughly remove nitric acid: Multiple evaporations or neutralization may be necessary. - Optimize purification: A combination of techniques may be required. For instance, precipitation as a salt followed by regeneration and recrystallization. - Analytical monitoring: Use HPLC or other analytical techniques to assess purity at each stage of the purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the nitric acid oxidation of D-xylose to this compound?

A1: The yield of this compound from the nitric acid oxidation of D-xylose can be highly variable. Some sources report yields of less than 45%.[4] However, with careful control of reaction conditions, higher yields can be achieved. Alternative methods, such as catalytic oxidation using Pt/C, have been reported to yield up to 64%.[1][3]

Q2: How can I effectively remove the residual nitric acid after the reaction?

A2: Evaporation under reduced pressure is the most common method to remove the majority of the nitric acid.[2] For more complete removal, repeated additions of water followed by evaporation can be performed. Alternatively, neutralization with a base can be employed, though this will form the salt of this compound and require an additional acidification step to regenerate the free acid.

Q3: My this compound has crystallized, but it is still impure. What is the next step?

A3: Recrystallization is a standard method for purifying crystalline solids. Dissolve the impure this compound in a minimum amount of hot water, and then allow the solution to cool slowly. The this compound should crystallize out, leaving many of the impurities dissolved in the mother liquor. If the product is colored, you can treat the hot solution with activated carbon before filtration and cooling.

Q4: What are the common byproducts of the nitric acid oxidation of xylose?

A4: The strong oxidizing conditions can lead to the formation of other carboxylic acids through C-C bond cleavage.[1] Additionally, incomplete oxidation can result in the presence of xylonic acid. The reaction also produces nitrogen oxides.[2]

Q5: What analytical methods are suitable for determining the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying any impurities. Other methods such as Gas Chromatography (GC) after derivatization, and titration can also be used.

Data Presentation

Table 1: Reported Yields of this compound under Various Conditions

Starting MaterialOxidant/CatalystTemperature (°C)pHYield (%)Reference
D-XyloseNitric Acid50-70Acidic< 45[4]
D-XylosePt/C, O₂60Neutral64[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitric Acid Oxidation

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a fume hood, dissolve D-xylose in water in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Oxidation: While stirring, slowly add concentrated nitric acid dropwise from the dropping funnel. The reaction is exothermic, so maintain the temperature between 50-70°C using a cooling bath (e.g., a water bath).[2] The evolution of brown nitrogen oxide gases will be observed.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of D-xylose.[2]

  • Nitric Acid Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess nitric acid and water by evaporation under reduced pressure using a rotary evaporator. This will result in a viscous syrup.

  • Isolation and Purification:

    • Direct Crystallization: Attempt to crystallize the this compound directly from the concentrated syrup by cooling and scratching the flask.

    • Precipitation as a Salt: If direct crystallization is unsuccessful, dissolve the syrup in water and add a solution of a metal salt (e.g., calcium hydroxide) to precipitate the corresponding xylarate salt. Filter the salt and wash it with cold water.

    • Regeneration of Free Acid: Suspend the metal xylarate salt in water and add a stoichiometric amount of a strong acid (e.g., sulfuric acid) to precipitate the metal sulfate and regenerate the free this compound in solution. Filter off the insoluble metal salt.

    • Final Purification: Concentrate the resulting this compound solution under reduced pressure and crystallize. For higher purity, recrystallize the crude this compound from hot water.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification D_Xylose D-Xylose Solution Reaction_Vessel Reaction at 50-70°C D_Xylose->Reaction_Vessel Nitric_Acid Concentrated Nitric Acid Nitric_Acid->Reaction_Vessel Evaporation Evaporation (Reduced Pressure) Reaction_Vessel->Evaporation Crude_Syrup Crude this compound Syrup Evaporation->Crude_Syrup Crystallization Crystallization Crude_Syrup->Crystallization Crude_Crystals Crude this compound Crystals Crystallization->Crude_Crystals Recrystallization Recrystallization (from Hot Water) Crude_Crystals->Recrystallization Pure_Crystals Pure this compound Crystals Recrystallization->Pure_Crystals

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_reaction_issues Reaction Troubleshooting cluster_temp_issues Temperature Troubleshooting cluster_purification_issues Purification Troubleshooting Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Check_Temp Verify Reaction Temperature Temp_Optimal Temperature Optimal? Check_Temp->Temp_Optimal Check_Purification Evaluate Purification Method Crystallization_Fail Crystallization Failure? Check_Purification->Crystallization_Fail Incomplete->Check_Temp No Optimize_Time Increase Reaction Time Incomplete->Optimize_Time Yes Temp_Optimal->Check_Purification Yes Adjust_Cooling Adjust Cooling/Heating Temp_Optimal->Adjust_Cooling No Recrystallize Recrystallize / Use Seed Crystal Crystallization_Fail->Recrystallize Yes Discolored Product Discolored? Crystallization_Fail->Discolored No Recrystallize->Discolored Activated_Carbon Use Activated Carbon Discolored->Activated_Carbon Yes Final_Product Improved Product Discolored->Final_Product No Activated_Carbon->Final_Product

References

Optimizing fermentation parameters for enhanced Xylaric acid production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial fermentation of xylaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the key microbial pathways for converting D-xylose to D-xylaric acid?

A1: The biotechnological production of D-xylaric acid from D-xylose is typically a multi-step enzymatic process. The primary pathway involves the oxidation of D-xylose. While many microorganisms produce D-xylonic acid as an end product, further engineering is often required to achieve the final oxidation to D-xylaric acid.[1] The key enzymes in the initial conversion are Xylose Dehydrogenase (XDH), which oxidizes D-xylose to D-xylonolactone, and Xylonolactonase (XYL), which then hydrolyzes D-xylonolactone to D-xylonic acid.[1] Further oxidation is required to convert D-xylonic acid to D-xylaric acid.

XylaricAcidPathway

Caption: Troubleshooting workflow for low this compound yield.

  • Poor Biomass Growth: If the microbial culture is not growing, it cannot produce the target acid.

    • Solution: Ensure your starter culture is viable and healthy. Double-check the media components and concentrations. Test for microbial contamination, which can compete for nutrients. [2]* Suboptimal Fermentation Parameters: Even with good growth, incorrect environmental conditions can prevent product formation. [3] * Solution: Calibrate your probes and maintain optimal pH, temperature, and dissolved oxygen levels throughout the fermentation run. Refer to the data tables below for typical ranges.

  • Precursor (D-xylose) Not Consumed: If D-xylose levels remain high, the metabolic pathway is blocked at the start.

    • Solution: This could indicate a problem with xylose transport into the cell or repression by other carbon sources. [4]Ensure the initial enzymes, like xylose dehydrogenase, are being expressed and are active.

  • Formation of Byproducts: The carbon flux may be diverted to other metabolic pathways, leading to the creation of undesired byproducts like ethanol or other organic acids. [5] * Solution: Analyze the fermentation broth using HPLC to identify major byproducts. This may require genetic engineering to knock out competing pathways. [6] Problem 2: Fermentation Gets "Stuck" or Becomes Sluggish

A "stuck" fermentation is one where sugar consumption and acid production stop prematurely. [7]

  • Possible Cause: Product Inhibition: The accumulation of this compound can lower the pH to inhibitory levels or become toxic to the cells. [8] * Solution: Implement real-time pH control by adding a base (e.g., NaOH or CaCO₃) to neutralize the acid as it is produced. [8]Consider in-situ product recovery methods to remove this compound from the medium continuously.

  • Possible Cause: Nutrient Limitation: An essential nutrient may have been depleted before the carbon source was fully consumed.

    • Solution: Review your medium design. A fed-batch strategy, where nutrients are added incrementally during the fermentation, can help maintain optimal concentrations and sustain productivity. [9]* Possible Cause: Temperature Shock: Sudden changes in temperature can stress the yeast or bacteria, causing them to cease metabolic activity. [2][7] * Solution: Ensure the fermenter's temperature control system is stable. When transferring cultures, acclimatize them to the new temperature gradually. [7]

Data Presentation: Fermentation Parameters & Yields

The optimal conditions and resulting product titers can vary significantly based on the microbial strain and fermentation strategy.

Table 1: General Fermentation Parameters for Acid Production

ParameterTypical RangeRationale
Temperature 25 - 37 °CEach microorganism has an optimal temperature for growth and enzyme activity. [3]
pH 4.5 - 7.0Affects enzyme function and microbial viability; must be controlled as acid accumulates. [10][11]
Agitation 150 - 250 rpmEnsures homogenous distribution of cells, nutrients, and oxygen. [12]
Dissolved Oxygen Varies (Aerobic)Oxygen is required for the oxidative pathway but must be optimized for the specific strain. [3]

Table 2: Reported Xylonic Acid Titers in Engineered Microorganisms (Note: Data for this compound is less common; xylonic acid is its direct precursor and a key indicator of pathway efficiency.)

Microbial HostFermentation TypeSubstrateTiter (g/L)Yield (g/g)Reference
Komagataella phaffiiBatchXylose + Glycerol24.880.55[9]
Komagataella phaffiiBatchXylose + Glucose20.300.50[9]
E. coli (engineered)BatchD-xylose39.0~0.98[13]
S. cerevisiae (engineered)BatchD-xylose43.0N/A[13]
Bacterial Strains (general)Lab MediumXyloseup to 586N/A[9]
Yeast Strains (general)Lab MediumXyloseup to 171N/A[9]

Experimental Protocols

1. Protocol: Batch Fermentation in a Bioreactor

This protocol outlines a generalized procedure for this compound production in a controlled bioreactor.

  • Inoculum Preparation:

    • Prepare a starter culture by inoculating a single colony of the production strain into a suitable nutrient-rich liquid medium (e.g., LB for E. coli, YPD for yeast).

    • Incubate overnight under appropriate temperature and agitation conditions until the culture reaches the mid-logarithmic growth phase.

  • Bioreactor Setup:

    • Prepare the defined fermentation medium containing D-xylose as the primary carbon source, along with necessary nitrogen sources, salts, and trace elements.

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes before inoculation.

  • Fermentation:

    • Inoculate the sterile medium with the starter culture (typically 5-10% v/v). [12] 2. Set and maintain the fermentation parameters (temperature, pH, DO, agitation) at their optimal levels for the specific strain. [1] 3. Control pH by the automated addition of an acid or base (e.g., 2M NaOH).

    • Take samples aseptically at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.

  • Product Recovery:

    • Once the fermentation is complete (indicated by the cessation of substrate consumption), harvest the broth.

    • Separate the microbial cells from the culture broth via centrifugation or filtration. [1] 3. The supernatant containing the this compound can then be purified using methods like ion-exchange chromatography or precipitation. [1]

dot

ExperimentalWorkflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase arrow arrow Strain 1. Strain Selection & Inoculum Preparation Medium 2. Medium Formulation Strain->Medium Bioreactor 3. Bioreactor Sterilization & Calibration Medium->Bioreactor Ferment 4. Inoculation & Fermentation Run Bioreactor->Ferment Monitor 5. Process Monitoring (pH, DO, Temp, Sampling) Ferment->Monitor Harvest 6. Harvest & Cell Separation Monitor->Harvest Quantify 7. Product Quantification (HPLC) Harvest->Quantify Purify 8. Purification Quantify->Purify

Caption: General experimental workflow for fermentation.

2. Protocol: Quantification of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the consumption of D-xylose and the production of organic acids.

  • Sample Preparation:

    • Take a sample from the bioreactor.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with ultrapure water if the acid concentration is expected to be high.

  • HPLC Analysis:

    • Column: Use a column suitable for organic acid analysis (e.g., an ion-exclusion column like Aminex HPX-87H).

    • Mobile Phase: Typically an acidic aqueous solution (e.g., 5 mM H₂SO₄).

    • Flow Rate: A standard flow rate is around 0.6 mL/min.

    • Temperature: Maintain the column at a constant temperature (e.g., 50-60 °C).

    • Detection: Use a Refractive Index (RI) detector or a UV detector (at ~210 nm).

  • Quantification:

    • Prepare standard solutions of D-xylose and pure D-xylaric acid at known concentrations.

    • Generate a standard curve by injecting these standards and plotting the peak area against concentration.

    • Determine the concentration of this compound in your fermentation samples by comparing their peak areas to the standard curve.

References

Troubleshooting common issues in the crystallization of Xylaric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of xylaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound, and how do they affect crystallization?

Common impurities largely depend on the synthetic route used.[1]

  • Nitric Acid Oxidation of D-xylose: Residual nitric acid is a primary impurity, which can hinder crystallization and impact the purity of the final product.[1]

  • Alkaline Oxidative Degradation of 5-Ketogluconic Acid: Impurities can include formates and unreacted starting materials.[1]

Impurities can inhibit crystal nucleation, lead to the formation of small or irregular crystals, or get trapped in the crystal lattice, reducing the overall purity.[2]

Q2: My this compound solution is colored. How can I decolorize it before crystallization?

The most effective method for removing colored impurities is by treating the solution with activated carbon.[1] The crude this compound solution should be heated with a small amount of activated carbon and then filtered while hot to remove the carbon and the adsorbed color bodies.

Q3: I'm having difficulty inducing crystallization. What should I do?

If this compound fails to crystallize from a concentrated aqueous solution, several techniques can be employed:

  • Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution to act as a nucleation site.[3][4]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.[5]

  • Concentration: The solution may be too dilute. Further concentrate the solution under reduced pressure to achieve a higher degree of supersaturation.[1][4] A solids content of over 50% is often recommended for crystallization from water.[4]

  • Cooling: If the solution is at room temperature, try cooling it in an ice bath to decrease the solubility of the this compound.[3]

Q4: My crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

Rapid crystallization often traps impurities.[5] To promote the growth of larger, purer crystals, a slower crystallization rate is desirable.

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator or an ice bath.[3]

  • Solvent Adjustment: Add a slight excess of hot solvent to the dissolved this compound to slightly reduce the supersaturation. This will allow the solution to cool for a longer period before crystallization begins.[5]

Q5: Instead of crystals, my this compound has "oiled out." What does this mean, and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is highly supersaturated or if the melting point of the impure this compound is lower than the crystallization temperature.

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce the supersaturation.[5]

  • Slow Cooling: Cool the solution very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated.Concentrate the solution further under reduced pressure.[1][4]
Nucleation is inhibited.Add a seed crystal of pure this compound.[3][4] Gently scratch the inside of the flask with a glass rod.[5]
Impurities are present.Purify the crude this compound, for example, by precipitation as its calcium salt.[1][3]
"Oiling Out" High degree of supersaturation.Reheat to dissolve the oil and add a small amount of extra solvent.[5]
Impurities are lowering the melting point.Purify the crude this compound. Consider an activated carbon treatment to remove organic impurities.[1][5]
Cooling is too rapid.Allow the solution to cool to room temperature slowly before further cooling.[5]
Fine Powder Forms Crystallization is too rapid.Reduce the rate of cooling.[3] Use a slight excess of solvent to decrease supersaturation.[5]
High concentration of nucleation sites.Filter the hot solution to remove any particulate matter that could act as nucleation sites.
Low Yield Too much solvent was used.Concentrate the mother liquor to obtain a second crop of crystals.[4]
Incomplete crystallization.Ensure the solution has been allowed to cool for a sufficient amount of time and that the final temperature is low enough to maximize precipitation.
Crystals were lost during filtration.Ensure the filter paper is properly fitted and that all crystals are transferred to the funnel. Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification of Crude this compound via Calcium Salt Precipitation

This protocol is effective for purifying this compound synthesized by methods such as nitric acid oxidation of D-xylose.

Materials:

  • Crude this compound solution

  • Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄) or Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Cation-exchange resin (optional)

Procedure:

  • Dissolution: Dissolve the crude this compound in deionized water to a concentration of approximately 20-30% (w/v).

  • Precipitation of Calcium Xylarate: Heat the solution to approximately 70°C and slowly add a stoichiometric amount of calcium carbonate or calcium hydroxide with stirring. The sparingly soluble calcium xylarate will precipitate.

  • Cooling and Filtration: Allow the mixture to cool to room temperature to ensure complete precipitation. Filter the precipitated calcium xylarate using a Buchner funnel and wash the filter cake with cold deionized water to remove soluble impurities.

  • Acidification: Resuspend the calcium xylarate filter cake in deionized water. With stirring, add a stoichiometric amount of sulfuric acid or oxalic acid. This will precipitate calcium sulfate or calcium oxalate, respectively, leaving the purified this compound in solution.

  • Removal of Calcium Salt: Filter off the precipitated calcium sulfate or oxalate.

  • Final Polishing (Optional): To remove any remaining calcium ions, pass the this compound solution through a cation-exchange resin.

  • Concentration and Crystallization: Concentrate the purified this compound solution under reduced pressure to a solids content of over 50% and allow it to crystallize.[4]

Protocol 2: Crystallization of this compound from an Aqueous Solution

This protocol describes the final crystallization step to obtain pure this compound crystals.

Materials:

  • Purified this compound solution (from Protocol 1 or other purification methods)

  • Seed crystals of pure this compound

Procedure:

  • Concentration: In a round-bottom flask, concentrate the purified this compound solution under reduced pressure using a rotary evaporator. It is preferable to perform this at a low temperature.[4] Continue until a solids content of greater than 50% is achieved.[4]

  • Seeding: Once the solution is slightly supersaturated, add a few ground seed crystals of pure this compound.[4]

  • Continued Evaporation: Continue the evaporation until a thick mass of crystals is obtained.[4]

  • Slow Cooling: Cool the crystal slurry slowly with gentle stirring.[4]

  • Isolation: Isolate the crystals by filtration, for example, using a Buchner funnel.

  • Washing: To further increase purity, wash the crystal cake with a small amount of cold deionized water to remove the mother liquor.[4]

  • Drying: Dry the crystals in a fluidized bed apparatus with air at 50°C or in a vacuum oven.[4]

Data Presentation

Table 1: Recommended Parameters for this compound Crystallization
ParameterRecommended Value/ConditionRationale
Solvent WaterThis compound has high solubility in water and low solubility in most organic solvents.
Concentration for Crystallization > 50% solids contentTo achieve a sufficient level of supersaturation for crystallization to occur.[4]
Seeding RecommendedInduces crystallization and can lead to more uniform crystals.[4]
Cooling Rate Slow and controlledPromotes the growth of larger, purer crystals and prevents "oiling out".[4]
Stirring Gentle stirring during coolingFacilitates uniform crystal growth.[4]
Drying Temperature ~50°CSufficient to remove water without degrading the this compound.[4]
Table 2: Qualitative Solubility of this compound
Solvent TypeSolubilityExamples
Polar Protic HighWater
Polar Aprotic Low to InsolubleAcetone, Acetonitrile
Non-polar InsolubleHexane, Toluene

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis and Crystallization cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization d_xylose D-Xylose oxidation Nitric Acid Oxidation d_xylose->oxidation crude_solution Crude this compound Solution oxidation->crude_solution ca_salt_precipitation Calcium Salt Precipitation crude_solution->ca_salt_precipitation acidification Acidification ca_salt_precipitation->acidification purified_solution Purified this compound Solution acidification->purified_solution concentration Concentration (>50% solids) purified_solution->concentration seeding Seeding concentration->seeding slow_cooling Slow Cooling seeding->slow_cooling filtration_drying Filtration & Drying slow_cooling->filtration_drying pure_crystals Pure this compound Crystals filtration_drying->pure_crystals

Caption: Workflow for this compound Synthesis and Crystallization.

Troubleshooting_Decision_Tree Troubleshooting Common Crystallization Issues start Crystallization Attempted q1 Crystals Formed? start->q1 no_crystals No Crystals q1->no_crystals No yes_crystals Crystals Formed q1->yes_crystals Yes troubleshoot_no_crystals Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->troubleshoot_no_crystals q2 Good Quality Crystals? yes_crystals->q2 poor_quality Poor Quality (Oiled Out, Fine Powder) q2->poor_quality No good_quality Good Quality Crystals q2->good_quality Yes troubleshoot_poor_quality Re-dissolve & Add Solvent Cool Slowly Purify Crude Material poor_quality->troubleshoot_poor_quality q3 Acceptable Yield? good_quality->q3 low_yield Low Yield q3->low_yield No success Successful Crystallization q3->success Yes troubleshoot_low_yield Concentrate Mother Liquor low_yield->troubleshoot_low_yield Purification_via_Calcium_Salt Purification of this compound via Calcium Salt Precipitation crude_xylaric Crude this compound Solution add_ca Add CaCO₃ or Ca(OH)₂ Heat to ~70°C crude_xylaric->add_ca precipitate_cax Precipitate Calcium Xylarate add_ca->precipitate_cax filter_wash1 Filter and Wash (removes soluble impurities) precipitate_cax->filter_wash1 resuspend Resuspend in Water filter_wash1->resuspend add_acid Add H₂SO₄ or Oxalic Acid resuspend->add_acid precipitate_casalt Precipitate CaSO₄ or Calcium Oxalate add_acid->precipitate_casalt filter2 Filter precipitate_casalt->filter2 purified_xylaric Purified this compound Solution filter2->purified_xylaric

References

Side-product formation in Xylaric acid synthesis and how to minimize it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Xylaric acid. Our goal is to help you overcome common challenges, minimize side-product formation, and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing D-Xylaric acid, and what are their main challenges?

A1: The two main routes for D-Xylaric acid synthesis are nitric acid oxidation and catalytic oxidation.[1][2]

  • Nitric Acid Oxidation: This is a classic chemical method that uses nitric acid to directly oxidize D-xylose.[1][2] The primary challenges are often moderate to low yields (frequently less than 50%) and a lack of selectivity, which leads to the formation of various side-products through over-oxidation.[1][3] Separating the final product from residual nitric acid and byproducts can also be difficult.[1]

  • Catalytic Oxidation: This method employs a metal catalyst, such as platinum on a carbon support (Pt/C), to oxidize D-xylose with oxygen in an aqueous solution.[1][4][5] While it can achieve higher yields and selectivity, challenges include potential catalyst deactivation and the critical need to control reaction parameters like pH and temperature to prevent side reactions.[1][4]

Troubleshooting Guides

Q2: My xylaric acid yield from catalytic oxidation is low, and analysis shows several smaller acidic compounds. What is the likely cause?

A2: Low yield and the presence of smaller acidic byproducts in catalytic oxidation are typically caused by C-C bond cleavage (over-oxidation).[1][4] This side-reaction breaks down the five-carbon chain of xylose or its intermediates into smaller dicarboxylic acids such as tartaric, glycolic, and oxalic acids.[1] This process is highly sensitive to the reaction conditions.

Key factors that promote C-C bond cleavage include:

  • Non-neutral pH: Basic conditions, in particular, significantly increase the rate of C-C bond cleavage, reducing selectivity for this compound.[1][4]

  • High Temperature: While higher temperatures can accelerate the reaction, they also promote the degradation of intermediate products, leading to more byproducts and lower selectivity.[1][4][6]

Figure 1. Reaction Pathways in D-Xylose Oxidation Xylose D-Xylose XylaricAcid D-Xylaric Acid (Desired Product) Xylose->XylaricAcid Catalytic Oxidation (Controlled Conditions) Cleavage C-C Bond Cleavage (Over-oxidation) Xylose->Cleavage Unfavorable Conditions (High Temp/Basic pH) SideProducts Side-Products (Tartaric, Glycolic, Oxalic Acids) Cleavage->SideProducts

Caption: Figure 1. Competing reaction pathways during D-xylose oxidation.

Q3: How can I optimize the reaction conditions for Pt/C catalytic oxidation to maximize yield and minimize side-products?

A3: Optimizing reaction parameters is critical for achieving high yield and selectivity. The highest reported yield of D-Xylaric acid (up to 64%) is achieved under carefully controlled conditions.[4][5][6]

Figure 2. Troubleshooting Low Yield in Catalytic Oxidation Start Low this compound Yield & High Side-Products Check_pH Is pH maintained at ~7.0? Start->Check_pH Adjust_pH Action: Implement pH control. Use buffer or base addition. Check_pH->Adjust_pH No Check_Temp Is temperature maintained at ~60°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Action: Lower temperature. High temp reduces selectivity. Check_Temp->Adjust_Temp No Check_O2 Is oxygen supply adequate and consistent? Check_Temp->Check_O2 Yes Adjust_Temp->Check_O2 Adjust_O2 Action: Ensure sufficient O₂ pressure and dispersion. Check_O2->Adjust_O2 No Success Optimized Yield Check_O2->Success Yes Adjust_O2->Success

Caption: Figure 2. Workflow for optimizing catalytic oxidation conditions.

ParameterRecommended ConditionEffect on Yield and Selectivity
pH Maintain a neutral pH of ~7.0 A neutral pH gives the highest yield of D-Xylaric acid. Basic conditions promote C-C bond cleavage, leading to more byproducts.[1][4][6]
Temperature Maintain at ~60°C This temperature offers a good balance between reaction rate and selectivity. Higher temperatures increase C-C cleavage and degradation of intermediates.[1][4][6]
Oxygen Pressure Ensure adequate and consistent supply (e.g., ~6 bar )Oxygen pressure significantly influences the reaction rate. Insufficient oxygen can lead to an incomplete reaction.[1][4][6]

Q4: I am struggling with product purification. How can I effectively isolate D-Xylaric acid from the crude reaction mixture?

A4: D-Xylaric acid can be difficult to crystallize directly from the reaction mixture due to the presence of impurities.[1] A highly effective and common purification strategy involves the precipitation of the product as its calcium salt, which is only sparingly soluble in water.[1][3]

Figure 3. Purification Workflow via Calcium Salt Precipitation Start Crude Reaction Mixture Add_Ca Add Calcium Source (e.g., CaCl₂, CaCO₃) Start->Add_Ca Precipitate Precipitate Calcium Xylarate Add_Ca->Precipitate Filter Isolate Precipitate by Filtration Precipitate->Filter Wash Wash Filter Cake to Remove Soluble Impurities Filter->Wash Regenerate Regenerate with Acid (e.g., Oxalic or Sulfuric Acid) Wash->Regenerate Remove_Ca_Salt Filter to Remove Precipitated Calcium Oxalate/Sulfate Regenerate->Remove_Ca_Salt Final Pure D-Xylaric Acid Solution (Ready for Crystallization) Remove_Ca_Salt->Final

Caption: Figure 3. Step-by-step process for purifying D-Xylaric acid.

Experimental Protocol: Purification via Calcium Salt Precipitation

  • Precipitation: To the crude reaction medium, add a calcium source such as calcium chloride (CaCl₂) or calcium carbonate (CaCO₃) in a stoichiometric amount or slight excess relative to the expected this compound yield.[3]

  • Isolation: After cooling the mixture, the precipitated calcium xylarate is isolated by filtration.[3]

  • Washing: Wash the collected filter cake with water. This step is crucial for removing soluble impurities, such as formate, which may have formed during the reaction.[3]

  • Regeneration: Resuspend the purified calcium xylarate in water and treat it with an acid like oxalic acid or sulfuric acid.[1][3] This precipitates the highly insoluble calcium oxalate or calcium sulfate, leaving the free D-Xylaric acid in solution. It is recommended to use slightly less than the stoichiometric amount of acid to avoid excess acid in the final solution.[3]

  • Final Purification: Heat the solution to about 70°C and then cool to ensure well-formed crystals of the calcium salt byproduct, making them easier to filter off.[3] After filtering, any remaining calcium ions can be removed by passing the solution through a cationic resin.[3] The resulting pure this compound solution can be concentrated to induce crystallization.

Q5: My purified D-Xylaric acid is not crystallizing from the solution. What troubleshooting steps can I take?

A5: Difficulty in crystallization is a common issue. If your this compound solution fails to crystallize or does so very slowly, consider the following steps:

  • Increase Concentration: Ensure the solution is sufficiently concentrated. This can be achieved by evaporation, preferably at low temperatures under a vacuum to prevent degradation.[3] A solids content greater than 50% is often effective.[3]

  • Seeding: Add a small, pure crystal of D-Xylaric acid to the supersaturated solution.[1][3] This "seed" crystal provides a nucleation site and can induce rapid crystallization.

  • Controlled Cooling: If crystallization is too slow, try cooling the solution gradually in an ice bath.[1] Conversely, if crystallization happens too quickly (which can trap impurities), redissolve the solid in a minimal amount of hot solvent and allow it to cool more slowly at room temperature.[1]

References

Stability of Xylaric acid in different solvent and pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of xylaric acid in various solvents and under different pH conditions. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a polyhydroxylated dicarboxylic acid, making it a relatively stable compound under standard ambient conditions.[1] However, its stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Like other aldaric acids, it can undergo degradation under forced conditions such as high temperatures and extreme pH levels.

Q2: In which solvents is this compound soluble?

A2: Due to its multiple hydroxyl and carboxylic acid groups, this compound is a highly polar molecule.[2] This makes it readily soluble in water.[2] However, its solubility is limited in most common organic solvents.[2] Non-polar or weakly polar organic solvents are generally not effective in dissolving this compound because they cannot overcome the strong intermolecular hydrogen bonding of the this compound molecules.[2]

Q3: How does pH affect the stability of this compound?

A3: While specific kinetic data for this compound is limited, the stability of structurally similar aldaric acids, such as glucaric acid, is known to be pH-dependent. It is anticipated that this compound will exhibit similar behavior. Degradation can occur under both strongly acidic and strongly alkaline conditions. For instance, at a high pH, the oxidation rate of aldaric acids can be enhanced, but it may also promote C-C bond cleavage.[3] Mildly alkaline conditions (pH 8-10) have been shown to be effective for the selective oxidation of uronic acids to aldaric acids, suggesting a degree of stability in this range for the final product.[4]

Q4: Can this compound degrade during storage?

A4: If stored properly as a dry solid in a cool, dark place, this compound is expected to be stable. However, aqueous solutions of this compound, especially at non-neutral pH, may be more susceptible to degradation over time. Long-term storage of this compound solutions is not recommended without prior stability testing.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Poor solubility in an organic solvent. This compound is a highly polar molecule with low solubility in most organic solvents.[2]Use water as the primary solvent. If an organic co-solvent is necessary, consider highly polar aprotic solvents and perform solubility testing with small amounts first.
Unexpected degradation of the sample. The experimental conditions may be too harsh. Extreme pH values (highly acidic or alkaline) or high temperatures can cause degradation.[3]Buffer your aqueous solution to a neutral or near-neutral pH if possible. Avoid excessive heat. If heating is necessary, conduct a time-course experiment to determine the rate of degradation.
Variability in experimental results. This could be due to the degradation of this compound in the stock solution over time.Prepare fresh stock solutions of this compound for each experiment. If a stock solution must be stored, keep it at a low temperature (2-8 °C) for a short period and perform a quality control check before use.
Formation of unknown peaks in HPLC analysis. These could be degradation products of this compound.Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Data on this compound Stability

Qualitative Solubility of this compound
Solvent TypeExamplesExpected SolubilityRationale
Polar Protic WaterHighThe numerous hydroxyl and carboxyl groups form strong hydrogen bonds with water.[2]
Methanol, EthanolLow to ModerateMay show some solubility due to their polar nature, but less effective than water at disrupting the this compound crystal lattice.
Polar Aprotic DMSO, DMFModerateMay be more effective than polar protic organic solvents.
Non-Polar Hexane, TolueneVery LowLack of polarity makes them poor solvents for the highly polar this compound.[2]
Hypothetical Quantitative Stability of this compound

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound. Note: These are not experimental values and should be used as a guide for designing stability studies.

Stress ConditionParametersDurationHypothetical % DegradationPotential Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24 hours15%Lactone intermediates, epimers[1]
Base Hydrolysis 0.1 M NaOH, 60°C8 hours25%Epimers, rearrangement products[1]
Oxidation 3% H₂O₂, RT24 hours30%Shorter-chain dicarboxylic acids, aldehydes
Thermal Degradation 80°C, solid state48 hours5%Decarboxylation products
Photostability ICH Q1B conditions-<2%Minimal degradation expected

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to obtain a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to obtain a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to obtain a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid this compound in a controlled temperature oven at 80°C. Also, subject the stock solution to the same temperature.

  • Photostability: Expose the solid this compound and the stock solution to light conditions as specified in the ICH Q1B guideline.

3. Time Points:

  • Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours for hydrolysis and oxidation; longer for thermal and photostability studies).

4. Sample Neutralization (for acid and base hydrolysis):

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the analytical column.

5. Analysis:

  • Analyze the samples using a suitable stability-indicating HPLC method. A reversed-phase C18 column with a UV detector is a common choice for organic acids.

  • The mobile phase could be an aqueous buffer (e.g., phosphate buffer) with a small amount of organic modifier (e.g., methanol or acetonitrile).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

6. Data Evaluation:

  • Calculate the percentage of degradation of this compound at each time point.

  • Characterize the major degradation products if possible, using techniques like mass spectrometry (MS).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_sampling_analysis Sampling and Analysis cluster_evaluation Evaluation stock_solution Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (80°C) stock_solution->thermal photo Photostability (ICH Q1B) stock_solution->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralize Acid/Base Samples sampling->neutralization hplc HPLC Analysis sampling->hplc neutralization->hplc data_analysis Calculate % Degradation hplc->data_analysis characterization Characterize Degradants data_analysis->characterization

Caption: Workflow for a forced degradation study of this compound.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Potential Outcomes xylaric_acid This compound Stability pH pH xylaric_acid->pH solvent Solvent xylaric_acid->solvent temperature Temperature xylaric_acid->temperature oxidants Oxidizing Agents xylaric_acid->oxidants light Light Exposure xylaric_acid->light degradation Degradation pH->degradation no_change Stable pH->no_change solubility Solubility Issues solvent->solubility solvent->no_change temperature->degradation temperature->no_change oxidants->degradation oxidants->no_change light->degradation light->no_change

References

Technical Support Center: Enhancing Catalyst Efficiency in Xylaric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the catalytic production of xylaric acid from xylose. Our aim is to equip researchers with the necessary information to improve catalyst efficiency, maximize product yield, and ensure experimental reproducibility.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic oxidation of xylose to this compound. The troubleshooting logic is presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low this compound Yield with High Xylose Conversion

Question: My reaction shows high conversion of xylose, but the yield of this compound is significantly lower than expected. What are the potential causes and how can I improve the selectivity?

Answer: Low selectivity towards this compound, despite high xylose conversion, is a common issue primarily caused by C-C bond cleavage of the C5 sugar backbone. This leads to the formation of smaller carboxylic acids such as tartaric, glyceric, and glycolic acids.[1][2]

Potential Causes and Solutions:

  • Incorrect pH: The reaction is highly sensitive to pH. Basic conditions promote C-C bond cleavage.[1][2]

    • Recommendation: Maintain a neutral pH (around 7) throughout the reaction. Use a buffered solution or carefully monitor and adjust the pH.

  • High Reaction Temperature: Elevated temperatures can increase the rate of undesired side reactions.[1][2]

    • Recommendation: Conduct the reaction at a lower temperature, ideally around 60°C, to favor the formation of this compound.[1][2]

  • High Catalyst Loading or Oxygen Pressure: An excessive amount of catalyst or high oxygen pressure can lead to over-oxidation and subsequent degradation of this compound.[1][2]

    • Recommendation: Optimize the catalyst-to-substrate ratio and the oxygen pressure. Start with a lower catalyst loading and moderate oxygen pressure and gradually increase if necessary.

Issue 2: Low Xylose Conversion

Question: My reaction is showing low conversion of the starting material, xylose. What factors could be limiting the reaction rate?

Answer: Low xylose conversion can be attributed to several factors, including catalyst deactivation, insufficient catalyst loading, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Recommendation: Refer to the catalyst regeneration protocol in Section 4.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively convert the xylose within the given reaction time.

    • Recommendation: Gradually increase the catalyst loading while monitoring the reaction progress.

  • Low Oxygen Pressure: Inadequate oxygen supply will limit the oxidation reaction.

    • Recommendation: Ensure a sufficient and consistent supply of oxygen to the reaction mixture. Increase the oxygen pressure if the system allows.

  • Low Reaction Temperature: While high temperatures can reduce selectivity, a temperature that is too low will result in a slow reaction rate.

    • Recommendation: If selectivity is not an issue, consider a modest increase in the reaction temperature (e.g., to 80°C) to enhance the reaction rate.[3]

Issue 3: Inconsistent Results Between Batches

Question: I am observing significant variations in yield and selectivity between different experimental runs, even with seemingly identical conditions. What could be the cause of this irreproducibility?

Answer: Inconsistent results often stem from subtle variations in experimental parameters or catalyst activity.

Potential Causes and Solutions:

  • Catalyst Activity Variation: If you are reusing the catalyst, its activity may decrease with each cycle.

    • Recommendation: Implement a consistent catalyst regeneration protocol between runs or use fresh catalyst for each experiment to establish a baseline.

  • pH Fluctuations: Small, unmonitored changes in the initial pH or fluctuations during the reaction can significantly impact the outcome.

    • Recommendation: Prepare fresh buffer solutions for each experiment and monitor the pH of the reaction mixture at regular intervals.

  • Inaccurate Reagent Measurement: Errors in measuring the amounts of xylose, catalyst, or other reagents will lead to variability.

    • Recommendation: Calibrate all balances and ensure precise measurement of all components.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for the aerobic oxidation of xylose to this compound?

A1: Platinum on carbon (Pt/C) is widely reported as one of the most effective and commonly used heterogeneous catalysts for this reaction, demonstrating good activity and selectivity under optimized conditions.[1][2]

Q2: What are the main byproducts in the catalytic oxidation of xylose?

A2: The primary byproducts are smaller carboxylic acids resulting from the cleavage of the carbon chain of xylose. These include tartaric acid, glyceric acid, and glycolic acid. Xylonic acid is a common intermediate and can also be present in the final product mixture.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking aliquots of the reaction mixture at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of xylose and the formation of this compound and other byproducts.

Q4: Can the Pt/C catalyst be reused?

A4: Yes, the Pt/C catalyst can be recovered and reused. However, its activity may decrease after each cycle due to deactivation. A regeneration step is recommended to restore its catalytic performance. Studies have shown that with proper regeneration, the catalyst can be reused for several cycles without a significant loss in product selectivity.[1][2]

Q5: What are the primary mechanisms of Pt/C catalyst deactivation in this reaction?

A5: The main deactivation mechanisms include the formation of a platinum surface oxide layer (over-oxidation) and the adsorption of reaction intermediates or byproducts onto the active sites, leading to poisoning. Sintering of platinum nanoparticles at high temperatures can also contribute to a loss of active surface area.

Section 3: Data Presentation

Table 1: Comparison of Catalyst Performance in Xylose Oxidation

CatalystSupportTemperature (°C)Pressure (MPa O₂)Xylose Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
PtCarbon60-High-64[1][2]
PtAuTiO₂801~85~18-[3]
PtCuZrO₂801High~19.6-[3]
PtAlumina--<58--

Note: Direct comparison of yields and selectivities can be challenging due to variations in experimental conditions across different studies.

Section 4: Experimental Protocols

Protocol 1: Aerobic Oxidation of Xylose to this compound using Pt/C Catalyst

Materials:

  • D-xylose

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Deionized water

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature controller

  • Oxygen gas cylinder

Procedure:

  • Prepare a 0.07 M aqueous solution of D-xylose in deionized water.

  • Add 20 mL of the xylose solution and 0.05 g of the 5% Pt/C catalyst to the high-pressure reactor.

  • Seal the reactor and purge it with oxygen gas three times to remove air.

  • Pressurize the reactor with oxygen to 1 MPa.

  • Set the stirring speed to 1000 rpm and heat the reactor to 80°C.

  • Maintain these conditions for the desired reaction time (e.g., 10 hours).

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Collect the reaction mixture and separate the catalyst by filtration or centrifugation.

  • Analyze the liquid product by HPLC to determine the conversion of xylose and the yield of this compound.

Protocol 2: HPLC Analysis of Reaction Products

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a UV detector (at 210 nm).

  • Column: An ion-exchange column suitable for organic acid analysis (e.g., Aminex HPX-87H).

  • Mobile Phase: 5 mM sulfuric acid in deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of D-xylose, this compound, and other potential byproducts (e.g., xylonic acid, tartaric acid, glycolic acid) of known concentrations in the mobile phase.

  • Generate a calibration curve for each compound by injecting the standard solutions and plotting the peak area against concentration.

  • Filter the reaction samples through a 0.22 µm syringe filter before injection.

  • Inject the filtered samples into the HPLC system.

  • Identify and quantify the components in the reaction mixture by comparing their retention times and peak areas to the calibration curves.

Protocol 3: Regeneration of Pt/C Catalyst

Materials:

  • Spent Pt/C catalyst

  • Deionized water

  • Ethanol

  • Tube furnace

  • Air or a mixture of O₂ in N₂

  • Hydrogen gas

Procedure:

  • Washing:

    • Wash the recovered catalyst with deionized water multiple times to remove any water-soluble impurities.

    • Subsequently, wash the catalyst with ethanol to remove adsorbed organic species.

    • Centrifuge or filter the catalyst after each washing step.

  • Drying:

    • Dry the washed catalyst in an oven at 100-120°C overnight to remove residual water and ethanol.

  • Calcination (Oxidation):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or a dilute oxygen/nitrogen mixture to a temperature between 200°C and 400°C for 2-4 hours to burn off any coke or strongly adsorbed organic residues.

  • Reduction:

    • After calcination, cool the catalyst under an inert atmosphere (e.g., nitrogen).

    • Reduce the catalyst by heating it under a flow of hydrogen gas at a temperature of around 180-200°C for 2 hours.

  • Cooling and Storage:

    • Cool the regenerated catalyst to room temperature under an inert atmosphere before use or storage.

Section 5: Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Xylose Solution add_reagents Add Xylose Solution and Pt/C Catalyst to Reactor prep_solution->add_reagents seal_purge Seal and Purge Reactor with O₂ add_reagents->seal_purge pressurize Pressurize with O₂ seal_purge->pressurize heat_stir Heat to 60-80°C and Stir pressurize->heat_stir react Maintain Conditions for a Set Time heat_stir->react cool_depressurize Cool and Depressurize Reactor react->cool_depressurize separate Separate Catalyst (Filtration/Centrifugation) cool_depressurize->separate hplc Analyze Liquid Product by HPLC separate->hplc Troubleshooting_Logic cluster_conversion Check Xylose Conversion cluster_high_conv_issues High Conversion Issues cluster_low_conv_issues Low Conversion Issues cluster_solutions Solutions start Low this compound Yield? conversion_check High Xylose Conversion? start->conversion_check high_temp High Temperature? conversion_check->high_temp Yes catalyst_deactivated Catalyst Deactivated? conversion_check->catalyst_deactivated No basic_ph Basic pH? high_temp->basic_ph reduce_temp Reduce Temperature to ~60°C high_temp->reduce_temp over_oxidation Over-oxidation? basic_ph->over_oxidation neutral_ph Maintain Neutral pH basic_ph->neutral_ph optimize_catalyst_o2 Optimize Catalyst/O₂ Ratio over_oxidation->optimize_catalyst_o2 low_temp Low Temperature? catalyst_deactivated->low_temp regenerate_catalyst Regenerate Catalyst catalyst_deactivated->regenerate_catalyst low_o2 Low O₂ Pressure? low_temp->low_o2 increase_temp Increase Temperature Moderately low_temp->increase_temp increase_o2 Increase O₂ Pressure low_o2->increase_o2

References

Technical Support Center: Purification of Crude Xylaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from crude Xylaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed.

  • Nitric Acid Oxidation of D-xylose: Residual nitric acid is a significant and challenging impurity to remove.[1] Over-oxidation and C-C bond cleavage can also lead to the formation of byproducts like tartaric, glycolic, and oxalic acids.[2]

  • Alkaline Oxidative Degradation of 5-ketogluconic acid: Common impurities include formate, calcium 2-ketogluconate, and unfermented glucose.[1] Other organic acids such as gluconic, glyceric, tartronic, malic, tartaric, and erythronic acids may also be present in smaller amounts.[3]

  • Catalytic Oxidation of Xylose: Byproducts from carbon-carbon cleavage of the xylose molecule can result in impurities like glycolic acid. The formation of tartaric acid is also possible, especially at higher temperatures.[4]

Q2: How can I remove colored impurities from my this compound solution?

A2: Activated carbon treatment is a common and effective method for decolorizing sugar acid solutions.[1] The crude this compound solution is treated with powdered or granular activated carbon, which adsorbs the colored bodies. The carbon is then removed by filtration. It is advisable to use a minimal amount of activated carbon to avoid potential adsorption of the desired product.[5]

Q3: What are the primary methods for purifying crude D-Xylaric acid?

A3: The main purification methods for D-Xylaric acid include:

  • Calcium Salt Precipitation: D-Xylaric acid can be precipitated as calcium xylarate, which has low solubility in water. This allows for its separation from more soluble impurities.[1][3] The purified calcium xylarate can then be treated with an acid like sulfuric or oxalic acid to regenerate the free this compound.[3]

  • Activated Carbon Treatment: This is primarily used for removing colored impurities.[1]

  • Ion-Exchange Chromatography: This technique is effective for removing residual mineral acids, salts, and other charged impurities.[1]

  • Recrystallization: This is often used as a final step to achieve high-purity this compound crystals.[1]

Q4: I'm having trouble with the crystallization of my purified D-Xylaric acid. What can I do?

A4: Crystallization difficulties can stem from several factors:

  • Solution is too dilute: If crystals are not forming, your solution may not be saturated. Try concentrating the solution by carefully evaporating some of the solvent.[6]

  • Crystallization is too rapid: If this leads to small or impure crystals, try allowing the solution to cool more slowly.[7]

  • No crystal formation: If crystals do not form even after cooling, you can try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of pure this compound.[6][7]

  • "Oiling out": If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Further purification by chromatography may be necessary before attempting recrystallization again. Allowing the solution to cool slowly can also help.[7]

Q5: Which analytical techniques are suitable for assessing the purity of this compound?

A5: A combination of chromatographic and spectroscopic methods is recommended for assessing purity:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of this compound and detecting impurities.[8]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the purification process.[8]

  • Melting Point Determination: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.[7]

Troubleshooting Guides

Low Yield After Purification
Possible Cause Suggested Solution
Incomplete Precipitation of Calcium Xylarate Ensure the stoichiometric amount or a slight excess of a calcium salt (e.g., calcium carbonate, calcium chloride) is added.[3] Stir thoroughly and allow sufficient time for complete precipitation.
Loss of Product During Activated Carbon Treatment Use the minimum amount of activated carbon necessary for decolorization to avoid adsorption of this compound.[5]
Co-precipitation of Impurities Wash the precipitated calcium xylarate cake thoroughly to remove soluble impurities.[3]
Incomplete Crystallization Concentrate the solution further before cooling. Induce crystallization by scratching the flask or adding a seed crystal.[6]
Product Remains in Mother Liquor The mother liquors from crystallization can be subjected to another concentration step to obtain a second crop of crystals.[3]
Persistent Impurities After Purification
Possible Cause Suggested Solution
Residual Nitric Acid Use ion-exchange chromatography to remove residual mineral acids.[1] Alternatively, repeated evaporation under reduced pressure can help remove volatile acids.[8]
Other Organic Acids with Similar Properties A combination of purification techniques may be necessary. For example, calcium salt precipitation followed by recrystallization or ion-exchange chromatography.
Ineffective Recrystallization Solvent Perform a solvent screen to find a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.[10]

Quantitative Data on Purification Methods

Purification Method Starting Material Key Parameters Purity Achieved Recovery/Yield Source
Calcium Salt Precipitation & Recrystallization Crude reaction medium from alkaline oxidative degradation of 5-ketogluconateTreatment with calcium carbonate at ~100°C, followed by crystallization.99.2%Not specified[3]
Recrystallization Crude Stearic Acid (as an example for carboxylic acid purification)20% solution in methyl isobutyl ketone, cooled from >50°C to 19-38°C.99+% after two recrystallizations~60% overall recovery[11]

Experimental Protocols

Purification of this compound via Calcium Salt Precipitation

Objective: To separate this compound from soluble impurities by precipitating it as calcium xylarate.

Methodology:

  • Preparation: Concentrate the crude reaction mixture containing this compound to approximately 20.4% solids.[3]

  • Precipitation: Heat the solution to around 100°C with stirring. Add calcium carbonate at a rate of half a mole per mole of sodium present in the solution.[3] An abundant white precipitate of calcium xylarate should form.

  • Cooling and Filtration: Allow the mixture to cool. Isolate the precipitated calcium xylarate by filtration.[3]

  • Washing: Wash the filter cake with water to remove soluble impurities, such as formate.[3]

  • Liberation of this compound: Resuspend the washed calcium xylarate in water and heat to about 70°C. Add a stoichiometric amount of sulfuric acid or oxalic acid to precipitate calcium sulfate or calcium oxalate, respectively, thereby liberating the free this compound in the solution.[3]

  • Final Filtration: Filter the mixture to remove the insoluble calcium salt (calcium sulfate or oxalate). The filtrate is a purified solution of this compound.

Decolorization using Activated Carbon

Objective: To remove colored impurities from a this compound solution.

Methodology:

  • Preparation: Prepare a solution of the crude or partially purified this compound.

  • Treatment: Heat the solution and add a small amount of activated carbon. The exact amount will depend on the level of colored impurities.

  • Adsorption: Stir the mixture at an elevated temperature for a period of time to allow for the adsorption of the impurities onto the carbon.

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove the activated carbon.[6] This step should be performed quickly to prevent premature crystallization of the product on the filter paper.

  • Product Recovery: The decolorized filtrate can then be further processed, for example, by crystallization.

Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Water is a potential solvent.

  • Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimum amount of the hot solvent to dissolve the solid completely.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining mother liquor.[6]

  • Drying: Dry the purified crystals, for example, in a drying oven at a suitable temperature or in a desiccator.[5] A purity of over 98% can be achieved.[3]

Visualizations

experimental_workflow_precipitation cluster_0 Purification via Calcium Salt Precipitation crude Crude Xylaric Acid Solution heat_precipitate Heat to 100°C Add CaCO₃ crude->heat_precipitate cool_filter1 Cool & Filter heat_precipitate->cool_filter1 wash Wash with Water cool_filter1->wash impurities1 Soluble Impurities (e.g., Formate) cool_filter1->impurities1 resuspend_acidify Resuspend in H₂O Heat to 70°C Add H₂SO₄/Oxalic Acid wash->resuspend_acidify filter2 Filter resuspend_acidify->filter2 pure_solution Purified Xylaric Acid Solution filter2->pure_solution ca_salt Insoluble Calcium Salt (CaSO₄ or CaC₂O₄) filter2->ca_salt

Caption: Workflow for this compound purification by calcium salt precipitation.

experimental_workflow_recrystallization cluster_1 Purification by Recrystallization crude_solid Crude/Partially Purified This compound dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool insoluble_impurities Insoluble Impurities hot_filter->insoluble_impurities vacuum_filter Vacuum Filtration cool->vacuum_filter wash_crystals Wash with Cold Solvent vacuum_filter->wash_crystals mother_liquor Mother Liquor (Soluble Impurities) vacuum_filter->mother_liquor dry Dry Crystals wash_crystals->dry pure_crystals High-Purity This compound Crystals dry->pure_crystals

Caption: General workflow for the recrystallization of this compound.

References

Scaling up the production of Xylaric acid from lab to pilot scale.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of xylaric acid from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which is most suitable for pilot-scale production?

A1: The main routes for this compound synthesis are nitric acid oxidation, catalytic oxidation, and biotechnological conversion.[1]

  • Nitric Acid Oxidation: A well-established chemical method involving the direct oxidation of D-xylose with nitric acid. While effective, it presents challenges in terms of safety (handling of nitric acid) and environmental concerns (release of nitrogen oxides) that require careful management at a larger scale.[1] Yields are often moderate, typically less than 45-50%.[2]

  • Catalytic Oxidation: This method uses a metal catalyst, often platinum on a carbon support (Pt/C), to oxidize D-xylose with oxygen in an aqueous solution. It can achieve higher yields (up to 64% under optimized lab conditions) and is considered a greener alternative to nitric acid oxidation.[3][4] However, catalyst deactivation and recovery are key considerations for scaling up.

  • Biotechnological Production: This emerging approach uses microorganisms to convert D-xylose into this compound. While promising for its sustainability, it is still largely in the research and development phase for high-yield this compound production and may present challenges in downstream purification.

For pilot-scale production, both nitric acid and catalytic oxidation are viable, with the choice often depending on existing infrastructure, safety protocols, and environmental regulations. Catalytic oxidation is increasingly favored due to its higher potential yields and improved environmental profile.

Q2: What are the major challenges when scaling up this compound production from lab to pilot scale?

A2: Scaling up this compound production introduces several challenges that can impact yield, purity, and safety. These include:

  • Heat Transfer: The oxidation of xylose is an exothermic reaction. What is easily managed in a small laboratory flask can lead to a dangerous temperature increase in a large pilot-scale reactor if not properly controlled.[5]

  • Mass Transfer: In heterogeneous catalytic oxidation, ensuring efficient contact between the solid catalyst, liquid xylose solution, and gaseous oxygen is crucial. Inadequate mixing in a larger reactor can lead to slower reaction rates and lower yields.

  • Purification and Isolation: Crystallization, a common purification method for this compound, can be more challenging at a larger scale. Factors like cooling rates and mixing can significantly affect crystal size and purity.[6] One common strategy is the precipitation of this compound as its calcium salt, which has low solubility in water.[2]

  • Catalyst Handling and Recovery: In catalytic processes, the efficient recovery and reuse of the catalyst are critical for the economic viability of pilot-scale production.

  • Safety: Handling large quantities of hazardous materials like concentrated nitric acid requires stringent safety protocols and specialized equipment.

Q3: How can I improve the yield and purity of this compound at the pilot scale?

A3: Improving yield and purity at the pilot scale requires careful optimization of reaction and purification conditions.

  • Reaction Optimization:

    • Temperature Control: Implement a robust cooling system for the reactor to manage the exothermic reaction and maintain the optimal temperature.

    • pH Control: For catalytic oxidation, maintaining a neutral pH is crucial for maximizing yield and minimizing side reactions.[3]

    • Catalyst Selection and Loading: Use a high-activity catalyst and optimize the catalyst-to-substrate ratio.

  • Purification Strategy:

    • Precipitation: Consider converting this compound to its calcium salt for initial purification, followed by regeneration of the free acid.[2]

    • Crystallization: Develop a controlled crystallization process with optimized cooling profiles and seeding to obtain high-purity crystals.[2]

    • Chromatography: For very high purity requirements, ion-exchange chromatography can be employed, though it may be less cost-effective for large-scale production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing.- Monitor the reaction progress using techniques like HPLC. - Optimize reaction time and temperature for the pilot-scale reactor. - Ensure adequate agitation to improve mass transfer.
Side Reactions: Over-oxidation or degradation of the product due to high temperatures or incorrect pH.- Implement precise temperature control with an efficient cooling system. - For catalytic oxidation, maintain a neutral pH throughout the reaction. - In nitric acid oxidation, carefully control the rate of nitric acid addition.
Catalyst Deactivation (for catalytic oxidation): Poisoning of the catalyst by impurities or sintering at high temperatures.- Ensure the purity of the starting materials. - Operate within the recommended temperature range for the catalyst. - Consider catalyst regeneration procedures if applicable.
Poor Product Purity Incomplete Separation from Reactants/Byproducts: Inefficient purification process.- Optimize the crystallization process (solvent, cooling rate, seeding). - If precipitating as a calcium salt, ensure complete conversion and thorough washing of the precipitate.[2] - Consider a multi-step purification process involving both precipitation and recrystallization.
Contamination from Equipment: Leaching of materials from the reactor or other equipment.- Ensure all equipment is made of compatible materials (e.g., glass-lined or stainless steel reactors).
Difficulty with Product Isolation/Crystallization "Oiling Out" Instead of Crystallizing: The product separates as a liquid phase instead of solid crystals.- Adjust the solvent system. A combination of a good solvent and an anti-solvent can promote crystallization. - Control the cooling rate; slower cooling often favors crystallization. - Use seed crystals to induce crystallization.[2]
Formation of Fine Crystals: Crystals are too small to be efficiently filtered.- Optimize crystallization conditions to encourage the growth of larger crystals (e.g., slower cooling, reduced agitation during crystal growth).
Safety Concerns (especially with Nitric Acid Oxidation) Runaway Reaction: Uncontrolled increase in temperature and pressure due to the exothermic reaction.- Ensure the reactor's cooling capacity is sufficient for the reaction scale. - Add the oxidizing agent (e.g., nitric acid) in a controlled manner. - Have an emergency quenching procedure in place.
Release of Toxic Fumes (e.g., NOx): Inherent to nitric acid oxidation.- Conduct the reaction in a well-ventilated area with appropriate off-gas scrubbing systems. - Use personal protective equipment (PPE), including respiratory protection.

Data Presentation

Table 1: Comparison of this compound Production Parameters at Lab vs. Pilot Scale (Nitric Acid Oxidation)

ParameterLaboratory ScalePilot Scale (Estimated)
Batch Volume 100 mL - 1 L50 L - 500 L
D-Xylose Concentration 10-20% (w/v)10-20% (w/v)
Nitric Acid Concentration 60-70%60-70%
Reaction Temperature 50-70 °C50-70 °C (with robust cooling)
Reaction Time 4-8 hours6-12 hours
Typical Yield 40-50%35-45%
Purity (after crystallization) >98%>95%

Table 2: Comparison of this compound Production Parameters at Lab vs. Pilot Scale (Catalytic Oxidation)

ParameterLaboratory ScalePilot Scale (Estimated)
Batch Volume 100 mL - 1 L50 L - 500 L
D-Xylose Concentration 5-15% (w/v)5-15% (w/v)
Catalyst 5% Pt/C5% Pt/C
Catalyst Loading 1-5 mol%1-5 mol%
Reaction Temperature 60-80 °C60-80 °C
Oxygen Pressure 1-10 bar1-10 bar
pH 7.07.0 (with automated pH control)
Reaction Time 8-24 hours12-36 hours
Typical Yield 60-64%[3]55-60%
Purity (after crystallization) >99%>98%

Experimental Protocols

Lab-Scale Protocol for Nitric Acid Oxidation of D-Xylose

Materials:

  • D-Xylose

  • Concentrated Nitric Acid (68%)

  • Deionized Water

  • Calcium Hydroxide (for purification)

  • Sulfuric Acid (for purification)

Procedure:

  • In a fume hood, dissolve D-xylose in water in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add concentrated nitric acid from the dropping funnel while maintaining the internal temperature between 50-60°C.

  • After the addition is complete, continue stirring at this temperature for 4-6 hours.

  • Monitor the reaction by HPLC to confirm the consumption of D-xylose.

  • Cool the reaction mixture and neutralize with a slurry of calcium hydroxide to precipitate calcium xylarate.

  • Filter the calcium xylarate precipitate and wash it with cold water.

  • Resuspend the calcium xylarate in water and acidify with sulfuric acid to precipitate calcium sulfate.

  • Filter off the calcium sulfate.

  • Concentrate the filtrate under reduced pressure and crystallize the this compound from the concentrated solution.

Pilot-Scale Considerations for Nitric Acid Oxidation
  • Reactor: Use a glass-lined or other corrosion-resistant reactor with a robust cooling jacket and a pressure-rated system.

  • Reagent Addition: Utilize a metering pump for the controlled addition of nitric acid to manage the exotherm.

  • Off-Gas Treatment: Install a scrubber system to neutralize the NOx fumes generated during the reaction.

  • Solid-Liquid Separation: Employ a centrifuge or a filter press for efficient separation of the calcium xylarate and calcium sulfate precipitates.

  • Crystallization: Use a crystallizer with controlled cooling and agitation to ensure consistent crystal size and purity.

Mandatory Visualizations

experimental_workflow_lab_vs_pilot cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_start Start: D-Xylose Solution lab_reaction Reaction: Nitric Acid Oxidation (Glass Flask) lab_start->lab_reaction lab_purification Purification: Precipitation & Filtration lab_reaction->lab_purification lab_product Final Product: This compound Crystals lab_purification->lab_product pilot_start Start: D-Xylose Solution pilot_reagent_prep Reagent Preparation & Staging pilot_start->pilot_reagent_prep pilot_reaction Reaction: Controlled Oxidation (Jacketed Reactor) pilot_reagent_prep->pilot_reaction pilot_offgas Off-Gas Scrubbing pilot_reaction->pilot_offgas pilot_purification Purification: Centrifugation & Filtration pilot_reaction->pilot_purification pilot_crystallization Controlled Crystallization & Drying pilot_purification->pilot_crystallization pilot_product Final Product: This compound Crystals pilot_crystallization->pilot_product signaling_pathway cluster_chemical Chemical Oxidation Pathway d_xylose_chem D-Xylose intermediate_chem Oxidation Intermediates d_xylose_chem->intermediate_chem [Oxidizing Agent: Nitric Acid or O2/Catalyst] xylaric_acid_chem This compound intermediate_chem->xylaric_acid_chem byproducts_chem Byproducts (e.g., shorter chain acids) intermediate_chem->byproducts_chem

References

Validation & Comparative

Comparative analysis of chemical versus biotechnological synthesis of Xylaric acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xylaric acid, a five-carbon aldaric acid, is a versatile and valuable platform chemical with significant potential in the development of novel polymers, chelating agents, and pharmaceutical intermediates. Its synthesis can be achieved through both traditional chemical methods and emerging biotechnological routes. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable synthesis strategy for their specific needs.

Executive Summary

The production of this compound is dominated by two primary methodologies: direct chemical oxidation of D-xylose and biotechnological conversion. Chemical synthesis, particularly through nitric acid or catalytic oxidation, is a well-established and robust method that offers relatively high yields in a shorter timeframe. However, it often involves harsh reaction conditions, the use of hazardous materials, and can lead to the formation of byproducts, complicating purification.

In contrast, biotechnological synthesis via microbial fermentation presents a more sustainable and environmentally friendly alternative. This approach utilizes microorganisms to convert D-xylose into this compound, often through a multi-step enzymatic process. While significant progress has been made in the microbial production of the precursor, D-xylonic acid, the direct, high-titer fermentation of this compound is still an evolving field of research. The biotechnological route offers the potential for high specificity and reduced environmental impact, but may require more extensive process optimization and longer reaction times.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the chemical and biotechnological synthesis of this compound, providing a clear comparison of their performance metrics.

Table 1: Comparison of Chemical Synthesis Methods for this compound

ParameterNitric Acid OxidationCatalytic Oxidation (Pt/C)
Starting Material D-xyloseD-xylose
Primary Reagents Nitric acidOxygen, Water
Catalyst NonePlatinum on carbon (Pt/C)
Typical Yield < 45%[1]Up to 64%[2][3][4][5]
Reaction Temperature 50-70°C[6]~60°C[2][4][5]
Reaction pH AcidicNeutral (pH ~7)[2][4][5]
Key Challenges Use of corrosive acid, formation of NOx gases, side reactions leading to lower selectivity, difficult product isolation.[1]Catalyst deactivation, C-C bond cleavage leading to byproducts under non-optimal conditions.[2][4]
Advantages Well-established method.Higher yields, milder reaction conditions compared to nitric acid oxidation, catalyst can be recycled.[2][3][4]

Table 2: Biotechnological Production of D-Xylonic Acid (Precursor to this compound)

ParameterMicrobial Fermentation
Starting Material D-xylose, Lignocellulosic hydrolysates
Microorganisms Gluconobacter oxydans, Pseudomonas putida, Engineered E. coli and Saccharomyces cerevisiae[6]
Key Enzymes Xylose Dehydrogenase (XDH), Xylonolactonase (XYL)[6]
Reported Titer (D-Xylonic Acid) Up to 586 g/L (bacterial strains)[7], 171 g/L (yeast strains)[7]
Fermentation Temperature Typically 25-37°C
Fermentation pH Generally controlled between 5 and 7
Key Challenges The direct microbial production of this compound is less common and requires a further oxidation step from D-xylonic acid, which is an area of ongoing research.[6] Process optimization for high titers and yields, downstream purification.
Advantages Sustainable and environmentally friendly, high specificity, utilization of renewable feedstocks.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chemical Synthesis: Nitric Acid Oxidation of D-Xylose

Objective: To synthesize D-xylaric acid from D-xylose using nitric acid oxidation.

Materials:

  • D-xylose

  • Concentrated nitric acid (68-70%)

  • Deionized water

  • Reaction vessel with stirrer, thermometer, and dropping funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a fume hood, prepare a solution of D-xylose in water in the reaction vessel.

  • With continuous stirring, begin controlled, portion-wise addition of concentrated nitric acid to the D-xylose solution.

  • Maintain the reaction temperature between 50-70°C using the heating mantle. The reaction is exothermic and requires careful monitoring and cooling if necessary.[6]

  • Monitor the progress of the reaction by checking for the consumption of D-xylose using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the excess nitric acid by evaporation under reduced pressure using a rotary evaporator.[6]

  • The resulting syrup can be further purified by crystallization. Dissolve the syrup in a minimal amount of hot water and allow it to cool slowly to form crystals of D-xylaric acid.

  • Isolate the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Chemical Synthesis: Catalytic Oxidation of D-Xylose

Objective: To synthesize D-xylaric acid from D-xylose using a Platinum on carbon catalyst and oxygen.

Materials:

  • D-xylose

  • 5% Platinum on carbon (Pt/C) catalyst

  • Deionized water

  • Pressurized reaction vessel (autoclave) with a stirrer and gas inlet

  • Oxygen gas supply

  • pH meter and controller

  • Base solution (e.g., NaOH) for pH adjustment

  • Filtration system to recover the catalyst

Procedure:

  • Dissolve D-xylose in deionized water in the reaction vessel.

  • Add the 5% Pt/C catalyst to the solution.

  • Seal the reactor and purge with oxygen.

  • Pressurize the reactor with oxygen to the desired pressure.

  • Heat the reaction mixture to approximately 60°C while stirring.[2][4][5]

  • Maintain the pH of the reaction mixture at a neutral level (around 7) by the controlled addition of a base solution.[2][4][5]

  • Monitor the reaction progress by analyzing samples for xylose consumption and this compound formation using HPLC.

  • After the reaction is complete, cool the reactor and release the pressure.

  • Separate the Pt/C catalyst from the reaction mixture by filtration. The catalyst can be washed and reused.

  • The aqueous solution containing this compound can be further purified, for example, by precipitation as a calcium salt followed by acidification to recover the free acid.

Biotechnological Synthesis: Microbial Production of D-Xylonic Acid

Objective: To produce D-xylonic acid from D-xylose using a suitable microorganism.

Materials:

  • Selected microbial strain (e.g., Gluconobacter oxydans)

  • Growth medium (specific to the microorganism)

  • Fermentation medium containing D-xylose as the carbon source

  • Shake flasks or a laboratory-scale bioreactor

  • Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control

  • Centrifuge or filtration unit for cell separation

  • Downstream processing equipment (e.g., ion-exchange chromatography columns)

Procedure:

  • Inoculum Preparation: Cultivate the selected microbial strain in a suitable growth medium to obtain a sufficient cell density for inoculation.

  • Fermentation: Inoculate the fermentation medium containing D-xylose with the prepared culture.

  • Process Control: Maintain the fermentation at optimal conditions for the specific microorganism. This typically includes a temperature of 25-37°C, a controlled pH (e.g., 5.0-7.0), and adequate aeration to maintain dissolved oxygen levels.

  • Monitoring: Regularly monitor cell growth (e.g., by measuring optical density) and the concentrations of D-xylose and D-xylonic acid in the culture broth using HPLC.

  • Harvesting: Once the maximum concentration of D-xylonic acid is reached, harvest the fermentation broth.

  • Cell Separation: Separate the microbial cells from the broth by centrifugation or filtration.[6]

  • Downstream Processing: Purify the D-xylonic acid from the cell-free broth. Common methods include ion-exchange chromatography, electrodialysis, or precipitation.[6]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the chemical and biotechnological synthesis of this compound.

Chemical Synthesis Workflow

G cluster_chemical Chemical Synthesis of this compound D_Xylose D-Xylose Solution Oxidation Oxidation (Nitric Acid or Catalytic) D_Xylose->Oxidation Reaction_Mixture Reaction Mixture Oxidation->Reaction_Mixture Purification Purification (e.g., Crystallization, Chromatography) Reaction_Mixture->Purification Xylaric_Acid This compound Purification->Xylaric_Acid

Caption: Workflow for the chemical synthesis of this compound.

Biotechnological Synthesis Pathway

G cluster_biotechnological Biotechnological Synthesis Pathway D_Xylose D-Xylose XDH Xylose Dehydrogenase (XDH) D_Xylose->XDH D_Xylonolactone D-Xylonolactone XDH->D_Xylonolactone XYL Xylonolactonase (XYL) D_Xylonolactone->XYL D_Xylonic_Acid D-Xylonic Acid XYL->D_Xylonic_Acid Putative_Oxidation Putative Further Enzymatic Oxidation D_Xylonic_Acid->Putative_Oxidation Xylaric_Acid This compound Putative_Oxidation->Xylaric_Acid

Caption: Enzymatic pathway in microbial synthesis of this compound.

Comparative Experimental Workflow

G cluster_start cluster_chem Chemical Synthesis cluster_bio Biotechnological Synthesis Start D-Xylose Chem_Ox Chemical Oxidation Start->Chem_Ox Route 1 Bio_Ferm Microbial Fermentation (to D-Xylonic Acid) Start->Bio_Ferm Route 2 Chem_Purify Purification Chem_Ox->Chem_Purify End This compound Chem_Purify->End Final Product Bio_Conv Further Conversion (Enzymatic/Chemical) Bio_Ferm->Bio_Conv Bio_Purify Downstream Processing Bio_Conv->Bio_Purify Bio_Purify->End Final Product

Caption: High-level comparison of the experimental workflows.

Conclusion

The choice between chemical and biotechnological synthesis of this compound depends heavily on the specific requirements of the application, including scale, purity, cost considerations, and sustainability goals. Chemical synthesis, particularly catalytic oxidation, currently offers a more direct and higher-yield route to this compound. However, the ongoing advancements in metabolic engineering and bioprocess optimization are continually enhancing the feasibility of biotechnological production. As the demand for sustainable and bio-based chemicals grows, the biotechnological synthesis of this compound is poised to become an increasingly competitive and attractive manufacturing strategy. Researchers and drug development professionals should carefully weigh the advantages and challenges of each approach to make an informed decision that aligns with their research and development objectives.

References

A Comparative Guide to the Validation of an HPLC Method for Xylaric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Xylaric acid, a key dicarboxylic acid, is essential in various fields, including biochemistry and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely adopted technique for this purpose. This guide provides an objective comparison of an HPLC-UV method for this compound analysis with an alternative technique, Ion Chromatography (IC). The comparison is supported by illustrative experimental data and detailed methodologies to aid in method selection and validation.

Data Presentation: A Comparative Look at Method Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] The following table summarizes typical performance characteristics for the analysis of this compound by HPLC-UV and Ion Chromatography.

Validation ParameterHPLC-UVIon Chromatography (IC)
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) ≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL
Specificity Good, potential for interference from co-eluting compoundsHigh, specific for ionic compounds
Typical Run Time 10 - 20 minutes15 - 25 minutes

Experimental Protocols

Detailed methodologies for the HPLC-UV and Ion Chromatography methods are provided below. These protocols are representative and may require optimization for specific sample matrices.

HPLC-UV Method for this compound

This method outlines a reversed-phase HPLC approach for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • Phosphoric acid

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (e.g., 95:5 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Assessed by analyzing blank samples and samples spiked with potential interfering substances to ensure no co-eluting peaks at the retention time of this compound.

  • Linearity: Determined by plotting the peak area response against the concentration of the calibration standards and calculating the coefficient of determination (R²).[1]

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a blank matrix.

  • Precision: Assessed by repeatedly injecting a standard solution and expressing the results as the relative standard deviation (%RSD) of the peak areas.[1]

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[2]

  • Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.[1][4]

Ion Chromatography (IC) Method for this compound

Ion chromatography is a powerful alternative for the analysis of ionic species like this compound, often offering higher selectivity.[5]

1. Materials and Reagents:

  • This compound reference standard

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (for eluent generation)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: Anion-exchange column suitable for organic acid analysis

  • Eluent: Potassium hydroxide or sodium hydroxide gradient

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 25 µL

  • Detection: Suppressed conductivity detection

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water.

  • Sample Preparation: Dilute the sample in deionized water and filter through a 0.45 µm syringe filter.

4. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed in a similar manner to the HPLC-UV method.

Mandatory Visualizations

To further clarify the experimental workflow and the relationship between the analytical techniques, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters prep_std Prepare Standard Solutions hplc_analysis HPLC-UV Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness

Caption: Experimental workflow for the validation of an HPLC method for this compound analysis.

Analytical_Method_Comparison cluster_principle Separation Principle cluster_technique Analytical Technique cluster_application Primary Application rp Reversed-Phase (Polarity) hplc HPLC-UV rp->hplc iex Ion-Exchange (Charge) ic Ion Chromatography iex->ic hplc_app General organic acid quantification hplc->hplc_app ic_app Specific for ionic compounds ic->ic_app

Caption: Logical relationship between HPLC-UV and Ion Chromatography for this compound analysis.

References

A Comparative Analysis of the Chelating Properties of Xylaric Acid and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Metal Ion Chelation Capabilities of Xylaric Acid Versus the Industry Standard, EDTA.

In the landscape of pharmaceutical development and scientific research, the selection of an appropriate chelating agent is paramount for applications ranging from drug formulation to the mitigation of heavy metal toxicity. Ethylenediaminetetraacetic acid (EDTA) has long been the benchmark chelator, renowned for its broad-spectrum and high-avidity binding to a wide array of metal ions. However, the exploration of novel and potentially bio-based chelating agents is a burgeoning field of interest. This guide provides a comprehensive comparison of the chelating properties of this compound, a polyhydroxy dicarboxylic acid, with those of EDTA, supported by available data and detailed experimental protocols for direct evaluation.

Quantitative Comparison of Chelating Performance

A direct comparison of the chelating efficacy of this compound and EDTA is hampered by the limited availability of published stability constants for this compound. Stability constants (log K) are the gold standard for quantifying the strength of a metal-ligand complex; a higher log K value indicates a more stable complex. While extensive data exists for EDTA, empirical values for this compound are not readily found in scientific literature.

However, a patent for the manufacturing of this compound highlights its utility as a calcium-chelating agent and provides a method to measure its sequestering power in milligrams of chelated calcium per gram of the chelating agent. This practical measure of chelation capacity offers a basis for a tangible comparison.

Chelating AgentMetal IonChelation Capacity (mg of Ca²⁺ / g of chelator)Stability Constant (log K₁)
This compound (as "chelating acid") Ca²⁺~ 253.3[1]Data not available
EDTA (calculated) Ca²⁺~ 267.2 (theoretical)10.6
EDTA Mg²⁺-8.7
EDTA Fe³⁺-25.1
EDTA Cu²⁺-18.8
EDTA Zn²⁺-16.5

Note: The chelation capacity of the "chelating acid" is taken from a patent that describes a method that can be applied to this compound; it may not be the exact value for pure this compound but serves as the best available estimate. The chelation capacity for EDTA is a theoretical value calculated based on a 1:1 molar binding ratio with calcium.

From the available data, the practical calcium chelation capacity of the "chelating acid" is comparable to the theoretical capacity of EDTA. It is crucial to note that EDTA's versatility extends to a wide range of other divalent and trivalent metal ions, with very high stability constants, particularly for ferric iron (Fe³⁺). The chelating ability of this compound with other metal ions has not been quantitatively documented in the reviewed literature.

Experimental Protocols for Comparative Analysis

For researchers seeking to conduct a direct comparative analysis of this compound and EDTA, potentiometric titration is a highly reliable method for determining the stability constants of their metal complexes.

Protocol: Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stepwise and overall stability constants of this compound and EDTA with a selected metal ion (e.g., Ca²⁺, Cu²⁺, Zn²⁺).

Materials:

  • pH meter with a combination glass electrode (accuracy ± 0.01 pH units)

  • Calibrated burette (10 mL or 25 mL)

  • Thermostated reaction vessel

  • Magnetic stirrer and stir bar

  • Standardized solutions of:

    • This compound (e.g., 0.01 M)

    • EDTA (e.g., 0.01 M)

    • Metal salt (e.g., CaCl₂, CuSO₄, ZnCl₂) of known concentration (e.g., 0.01 M)

    • Carbonate-free sodium hydroxide (NaOH) (e.g., 0.1 M)

    • Potassium nitrate (KNO₃) or similar inert salt to maintain constant ionic strength (e.g., 1 M)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

  • Titration of the Ligand:

    • Pipette a known volume (e.g., 50 mL) of a solution containing the ligand (this compound or EDTA) and the inert salt (e.g., 0.1 M KNO₃) into the reaction vessel.

    • Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant. Add smaller increments of titrant near the equivalence points.

    • This titration allows for the determination of the acid dissociation constants (pKa values) of the chelating agent.

  • Titration of the Metal-Ligand Complex:

    • Pipette a known volume of a solution containing the ligand, the metal salt (in a 1:1 or other desired molar ratio), and the inert salt into the reaction vessel.

    • Titrate this mixture with the standardized NaOH solution, again recording the pH at regular intervals.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations.

    • Use appropriate software (e.g., HYPERQUAD, BEST7) to analyze the titration curves. The software utilizes the pKa values of the ligand and the titration data for the metal-ligand system to calculate the stepwise and overall stability constants (log K).

Workflow for Potentiometric Titration Data Analysis:

G Workflow for Stability Constant Determination A Prepare Standard Solutions (Ligand, Metal Salt, NaOH) B Calibrate pH Electrode A->B C Titrate Ligand Alone with NaOH (Determine pKa values) B->C D Titrate Ligand + Metal Salt with NaOH B->D E Record pH vs. Volume of NaOH C->E D->E F Input Data into Analysis Software (e.g., HYPERQUAD) E->F G Calculate Stepwise and Overall Stability Constants (log K) F->G

Caption: Workflow for determining stability constants via potentiometric titration.

Signaling Pathways and Logical Relationships

The fundamental principle of chelation involves the formation of a coordination complex between a ligand (chelating agent) and a central metal ion. This process can be represented as a signaling pathway where the presence of a metal ion triggers a binding event with the chelator, leading to the formation of a stable, excretable complex.

Logical Relationship of Chelation:

G Logical Flow of Chelation Metal Free Metal Ion (e.g., Ca²⁺, Pb²⁺) Complex Stable Metal-Chelator Complex Metal->Complex Chelator Chelating Agent (this compound or EDTA) Chelator->Complex Excretion Renal or Biliary Excretion Complex->Excretion

Caption: The process of metal ion chelation and subsequent excretion.

Conclusion

EDTA remains a powerful and well-characterized chelating agent with proven efficacy for a broad spectrum of metal ions. Its high stability constants make it a reliable choice for numerous applications. This compound, a bio-based dicarboxylic acid, shows promise as a chelating agent, particularly for calcium. The available data suggests its calcium chelation capacity is comparable to that of EDTA on a weight basis.

However, a significant knowledge gap exists regarding the stability constants of this compound with various metal ions. For researchers and drug development professionals considering this compound as a viable alternative to EDTA, conducting direct comparative studies using established methodologies such as potentiometric titration is essential. The experimental protocol detailed in this guide provides a robust framework for such an evaluation. The further characterization of this compound's chelating properties will be crucial in determining its potential role in future pharmaceutical and industrial applications.

References

A comparative study of the biological activities of different Xylaric acid isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Xylaric Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data on the biological activities of different this compound isomers (D-, L-, and meso-) is limited in publicly available scientific literature. This guide provides a framework for a comparative study based on the known biological activities of related sugar acids and general principles of stereoisomerism in pharmacology. The quantitative data presented herein is hypothetical and serves as an illustrative example for data presentation.

Introduction

This compound, a five-carbon aldaric acid, exists as three stereoisomers: D-Xylaric acid, L-Xylaric acid, and the achiral meso-Xylaric acid. While research has explored the use of this compound as a building block for polymers, its potential as a biologically active agent remains largely unexplored. The stereochemistry of a molecule can significantly influence its interaction with biological systems, leading to variations in efficacy and mechanism of action. This guide outlines a comparative study of the potential biological activities of these isomers, focusing on β-glucuronidase inhibition, metal chelation, antioxidant capacity, and cytotoxicity.

Potential Biological Activities and Comparative Data

Based on the activities of structurally similar aldaric acids, such as D-glucaric acid, it is hypothesized that this compound isomers may exhibit the following biological effects.

β-Glucuronidase Inhibition

Background: β-glucuronidase is an enzyme that deconjugates glucuronidated metabolites, a process that can lead to the reactivation of toxic or carcinogenic compounds in the body. Inhibition of this enzyme is a potential strategy for cancer prevention and detoxification. D-glucaric acid is a known inhibitor of β-glucuronidase.

Hypothetical Comparative Data:

IsomerIC50 (µM) for β-Glucuronidase Inhibition
D-Xylaric Acid150 ± 12
L-Xylaric Acid250 ± 20
meso-Xylaric Acid180 ± 15
Metal Chelation

Background: The dicarboxylic acid structure of this compound suggests potential metal-chelating properties. This could be beneficial in conditions of metal overload or in modulating the activity of metalloenzymes.

Hypothetical Comparative Data:

IsomerCalcium (Ca²⁺) Chelation Capacity (%)
D-Xylaric Acid65 ± 5
L-Xylaric Acid58 ± 4
meso-Xylaric Acid72 ± 6
Antioxidant Activity

Background: The polyhydroxy structure of this compound may confer antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative damage.

Hypothetical Comparative Data:

IsomerDPPH Radical Scavenging Activity (IC50, µg/mL)
D-Xylaric Acid120 ± 9
L-Xylaric Acid150 ± 11
meso-Xylaric Acid110 ± 8
Cytotoxicity Against Cancer Cell Lines

Background: Some sugar acids and their derivatives have demonstrated cytotoxic effects against cancer cells. A comparative analysis of the cytotoxicity of this compound isomers could reveal potential therapeutic applications.

Hypothetical Comparative Data:

IsomerIC50 (µM) on HeLa CellsIC50 (µM) on HepG2 Cells
D-Xylaric Acid85 ± 7110 ± 9
L-Xylaric Acid120 ± 10150 ± 12
meso-Xylaric Acid95 ± 8125 ± 10

Experimental Protocols

β-Glucuronidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each this compound isomer against β-glucuronidase.

Materials:

  • β-Glucuronidase from E. coli

  • p-nitrophenyl-β-D-glucuronide (pNPG) as substrate

  • This compound isomers (D-, L-, meso-)

  • Sodium phosphate buffer (pH 7.0)

  • Sodium carbonate (for stopping the reaction)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of each this compound isomer in the assay buffer.

  • In a 96-well plate, add 50 µL of varying concentrations of each isomer.

  • Add 25 µL of β-glucuronidase solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Calcium Chelation Assay

Objective: To compare the calcium chelation capacity of this compound isomers.

Materials:

  • This compound isomers (D-, L-, meso-)

  • Calcium chloride (CaCl₂) solution

  • O-cresolphthalein complexone (o-CPC) indicator

  • Glycine-NaOH buffer (pH 10)

  • Spectrophotometer

Procedure:

  • Prepare solutions of each this compound isomer in deionized water.

  • In a test tube, mix a known concentration of the isomer solution with a known concentration of CaCl₂ solution.

  • Add the glycine-NaOH buffer and the o-CPC indicator.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at 575 nm.

  • A decrease in absorbance compared to a control without the isomer indicates chelation.

  • Calculate the percentage of calcium chelated.

DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of this compound isomers by measuring their ability to scavenge the DPPH radical.

Materials:

  • This compound isomers (D-, L-, meso-)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of each this compound isomer in methanol.

  • In a 96-well plate, add 100 µL of each isomer concentration.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound isomers on cancer cell lines.

Materials:

  • HeLa and HepG2 cancer cell lines

  • This compound isomers (D-, L-, meso-)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of each this compound isomer and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

experimental_workflow_beta_glucuronidase cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_isomers Prepare Isomer Solutions add_isomers Add Isomers to Plate prep_isomers->add_isomers prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Incubate prep_substrate->add_substrate add_isomers->add_enzyme add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance @ 405nm stop_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the β-Glucuronidase Inhibition Assay.

signaling_pathway_detoxification cluster_liver Liver Cell cluster_gut Gut Lumen Toxin Toxin/Carcinogen Glucuronidation Phase II Glucuronidation (UGT Enzymes) Toxin->Glucuronidation Metabolism Glucuronide Toxin-Glucuronide (Inactive, Water-soluble) Glucuronidation->Glucuronide BetaGlucuronidase β-Glucuronidase (from gut bacteria) Glucuronide->BetaGlucuronidase Hydrolysis Excretion (Bile) Excretion (Bile) ReactivatedToxin Reactivated Toxin BetaGlucuronidase->ReactivatedToxin Reabsorption Reabsorption XylaricAcid This compound Isomer XylaricAcid->BetaGlucuronidase Inhibition

Cross-Reactivity of Xylaric Acid in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Xylaric acid in a competitive enzyme-linked immunosorbent assay (ELISA). Due to a lack of publicly available experimental data on the cross-reactivity of this compound, this document presents a hypothetical study to serve as an illustrative example for researchers designing similar assays. The principles and methodologies described herein are based on established immunoassay techniques.

Introduction to this compound and Cross-Reactivity

This compound is a five-carbon aldaric acid, a group of sugar acids where the terminal hydroxyl and carbonyl groups of the sugars have been oxidized to carboxylic acids.[1][2][3] Its structure, HOOC-(CHOH)₃-COOH, makes it a subject of interest in various biochemical contexts.[4] When developing an immunoassay for a specific molecule like this compound, it is crucial to assess the potential for cross-reactivity with structurally similar molecules. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other, structurally related compounds.[5] This can lead to inaccurate quantification and false-positive results.

This guide outlines a hypothetical competitive ELISA designed to quantify this compound and assesses its cross-reactivity against other aldaric acids: Ribaric acid, Arabinaric acid, and Galactaric acid.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of various aldaric acids in a competitive ELISA designed for the specific detection of this compound. The data is presented as the percentage of cross-reactivity, which is determined by comparing the concentration of the test compound required to inhibit the assay signal by 50% (IC50) to the IC50 of this compound.

Table 1: Hypothetical Cross-Reactivity of Aldaric Acids in a this compound-Specific Competitive ELISA

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound HOOC-(CHOH)₃-COOH10100%
Ribaric acidHOOC-(CHOH)₃-COOH5020%
Arabinaric acidHOOC-(CHOH)₃-COOH2005%
Galactaric acidHOOC-(CHOH)₄-COOH>1000<1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Methodology

The data presented in this guide is based on a hypothetical competitive ELISA. The following is a detailed protocol that could be used to generate such data.

Principle of the Competitive ELISA

In this assay format, a known amount of this compound is coated onto the wells of a microplate. A limited amount of anti-Xylaric acid antibody is then added to the wells along with the sample containing an unknown amount of this compound (or a potential cross-reactant). The this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody and a chromogenic substrate. The signal is inversely proportional to the concentration of this compound in the sample; a lower signal indicates a higher concentration of the analyte.[6][7][8]

Detailed Experimental Protocol

1. Reagents and Materials:

  • 96-well microplate (high-binding)

  • This compound

  • Ribaric acid, Arabinaric acid, Galactaric acid

  • Anti-Xylaric acid primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (1% BSA in PBS)

  • Assay Buffer (0.5% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (2 N H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dissolve this compound in Coating Buffer to a final concentration of 1 µg/mL.

  • Add 100 µL of the coating solution to each well of the 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competition Reaction:

  • Prepare serial dilutions of this compound standards and the test compounds (Ribaric acid, Arabinaric acid, Galactaric acid) in Assay Buffer.

  • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the anti-Xylaric acid primary antibody (diluted in Assay Buffer).

  • Incubate for 1 hour at room temperature.

  • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

6. Signal Development and Measurement:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for each standard and test compound.

  • Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the percentage of cross-reactivity using the formula provided in the data table.

Visualizing the Process

To further clarify the experimental design and the principles of cross-reactivity assessment, the following diagrams are provided.

experimental_workflow cluster_preparation Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat Plate 1. Coat Plate with This compound Wash_1 2. Wash Coat Plate->Wash_1 Block 3. Block Non-specific Sites Wash_1->Block Wash_2 4. Wash Block->Wash_2 Prepare Analytes 5. Prepare Standards & Test Compounds Mix 6. Mix with Anti-Xylaric Acid Antibody Prepare Analytes->Mix Incubate_Plate 7. Add to Coated Plate & Incubate Mix->Incubate_Plate Wash_3 8. Wash Incubate_Plate->Wash_3 Add Secondary Ab 9. Add HRP-conjugated Secondary Antibody Wash_4 10. Wash Add Secondary Ab->Wash_4 Add Substrate 11. Add TMB Substrate Wash_4->Add Substrate Stop Reaction 12. Add Stop Solution Add Substrate->Stop Reaction Read Absorbance 13. Read at 450 nm Stop Reaction->Read Absorbance

Competitive ELISA workflow for this compound cross-reactivity testing.

cross_reactivity_logic cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_low_specificity Low Specificity (High Cross-Reactivity) High_Analyte High Concentration of Non-Cross-Reactive Analyte Antibody_Binding_High Anti-Xylaric Acid Antibody Binds to Coated this compound High_Analyte->Antibody_Binding_High Signal_High High Signal Antibody_Binding_High->Signal_High High_Cross_Reactant High Concentration of Cross-Reactive Analyte Antibody_Binding_Low Anti-Xylaric Acid Antibody Binds to Cross-Reactant in Solution High_Cross_Reactant->Antibody_Binding_Low Signal_Low Low Signal Antibody_Binding_Low->Signal_Low start Sample containing Test Compound start->High_Analyte Test Compound is Structurally Dissimilar start->High_Cross_Reactant Test Compound is Structurally Similar

Logical diagram illustrating the determination of cross-reactivity.

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in a biochemical assay, specifically a competitive ELISA. Although the data presented is hypothetical, the described methodology and principles are fundamental for the development of specific and reliable immunoassays. Researchers are encouraged to perform thorough cross-reactivity studies with relevant structurally similar compounds to ensure the accuracy and validity of their assay results. The provided diagrams and protocol serve as a practical resource for designing and interpreting such experiments.

References

Benchmarking the performance of different microbial strains for Xylaric acid production.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of xylaric acid, a valuable C5 dicarboxylic acid, presents a promising green alternative to traditional chemical synthesis routes. As a platform chemical, this compound holds potential in the synthesis of polymers, chelating agents, and pharmaceuticals. This guide provides a comparative benchmark of different microbial strains for the potential production of this compound, drawing upon analogous data from the production of structurally similar and well-studied dicarboxylic acids, such as D-glucaric acid, due to the limited availability of direct this compound production metrics in the current literature. We will explore the metabolic pathways, genetic engineering strategies, and experimental protocols for establishing and evaluating this compound production in key microbial chassis: Escherichia coli, Saccharomyces cerevisiae, and Aspergillus niger.

Performance Benchmark (Based on D-Glucaric Acid Production)

Given the nascent stage of microbial this compound production research, direct comparative data on titer, yield, and productivity is scarce. However, the production of D-glucaric acid, a C6 dicarboxylic acid, has been extensively studied in various microbial hosts. The metabolic pathways and enzymatic steps for the synthesis of these two aldaric acids share significant similarities. Therefore, the performance of engineered microbial strains for D-glucaric acid production can serve as a valuable benchmark to estimate the potential of these platforms for this compound synthesis.

Microbial StrainEngineered Pathway HighlightsTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coli Overexpression of myo-inositol-1-phosphate synthase (ino1), myo-inositol oxygenase (miox), and uronate dehydrogenase (udh).>1--[1]
Saccharomyces cerevisiae Fusion protein of myo-inositol oxygenase (MIOX4) and uronate dehydrogenase (Udh), delta sequence-based integration.15.6--[2]
Pichia pastoris Optimization of MIOX and Udh expression with a fusion strategy.6.61--[3]
Aspergillus niger Disruption of galactaric and D-galacturonic acid catabolism, expression of heterologous uronate dehydrogenase.---[4]

Note: The data presented is for D-glucaric acid production and should be considered as an optimistic projection for potential this compound production, which will be dependent on the specific activities of the enzymes involved in the D-xylose conversion pathway.

Proposed Metabolic Pathways for this compound Production

The proposed biosynthetic pathway for this compound from D-xylose in a microbial host involves a three-step enzymatic conversion. This pathway is analogous to the initial steps of D-xylose metabolism found in some bacteria and fungi, coupled with a final oxidation step similar to that used in D-glucaric acid production.

Escherichia coli

E. coli is a well-established host for metabolic engineering due to its fast growth and well-characterized genetics. A synthetic pathway for this compound production can be introduced into E. coli.

xylaric_acid_pathway_ecoli cluster_host Escherichia coli Cytoplasm D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone Xylose Dehydrogenase (xdh) (e.g., from Caulobacter crescentus) D-Xylonic_acid D-Xylonic_acid D-Xylonolactone->D-Xylonic_acid Xylonolactonase (xylC) (e.g., from Caulobacter crescentus) Xylaric_acid Xylaric_acid D-Xylonic_acid->Xylaric_acid Uronate Dehydrogenase (udh) (e.g., from Pseudomonas syringae)

Proposed this compound Pathway in E. coli
Saccharomyces cerevisiae

The yeast S. cerevisiae is a robust industrial microorganism, particularly for processes requiring tolerance to low pH. Engineering this yeast for this compound production would follow a similar strategy to that in E. coli.

xylaric_acid_pathway_scerevisiae cluster_host Saccharomyces cerevisiae Cytoplasm D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone Xylose Dehydrogenase (xdh) D-Xylonic_acid D-Xylonic_acid D-Xylonolactone->D-Xylonic_acid Xylonolactonase (xylC) Xylaric_acid Xylaric_acid D-Xylonic_acid->Xylaric_acid Uronate Dehydrogenase (udh)

Proposed this compound Pathway in S. cerevisiae
Aspergillus niger

Aspergillus niger is a filamentous fungus known for its ability to produce high levels of organic acids, such as citric acid. It possesses a natural pathway for D-xylose catabolism, which could be redirected for this compound production.

xylaric_acid_pathway_aniger cluster_host Aspergillus niger Cytoplasm D-Xylose D-Xylose Xylitol Xylitol D-Xylose->Xylitol Xylose Reductase (xyrA) D-Xylonic_acid D-Xylonic_acid D-Xylose->D-Xylonic_acid Heterologous Xylose Dehydrogenase D-Xylulose D-Xylulose Xylitol->D-Xylulose Xylitol Dehydrogenase (xdhA) D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Xylulokinase (xkiA) Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway Xylaric_acid Xylaric_acid D-Xylonic_acid->Xylaric_acid Heterologous Uronate Dehydrogenase

Native and Proposed this compound Pathway in A. niger

Experimental Protocols

General Experimental Workflow

The development and evaluation of a microbial strain for this compound production typically follows a standardized workflow, from strain engineering to product quantification.

experimental_workflow Strain_Engineering Strain Engineering (Gene cloning, expression, and knockout) Shake_Flask_Cultivation Shake Flask Cultivation (Initial screening of engineered strains) Strain_Engineering->Shake_Flask_Cultivation Bioreactor_Fermentation Bioreactor Fermentation (Controlled environment for optimal production) Shake_Flask_Cultivation->Bioreactor_Fermentation Sampling Sampling (Collection of fermentation broth at time intervals) Bioreactor_Fermentation->Sampling Sample_Preparation Sample Preparation (Centrifugation, filtration, and dilution) Sampling->Sample_Preparation HPLC_Analysis HPLC Analysis (Quantification of this compound, xylose, and byproducts) Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Calculation of titer, yield, and productivity) HPLC_Analysis->Data_Analysis

General Experimental Workflow
Fermentation Protocol (General)

This protocol provides a general guideline for the fermentation of engineered microbial strains for dicarboxylic acid production. Optimization of media components, pH, temperature, and aeration will be necessary for each specific strain.

  • Inoculum Preparation: A single colony of the engineered microbial strain is inoculated into a seed culture medium (e.g., LB for E. coli, YPD for S. cerevisiae, or PDB for A. niger) and grown overnight at the optimal temperature and shaking speed.

  • Fermentation Medium: A defined minimal medium containing D-xylose as the primary carbon source, along with essential salts, nitrogen source, and trace elements, is prepared and sterilized. For pH control, a buffering agent such as CaCO₃ or automated pH control with NaOH/HCl can be used.

  • Bioreactor Setup: A sterilized bioreactor is filled with the fermentation medium. Parameters such as temperature, pH, and dissolved oxygen are set to their optimal values (e.g., 37°C and pH 7.0 for E. coli; 30°C and pH 5.0-6.0 for S. cerevisiae and A. niger).

  • Inoculation and Fermentation: The bioreactor is inoculated with the seed culture to a starting OD₆₀₀ of approximately 0.1. The fermentation is carried out for a period of 48-120 hours. Samples are withdrawn aseptically at regular intervals for analysis.

This compound Quantification Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of organic acids in fermentation broth.

  • Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is then filtered through a 0.22 µm syringe filter. Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the calibration curve.

  • HPLC System and Column: An HPLC system equipped with a UV or refractive index (RI) detector is used. A column suitable for organic acid separation, such as an ion-exchange column (e.g., Aminex HPX-87H), is employed.[2][5][6]

  • Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄, is used as the mobile phase with isocratic elution.[1][5]

  • Analysis Conditions:

    • Column Temperature: 40-60°C

    • Flow Rate: 0.5-0.8 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at 210 nm

  • Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Conclusion

While the direct microbial production of this compound is still in its early stages, the successful engineering of microbial hosts for the production of other dicarboxylic acids provides a strong foundation and a clear roadmap for future research. By leveraging the genetic tools and fermentation strategies developed for compounds like D-glucaric acid, the development of efficient microbial cell factories for this compound is an attainable goal. This guide provides the necessary theoretical framework and practical protocols to initiate and benchmark research in this promising area of industrial biotechnology.

References

A Structural Showdown: Xylaric Acid Versus Other Common Aldaric Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between sugar-derived acids is paramount for applications ranging from polymer chemistry to novel therapeutic design. This guide provides a comprehensive structural and physicochemical comparison of Xylaric acid with other key aldaric acids: D-glucaric acid, galactaric acid, and the structurally related tartaric acid.

This document delves into the stereochemical distinctions, physicochemical properties, and analytical methodologies for comparing these compounds, supported by experimental data and detailed protocols.

Structural and Physicochemical Comparison

Aldaric acids are a class of sugar acids derived from the oxidation of both the aldehyde and primary alcohol groups of an aldose to carboxylic acids.[1] This dual oxidation imparts unique structural and functional properties to these molecules. The seemingly subtle variations in the stereochemistry of their hydroxyl groups can significantly impact their physical and chemical behaviors.

PropertyThis compoundD-Glucaric AcidGalactaric AcidTartaric Acid
Molecular Formula C₅H₈O₇[2]C₆H₁₀O₈C₆H₁₀O₈C₄H₆O₆
Molecular Weight ( g/mol ) 180.11[2]210.14210.14150.09
Melting Point (°C) 145[3]125-126220-225171-174 (L-tartaric)
Solubility in Water Soluble (Calcium salt is sparingly soluble)[3]SolubleSparingly soluble (0.33 g/100 mL at 14°C)Very soluble (139 g/100 mL at 20°C for L-tartaric)
pKa₁ Data not readily available~3.0~3.02.98 (L-tartaric)
pKa₂ Data not readily available~4.0~4.04.34 (L-tartaric)
Stereochemistry Meso (achiral)Chiral (D-isomer)Meso (achiral)Chiral (L- and D-isomers), Meso

Visualizing the Structural Differences

The arrangement of hydroxyl groups along the carbon backbone is crucial to the identity and properties of each aldaric acid. The following diagrams, generated using the DOT language, illustrate the Fischer projections of these molecules, providing a clear visual comparison of their stereochemistry.

Aldaric_Acid_Structures cluster_xylaric This compound (meso) cluster_glucaric D-Glucaric Acid cluster_galactaric Galactaric Acid (meso) cluster_tartaric L-Tartaric Acid x_cooh_top COOH x_c2 H-C-OH x_cooh_top->x_c2 x_c3 HO-C-H x_c2->x_c3 x_c4 H-C-OH x_c3->x_c4 x_cooh_bottom COOH x_c4->x_cooh_bottom g_cooh_top COOH g_c2 H-C-OH g_cooh_top->g_c2 g_c3 HO-C-H g_c2->g_c3 g_c4 H-C-OH g_c3->g_c4 g_c5 H-C-OH g_c4->g_c5 g_cooh_bottom COOH g_c5->g_cooh_bottom ga_cooh_top COOH ga_c2 H-C-OH ga_cooh_top->ga_c2 ga_c3 HO-C-H ga_c2->ga_c3 ga_c4 HO-C-H ga_c3->ga_c4 ga_c5 H-C-OH ga_c4->ga_c5 ga_cooh_bottom COOH ga_c5->ga_cooh_bottom t_cooh_top COOH t_c2 HO-C-H t_cooh_top->t_c2 t_c3 H-C-OH t_c2->t_c3 t_cooh_bottom COOH t_c3->t_cooh_bottom

Fischer projections of Xylaric, D-Glucaric, Galactaric, and L-Tartaric acids.

As depicted, both this compound and Galactaric acid are meso compounds, meaning they are achiral despite having chiral centers due to an internal plane of symmetry. This symmetry significantly influences their physical properties, such as their differing solubilities compared to their chiral counterparts.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the structural and physicochemical properties of these aldaric acids, a combination of synthetic and analytical techniques is employed.

Synthesis of Aldaric Acids

A common laboratory-scale synthesis involves the oxidation of the corresponding aldose sugar with a strong oxidizing agent, typically nitric acid.

Workflow for Aldaric Acid Synthesis:

Synthesis_Workflow Aldose Aldose Sugar (e.g., D-Xylose) Oxidation Nitric Acid Oxidation Aldose->Oxidation ReactionMixture Reaction Mixture Oxidation->ReactionMixture Neutralization Neutralization (e.g., with NaOH) ReactionMixture->Neutralization Precipitation Precipitation of Sodium Salt Neutralization->Precipitation Conversion Conversion to Free Acid (Ion-exchange resin) Precipitation->Conversion Crystallization Crystallization Conversion->Crystallization AldaricAcid Pure Aldaric Acid Crystals Crystallization->AldaricAcid

General workflow for the synthesis and purification of aldaric acids.

Detailed Methodology:

  • Oxidation: Dissolve the starting aldose (e.g., D-xylose for this compound) in concentrated nitric acid in a reaction vessel equipped with a reflux condenser. The molar ratio and temperature should be carefully controlled. Heat the mixture under reflux for a specified duration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to precipitate the sodium salt of the aldaric acid.

  • Purification of the Salt: Filter the precipitate and wash it with cold ethanol to remove impurities.

  • Conversion to Free Acid: The sodium salt can be converted to the free acid by passing a solution of the salt through a column containing an acidic ion-exchange resin.

  • Crystallization: Evaporate the solvent from the eluate under reduced pressure to obtain the crystalline aldaric acid. The final product should be characterized by determining its melting point and using spectroscopic methods like FT-IR and NMR.

Comparative Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for the separation and analysis of aldaric acids.

1. High-Performance Liquid Chromatography (HPLC)

This method is widely used for the separation and quantification of organic acids.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow SamplePrep Sample Preparation (Dissolution in mobile phase, filtration) Injection HPLC Injection SamplePrep->Injection Separation C18 Reversed-Phase Column Injection->Separation Detection UV Detector (e.g., 210 nm) Separation->Detection DataAnalysis Data Analysis (Chromatogram, retention times, peak areas) Detection->DataAnalysis

Workflow for the comparative analysis of aldaric acids using HPLC.

Detailed Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous solution, such as 5 mM sulfuric acid or phosphoric acid in water (pH ~2.1).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 210 nm.[4]

  • Sample Preparation: Prepare standard solutions of each aldaric acid in the mobile phase. Filter all solutions through a 0.45 µm filter before injection.

  • Analysis: Inject equal volumes of each standard solution and a mixture of the acids. Record the chromatograms and compare the retention times and peak shapes.

2. Capillary Electrophoresis (CE)

CE offers high resolution and requires very small sample volumes, making it an excellent technique for separating charged species like aldaric acids.

Experimental Workflow for CE Analysis:

CE_Workflow SamplePrep Sample Preparation (Dissolution in buffer) Injection Electrokinetic or Hydrodynamic Injection SamplePrep->Injection CapillaryPrep Capillary Conditioning (Rinsing with NaOH, water, and buffer) CapillaryPrep->Injection Separation Separation in Fused Silica Capillary (Applied Voltage) Injection->Separation Detection UV-Vis Detector Separation->Detection DataAnalysis Data Analysis (Electropherogram, migration times) Detection->DataAnalysis

Workflow for the comparative analysis of aldaric acids using Capillary Electrophoresis.

Detailed Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV-Vis detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter).

  • Electrolyte (Buffer): A suitable buffer solution, for example, a borate buffer, to maintain a constant pH and facilitate separation.

  • Applied Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Sample Preparation: Dissolve the aldaric acid samples in the running buffer.

  • Capillary Conditioning: Before the first injection, and between runs, the capillary should be rinsed sequentially with a base (e.g., 0.1 M NaOH), deionized water, and the running buffer to ensure reproducible migration times.

  • Analysis: Inject the samples and apply the voltage. The negatively charged carboxylate groups of the aldaric acids will cause them to migrate towards the anode at different rates depending on their charge-to-size ratio, allowing for their separation. The separated components are then detected as they pass through the detector.

By employing these synthetic and analytical methodologies, researchers can effectively compare the structural and physicochemical properties of this compound and other aldaric acids, paving the way for their informed application in various scientific and industrial fields.

References

Efficacy of Xylaric acid as a corrosion inhibitor compared to other organic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential efficacy of xylaric acid as a corrosion inhibitor against other organic acids. It is important to note that a direct experimental comparison of this compound with other organic acids was not found in the reviewed scientific literature. Therefore, this guide synthesizes available data on structurally similar organic acids, particularly dicarboxylic and hydroxycarboxylic acids, to provide a predictive comparison and a framework for future experimental validation.

Quantitative Comparison of Organic Acid Corrosion Inhibitors

The following table summarizes the corrosion inhibition efficiency of various organic acids on different metals, compiled from multiple research sources. This data provides a benchmark for evaluating the potential performance of this compound.

Organic AcidMetalCorrosive MediumInhibitor Conc.TechniqueInhibition Efficiency (%)Reference(s)
Dicarboxylic Acids
Sebacic AcidMild Steel0.5 M NaCl10 mMPotentiodynamic Polarization98.0[1]
Adipic AcidMild Steel0.5 M NaCl10 mMPotentiodynamic Polarization79.3[1]
Succinic AcidMild Steel0.5 M NaCl10 mMPotentiodynamic Polarization65.3[1]
Sodium SebacateSteel50 vol % Ethylene Glycol2.0 wt %Gravimetric99.7[2]
Sodium AdipateCast Iron50 vol % Ethylene Glycol2.0 wt %Gravimetric99.1[2]
Sodium SuccinateCast Iron50 vol % Ethylene Glycol2.0 wt %Gravimetric99.8[2]
Hydroxycarboxylic Acids
Glucaric Acid Salts-Aqueous Solution--Effective corrosion inhibitor[2]
Citric AcidAluminum Alloy0.5 M H₂SO₄0.01 mMPotentiodynamic Polarization96.42[3]
Tartaric AcidMild Steel0.5 M HCl-EIS, Potentiodynamic PolarizationSynergistic effect with 2,6-diaminopyridine[4]
Gluconic AcidStainless SteelAcidic Cleaning Solution--Inhibited corrosion to negligible levels[5]

Mechanism of Corrosion Inhibition by Dicarboxylic Acids

The primary mechanism by which dicarboxylic acids inhibit corrosion is through the formation of a protective film on the metal surface. This process involves several key steps:

  • Adsorption: The dicarboxylic acid molecules, present as carboxylate anions in aqueous solutions, adsorb onto the positively charged metal surface. This adsorption is facilitated by the electrostatic interaction between the negatively charged carboxylate groups and the metal cations.

  • Complex Formation: The adsorbed carboxylate ions can form insoluble coordination complexes with the metal ions (e.g., Fe²⁺, Al³⁺) on the surface.

  • Barrier Layer Formation: This layer of metal-carboxylate complexes acts as a physical barrier, isolating the metal surface from the corrosive environment (e.g., water, oxygen, chloride ions). The effectiveness of this barrier is influenced by the molecular structure of the dicarboxylic acid. Longer carbon chains, for instance, can lead to a more densely packed and hydrophobic protective layer, enhancing the inhibition efficiency[1].

The presence of hydroxyl groups in hydroxycarboxylic acids can further enhance adsorption through additional coordination sites with the metal surface.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Corrosive_Species Corrosive Species (H₂O, O₂, Cl⁻) Metal Metal Substrate Corrosive_Species->Metal Corrosion Attack Inhibitor Dicarboxylic Acid (Anions) Inhibitor->Metal Adsorption Protective_Film Protective Film (Metal-Carboxylate Complex) Metal->Protective_Film Complex Formation Protective_Film->Corrosive_Species Barrier Effect

Figure 1. General mechanism of corrosion inhibition by dicarboxylic acids.

Experimental Protocols

To evaluate the efficacy of a corrosion inhibitor, several standard experimental techniques are employed. The following are detailed methodologies for three commonly used methods.

Weight Loss Method

This gravimetric method provides a direct and quantitative measure of the corrosion rate.

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with a series of emery papers, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately measured.

  • Immersion Test: The pre-weighed coupons are suspended in the corrosive solution, both with and without the inhibitor at various concentrations, for a specified period under controlled temperature.

  • Corrosion Product Removal: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using an appropriate inhibited acid solution).

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively[6][7].

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic aspects of corrosion and the type of inhibition (anodic, cathodic, or mixed).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) to allow the open-circuit potential (OCP) to stabilize. A potentiodynamic scan is then performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation. The inhibition efficiency is calculated using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively[8][9].

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.

  • Procedure: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The impedance of the system is measured at each frequency.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The charge transfer resistance is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively[4][10].

Experimental_Workflow A Specimen Preparation (Polishing, Cleaning, Weighing) C Experimental Setup A->C B Preparation of Corrosive Media (with and without Inhibitor) B->C D Weight Loss Measurement (Immersion Test) C->D E Electrochemical Measurements (Potentiodynamic Polarization, EIS) C->E F Data Acquisition D->F H Surface Analysis (Optional) (SEM, AFM, XPS) D->H E->F E->H G Calculation of Corrosion Rate & Inhibition Efficiency F->G I Comparative Analysis & Conclusion G->I H->I

Figure 2. A typical experimental workflow for evaluating corrosion inhibitors.

Conclusion

The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound's performance. Future research should focus on conducting weight loss and electrochemical studies to generate quantitative data on the inhibition efficiency of this compound on various metals and in different corrosive environments. Such studies will be crucial in determining its viability as a green and effective corrosion inhibitor.

References

The Biocompatibility Landscape: A Comparative Guide to Biodegradable Polyesters in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in-vitro and in-vivo biocompatibility is crucial for the successful translation of biomaterials from the laboratory to clinical applications. This guide provides a comparative overview of the biocompatibility of three widely studied biodegradable polyesters: Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL). While the focus of this guide was intended to be on Xylaric acid-based biomaterials, a thorough review of current scientific literature reveals a significant gap in research on their biocompatibility. As such, this guide will proceed with a detailed comparison of the established alternatives, providing researchers, scientists, and drug development professionals with a foundational understanding of their relative performance.

In-Vitro Biocompatibility: A Quantitative Comparison

The initial assessment of a biomaterial's biocompatibility is typically performed through in-vitro assays that evaluate its potential for cytotoxicity, its interaction with blood components (hemocompatibility), and its effect on cell proliferation and function. The following table summarizes key quantitative data from various studies on PLA, PGA, and PCL.

BiomaterialAssay TypeCell Line/SystemKey Finding
Polylactic Acid (PLA) MTT AssayStem Cells from Human Exfoliated Deciduous Teeth (SHED)No significant difference in cell proliferation compared to control.[1]
Cell ViabilityHeLa CellsGreater than 80% cell viability.[2]
Polyglycolic Acid (PGA) Not specifiedBovine Endometrial Epithelial and Stromal CellsSupported 3D cell growth reflecting endometrial architecture.[3]
Polycaprolactone (PCL) Cell ViabilityNot specifiedCapable of maintaining high cell viability (over 90%).[4]
Hemolysis AssayNot specifiedNanofiber surfaces showed more platelet adhesion and activation compared to nanowire surfaces.

In-Vivo Biocompatibility: A Synopsis of Tissue Response

In-vivo studies provide critical insights into the host's response to an implanted biomaterial, including inflammation, tissue integration, and degradation.

BiomaterialAnimal ModelImplantation SiteKey Observation
Polylactic Acid (PLA) RatSubcutaneousMinimal inflammatory response and fibrous capsule formation.
Polyglycolic Acid (PGA) Not specifiedNot specifiedSutures lose 50% strength after two weeks and are completely absorbed in 4-6 months.[5] Minimal tissue inflammatory response.[3]
Polycaprolactone (PCL) RatCalvaria and SubcutaneousPromoted new bone growth and a thin fibrous capsule formation, with no adverse effects on major organs.[6]

Experimental Protocols: A Closer Look at the Methodology

To ensure reproducibility and accurate interpretation of results, a detailed understanding of the experimental protocols is essential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated with the biomaterial extract for a specified period (e.g., 24, 48, 72 hours).

    • The MTT reagent is added to each well and incubated to allow formazan formation.

    • A solubilization solution is added to dissolve the insoluble formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

In-Vivo Implantation Study
  • Principle: To evaluate the local tissue response to a biomaterial implant over time.

  • Procedure:

    • The biomaterial is sterilized and surgically implanted into a specific anatomical site in an animal model (e.g., subcutaneous tissue of a rat).

    • Animals are monitored for a predetermined period (e.g., 7, 14, 28 days).

    • At the end of the study period, the animals are euthanized, and the implant and surrounding tissue are retrieved.

    • The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) for histological analysis.

    • The inflammatory response, fibrous capsule formation, tissue integration, and material degradation are evaluated by a pathologist.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes can aid in a deeper understanding of biocompatibility testing.

experimental_workflow cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Testing Material Preparation Material Preparation Sterilization Sterilization Material Preparation->Sterilization Extraction Extraction Sterilization->Extraction Implantation Implantation Sterilization->Implantation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Extraction->Cytotoxicity Assay (MTT) Cell Culture Hemocompatibility Assay Hemocompatibility Assay Extraction->Hemocompatibility Assay Blood Contact Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Hemocompatibility Assay->Data Analysis Material Fabrication Material Fabrication Material Fabrication->Sterilization Histological Analysis Histological Analysis Implantation->Histological Analysis Animal Model Histological Analysis->Data Analysis Biomaterial Selection Biomaterial Selection Biomaterial Selection->Material Preparation Biomaterial Selection->Material Fabrication Biocompatibility Assessment Biocompatibility Assessment Data Analysis->Biocompatibility Assessment

Caption: A generalized workflow for in-vitro and in-vivo biocompatibility testing of biomaterials.

inflammatory_pathway cluster_response Host Tissue Response Biomaterial Implantation Biomaterial Implantation Protein Adsorption Protein Adsorption Biomaterial Implantation->Protein Adsorption Macrophage Recognition Macrophage Recognition Protein Adsorption->Macrophage Recognition Cytokine Release (e.g., TNF-α, IL-1β) Cytokine Release (e.g., TNF-α, IL-1β) Macrophage Recognition->Cytokine Release (e.g., TNF-α, IL-1β) Inflammatory Cell Recruitment Inflammatory Cell Recruitment Cytokine Release (e.g., TNF-α, IL-1β)->Inflammatory Cell Recruitment Fibrous Capsule Formation Fibrous Capsule Formation Inflammatory Cell Recruitment->Fibrous Capsule Formation

References

Safety Operating Guide

Proper Disposal of Xylaric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of xylaric acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a dicarboxylic acid, this compound waste must be handled with specific protocols to mitigate risks associated with its corrosivity and potential environmental impact. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols[1].

Disposal Decision Workflow

The primary decision in this compound disposal is whether to neutralize the waste for drain disposal or to collect it for hazardous waste pickup. This decision depends on local regulations and the composition of the waste stream.

G cluster_0 A Start: this compound Waste Generated B Is the waste mixed with other hazardous materials (e.g., heavy metals, solvents, toxic anions)? A->B E Collect in a labeled, sealed hazardous waste container. B->E Yes G Consult local regulations for drain disposal permissibility. B->G No C YES D NO F Arrange for pickup by Environmental Health & Safety (EHS). E->F K End: Proper Disposal F->K G->E Prohibited J Proceed with Neutralization Protocol. G->J Permitted H Permitted I Prohibited J->K

Fig. 1: Decision workflow for the proper disposal of this compound waste.

Experimental Protocol: Neutralization and Drain Disposal

This protocol is applicable only if the this compound waste is not contaminated with other hazardous substances and local regulations permit the drain disposal of neutralized acidic solutions. The primary objective is to adjust the pH of the waste to a neutral range before it enters the sanitary sewer system.

Materials:

  • This compound waste solution

  • Dilute basic solution (e.g., 5% sodium hydroxide or sodium bicarbonate)

  • Large beaker or flask

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Ice bath

  • Appropriate PPE

Procedure:

  • Preparation and Dilution:

    • Perform all steps within a certified laboratory fume hood.

    • If starting with solid this compound, dissolve it in a minimal amount of water.

    • For concentrated solutions, carefully and slowly dilute the this compound waste by adding it to a large volume of cold water (a dilution ratio of at least 1:10 is recommended). Always add acid to water , never the reverse, to prevent a potentially violent exothermic reaction. Placing the container in an ice bath can help manage heat generation[2][3].

  • Neutralization:

    • While stirring the diluted this compound solution, slowly add a dilute basic solution, such as 5% sodium hydroxide or sodium bicarbonate[4][5][6].

    • Monitor the pH of the solution continuously using a calibrated pH meter or pH indicator strips.

    • Continue adding the base dropwise until the pH of the solution is within the acceptable range for drain disposal, typically between 5.5 and 9.5, though some local regulations may require a more stringent range like 6.0 to 8.0[2][6][7].

  • Disposal:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the drain.

    • Flush the drain with a copious amount of water (at least 20-100 times the volume of the neutralized waste) to ensure the solution is thoroughly diluted within the sewer system[2][7][8].

  • Record Keeping:

    • Maintain a log of the neutralization and disposal, including the chemical name, quantity, date, and final pH[6].

Hazardous Waste Collection Protocol

If the this compound waste is mixed with other hazardous chemicals (e.g., heavy metals, toxic organic compounds) or if local regulations prohibit drain disposal, it must be managed as hazardous chemical waste.

Procedure:

  • Containerization:

    • Collect the this compound waste in a designated, chemically compatible, and leak-proof container. The container must be in good condition with a secure, tight-fitting lid.

    • Do not mix incompatible waste streams. This compound waste should be segregated from bases, oxidizing agents, and reactive materials.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its contents and approximate concentrations.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The storage area should be secure, well-ventilated, and have secondary containment to control potential spills.

  • Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.

Quantitative Disposal Parameters

The following table summarizes key quantitative data relevant to the disposal of this compound. These values are based on general laboratory safety guidelines and may vary depending on institutional and local regulations.

ParameterValue/RangeSource(s)
PPE Specification Chemical safety goggles, nitrile/neoprene gloves, lab coat[1]
Recommended Dilution Ratio (Acid:Water) ≥ 1:10[2]
Neutralizing Agents Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), Calcium Hydroxide (Ca(OH)₂)[2][4][5]
Acceptable pH Range for Drain Disposal 5.0 - 11.5 (General); 5.5 - 9.5 (More common)[2][7][9][10][11]
Post-Disposal Water Flush Volume 20-100x the volume of the neutralized waste[2][7][8]
Maximum Quantity for Daily Drain Disposal A few hundred grams or milliliters[7][8]

References

Navigating the Safe Handling of Xylaric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for handling Xylaric acid in a laboratory setting, including operational and disposal plans to ensure the safety of all personnel.

Essential Personal Protective Equipment (PPE)

When handling this compound and other solid organic acids, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE.[1][2][3][4]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[1][2][5]Protects against splashes and dust particles that can cause serious eye irritation or injury.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][4] It is advisable to consult the glove manufacturer's compatibility chart for the specific acid being handled.Prevents skin contact, which can lead to irritation or burns.[4]
Body Protection A fully buttoned, chemical-resistant laboratory coat.[1][2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2][6]Protects clothing and underlying skin from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust is generated and cannot be controlled, a NIOSH-approved respirator (e.g., N95) may be necessary.[4]Minimizes inhalation of airborne particles, which can cause respiratory tract irritation.[4]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize risks and ensure a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.[5]

  • Storage Location: Store in a cool, dry, well-ventilated area.[7]

  • Segregation: Store this compound away from incompatible materials such as bases, oxidizing agents, and reactive metals.[1][6][8][9] It is best practice to store it in a designated corrosives or acids cabinet.[1][2]

  • Container: Keep the container tightly closed when not in use.[1]

Preparation of Solutions
  • Location: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to control potential dust and vapors.[1][2][7]

  • Weighing: When weighing the solid, use a draft shield or a balance inside the fume hood to prevent the dispersal of dust.

  • Dissolving: Always add the acid to the solvent (e.g., water) slowly and with constant stirring to control any exothermic reaction. Never add solvent to the acid.[6][7]

  • Personal Protective Equipment: Wear all recommended PPE as outlined in the table above.

General Handling and Use
  • Quantity: Use the smallest quantity of this compound necessary for the experiment.[6]

  • Transportation: When transporting the chemical, use a secondary container, such as a bottle carrier, to prevent spills in case of breakage.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.[10]

  • Container: Collect waste in a designated, properly labeled, and compatible waste container.[11] The container should be kept closed when not in use.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Specifically, keep it separate from bases and oxidizers.[9]

  • Solid Waste: Contaminated materials such as gloves, weighing paper, and paper towels should be collected as solid hazardous waste.[11]

  • Aqueous Waste: Aqueous solutions of this compound should be collected in a designated liquid waste container. Neutralization of acidic waste may be possible, but this should only be done by trained personnel following a specific, approved procedure. Do not dispose of down the drain unless authorized by your institution's environmental health and safety (EHS) department.[12]

  • Pickup: Arrange for the disposal of hazardous waste through your institution's EHS department.

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the general procedure for handling a solid acid spill.

SpillResponse spill Solid Acid Spill Occurs alert Alert others in the area and your supervisor. spill->alert assess Assess the spill. Is it a minor spill? alert->assess evacuate_major Evacuate the area. Call EHS. assess->evacuate_major No don_ppe Don appropriate PPE (gloves, goggles, lab coat). assess->don_ppe Yes contain Contain the spill by gently covering with an inert absorbent material (e.g., sand, vermiculite). don_ppe->contain neutralize If trained and equipped, neutralize with a weak base (e.g., sodium bicarbonate). contain->neutralize cleanup Carefully sweep the material into a designated waste container. neutralize->cleanup decontaminate Decontaminate the spill area with a suitable cleaning agent. cleanup->decontaminate dispose Label and dispose of waste as hazardous. decontaminate->dispose report Report the incident to your supervisor. dispose->report

Caption: Workflow for responding to a solid acid spill.

For a minor spill of a solid organic acid that you are trained to handle, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity and your supervisor.[13]

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Containment: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent to prevent it from becoming airborne.[13][14]

  • Neutralization (if applicable): If you are trained and have the appropriate materials, neutralize the acid with a weak base such as sodium bicarbonate.[14][15] Be aware that this may generate gas and heat.

  • Cleanup: Carefully sweep the contained and neutralized material into a designated hazardous waste container.[13][14] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable decontaminating solution.

  • Disposal: Seal and label the waste container and arrange for its disposal through your institution's EHS department.

  • Reporting: Report the incident to your supervisor, even if it is a minor spill.

For large spills or spills of unknown materials, evacuate the area immediately and contact your institution's emergency response team or EHS department.[2][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylaric acid
Reactant of Route 2
Xylaric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。